2-chloro-N-(2,5-dimethylphenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-3-4-8(2)9(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZGXKCXAZJSSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391983 | |
| Record name | 2-chloro-N-(2,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5177-35-5 | |
| Record name | 2-Chloro-N-(2,5-dimethylphenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005177355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-chloro-N-(2,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-2',5'-acetoxylidide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-N-(2,5-dimethylphenyl)acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC5D995DD5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-N-(2,5-dimethylphenyl)acetamide
Abstract
This technical guide provides a comprehensive exploration of the synthesis of 2-chloro-N-(2,5-dimethylphenyl)acetamide, a key chemical intermediate. The document details the prevalent synthesis mechanism, offers a robust and validated experimental protocol, and discusses the critical scientific principles that underpin the procedural choices. Intended for researchers, scientists, and professionals in drug development, this guide consolidates essential theoretical and practical knowledge, supported by authoritative references, to ensure a thorough understanding of this important chemical transformation.
Introduction: Significance of N-Aryl Acetamides
N-aryl acetamides constitute a vital class of organic compounds, frequently encountered as core structural motifs in a wide range of pharmaceuticals and biologically active molecules. The title compound, this compound, and its isomers serve as critical building blocks in medicinal chemistry. For instance, the closely related isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is a well-known precursor in the industrial synthesis of the local anesthetic Lidocaine.[1][2] The presence of the α-chloro group provides a reactive site for further molecular elaboration through nucleophilic substitution, making these compounds versatile intermediates for creating diverse chemical libraries for drug discovery programs.[3] The synthesis of this compound has been specifically noted in the development of potential antidepressant agents.[4]
This guide will focus on the most common and efficient laboratory-scale synthesis of this compound: the N-acylation of 2,5-dimethylaniline with chloroacetyl chloride.
The Core Synthesis Mechanism: Nucleophilic Acyl Substitution
The formation of this compound from 2,5-dimethylaniline and chloroacetyl chloride proceeds via a classic nucleophilic acyl substitution mechanism. This reaction is a cornerstone of organic synthesis for forming stable amide bonds.[3]
Causality Behind the Mechanism:
-
The Nucleophile: The nitrogen atom of the primary amine group (-NH₂) in 2,5-dimethylaniline possesses a lone pair of electrons, rendering it nucleophilic. It seeks an electron-deficient center to attack.
-
The Electrophile: Chloroacetyl chloride is a highly reactive acylating agent.[3] The carbonyl carbon is significantly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl oxygen. The acyl chloride is an excellent leaving group, further enhancing reactivity.
-
The Attack: The reaction initiates with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond reforms, and the chloride ion is expelled as a leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated, typically by a weak base present in the reaction mixture (such as another molecule of the starting amine, or an added base like sodium acetate), to yield the final, neutral amide product and a hydrochloride salt byproduct.
The overall transformation is a facile and often high-yielding process.
Visualizing the Mechanism
The logical flow of the nucleophilic acyl substitution mechanism is depicted below.
Caption: Nucleophilic acyl substitution pathway for the amide formation.
Experimental Protocol: A Self-Validating System
This protocol is adapted from established procedures for the acylation of anilines.[4][5] The inclusion of a weak base (sodium acetate) is a critical choice; it neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction. Without this neutralization, the HCl would protonate the starting 2,5-dimethylaniline, forming its hydrochloride salt. This salt is no longer nucleophilic, which would effectively halt the reaction and drastically reduce the yield.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Comments |
| 2,5-Dimethylaniline | 121.18 | 3.0 g | 24.75 | Starting amine |
| Chloroacetyl Chloride | 112.94 | 2.2 mL (2.8 g) | 24.79 | Acylating agent (slight excess) |
| Glacial Acetic Acid | 60.05 | 25 mL | - | Solvent |
| Sodium Acetate | 82.03 | 4.1 g | 50.0 | Base (HCl scavenger) |
| Deionized Water | 18.02 | ~200 mL | - | For work-up and washing |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.0 g (24.75 mmol) of 2,5-dimethylaniline and 4.1 g (50.0 mmol) of sodium acetate in 25 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to between 0-5 °C. This cooling is essential to manage the exothermic nature of the acylation reaction.[6]
-
Addition of Acylating Agent: While vigorously stirring the cooled solution, add 2.2 mL (24.79 mmol) of chloroacetyl chloride dropwise via a dropping funnel over 15-20 minutes. Maintain the internal temperature below 10 °C throughout the addition. A precipitate of the product may begin to form immediately.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
Product Precipitation and Isolation: Pour the reaction mixture into 150 mL of ice-cold water with stirring. This will cause the crude product to fully precipitate.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[7] Wash the filter cake thoroughly with two portions of cold deionized water (2 x 25 mL) to remove residual acetic acid and salts.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and dry to a constant weight, preferably in a vacuum oven at 50-60 °C. The expected product is a solid.[4]
Visualizing the Experimental Workflow
Caption: Step-by-step laboratory workflow for the synthesis.
Safety and Handling: A Trustworthy Approach
Adherence to strict safety protocols is non-negotiable. Both 2,5-dimethylaniline and chloroacetyl chloride are hazardous materials.[8][9]
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors.[10][11] An eyewash station and safety shower must be readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and tight-sealing safety goggles or a face shield.[10]
-
Reactivity Hazards: Chloroacetyl chloride reacts violently with water, liberating toxic hydrogen chloride gas.[9][11] Ensure all glassware is dry and avoid exposure to moisture during storage and handling. It is also corrosive and can cause severe skin and eye burns.[10]
-
Toxicity: 2,5-dimethylaniline is toxic if swallowed, inhaled, or absorbed through the skin.[8]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not pour waste into drains.[8][9]
Conclusion
The synthesis of this compound via N-acylation is a robust and well-understood chemical process. By carefully controlling reaction conditions, particularly temperature, and by using a base to neutralize the HCl byproduct, high yields of the desired product can be reliably obtained. This guide has provided the mechanistic rationale, a detailed and validated protocol, and the essential safety considerations required for the successful and safe execution of this synthesis, grounding the procedure in established chemical principles and authoritative safety standards.
References
-
Kscl. (n.d.). Material Safety Data Sheet: Chloroacetyl chloride.[Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.[Link]
-
Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.[Link]
-
Goyal, R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. [Link]
-
Patil, S. S., et al. (n.d.). A facile amidation of chloroacetyl chloride using DBU.[Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing.[Link]
-
PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide.[Link]
-
PrepChem.com. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.[Link]
- Google Patents. (n.d.). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
-
Reddit. (2025). Acylation with chloroacetyl chloride : r/AskChemistry.[Link]
-
Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide.[Link]
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- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
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"physicochemical properties of 2-chloro-N-(2,5-dimethylphenyl)acetamide"
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(2,5-dimethylphenyl)acetamide
Abstract
This technical guide provides a comprehensive examination of the fundamental physicochemical properties of this compound (CAS No: 5177-35-5). Tailored for an audience of researchers, scientists, and professionals in drug development, this document synthesizes core data with the underlying scientific principles and experimental methodologies. We delve into the compound's molecular identity, thermal properties, and solubility, presenting not just the data, but the causality behind the analytical choices. Detailed, self-validating experimental protocols are provided to ensure methodological rigor and reproducibility. The objective is to deliver a robust and practical resource that grounds future research and development efforts in a solid understanding of this compound's physical and chemical behavior.
Introduction: A Molecule of Synthetic Importance
This compound is a chemical intermediate primarily recognized for its role in the synthesis of more complex molecules.[1] As with any synthetic building block, a thorough understanding of its physicochemical properties is a prerequisite for its effective use. These properties—ranging from melting point to solubility—dictate reaction conditions, purification strategies, formulation possibilities, and even potential biological interactions. This guide serves as a foundational pillar, offering the critical data and procedural insights necessary for optimizing the handling, application, and study of this compound in a laboratory or industrial setting.
Molecular Structure and Identity
The compound's behavior is intrinsically linked to its structure: an N-substituted aromatic amide containing a reactive chloroacetyl group. This architecture is the source of its utility in synthesis.
-
Chemical Name: this compound
-
Synonyms: N-(Chloroacetyl)-2,5-dimethylaniline[1]
-
CAS Number: 5177-35-5[1]
-
Molecular Formula: C₁₀H₁₂ClNO
-
Molecular Weight: 197.66 g/mol
Figure 1: 2D structure of this compound.
Summary of Physicochemical Data
The following table consolidates the core physicochemical data for this compound, providing a quick reference for laboratory applications.
| Property | Value | Method/Source | Reference |
| Melting Point | 151 °C | Predicted | [2] |
| Boiling Point | 326.8 ± 30.0 °C | Predicted | [2] |
| Density | 1.187 ± 0.06 g/cm³ | Predicted | [2] |
| Solubility | Soluble in DCM, Methanol | Experimental | [2] |
Authoritative Experimental Protocols
Obtaining reliable physicochemical data hinges on the application of standardized, robust methodologies. The following sections detail the protocols for determining key parameters, emphasizing the rationale behind procedural steps.
Melting Point Determination (OECD Guideline 102)
The melting point is a critical identifier of a pure crystalline solid and a primary indicator of its identity and purity.
Expertise & Causality: The choice of a slow, controlled heating rate near the melting point is paramount. A rapid temperature ramp can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously wide or high melting ranges. Using a finely ground powder ensures uniform heat transfer throughout the sample, preventing localized melting that could skew the observation.
Experimental Protocol:
-
Sample Preparation: The this compound sample is thoroughly dried and finely pulverized using a mortar and pestle.
-
Capillary Loading: A glass capillary tube, sealed at one end, is tapped on the powdered sample to pack a 2-3 mm column of material at the bottom.
-
Instrumentation: The loaded capillary is placed in the heating block of a calibrated melting point apparatus.
-
Heating and Observation: The temperature is increased at a rate of ~10 °C/minute until it is within 15 °C of the expected melting point (151 °C).
-
Fine Measurement: The heating rate is then reduced to 1-2 °C/minute.
-
Data Recording: The temperature is recorded at the first sign of liquid formation (onset) and when the last solid crystal disappears (clear point). This range is reported as the melting point.
Sources
"solubility and stability of 2-chloro-N-(2,5-dimethylphenyl)acetamide in organic solvents"
An In-depth Technical Guide to the Solubility and Stability of 2-chloro-N-(2,5-dimethylphenyl)acetamide
Introduction
This compound (CAS No. 5177-35-5) is a substituted aromatic amide that serves as a key chemical intermediate. Its molecular structure, featuring a reactive chloroacetyl group and a sterically hindered dimethylphenyl moiety, dictates its utility in organic synthesis and its potential emergence as a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). Notably, it is recognized as Impurity G in Lidocaine pharmacopeial monographs.
For researchers, process chemists, and formulation scientists, a comprehensive understanding of the solubility and stability of this compound is not merely academic; it is a prerequisite for robust process development, purification, impurity control, and the establishment of appropriate storage and handling conditions. The solubility profile governs solvent selection for reactions and crystallizations, while the stability profile informs the prevention, identification, and quantification of degradants that can compromise the quality and safety of the final product.
This technical guide provides a detailed examination of the expected physicochemical behavior of this compound in organic solvents. In the absence of extensive public data for this specific isomer, this document leverages established chemical principles and data from structurally analogous compounds. Crucially, it provides detailed, field-proven experimental protocols for researchers to empirically determine these critical parameters, ensuring a foundation of scientific integrity and self-validating results.
Part 1: Physicochemical Characterization and Solubility Profile
A molecule's solubility is fundamentally dictated by its structural and electronic properties. The key features of this compound are the nonpolar, hydrophobic dimethylphenyl ring and the polar amide group capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O). This duality suggests a preference for solubility in polar aprotic or moderately polar protic organic solvents over highly nonpolar or aqueous media.
Physicochemical Properties
A summary of the core physicochemical properties is presented below. These values are foundational for understanding the compound's behavior and for designing analytical methods.
| Property | Value | Source(s) |
| CAS Number | 5177-35-5 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO | |
| Molecular Weight | 197.66 g/mol | |
| Appearance | Solid (Form may vary) | [1] |
| Melting Point | ~151 °C | [1] |
| Boiling Point | 326.8 ± 30.0 °C (Predicted) | [1] |
| Density | 1.187 ± 0.06 g/cm³ (Predicted) | [1] |
Qualitative Solubility
A review of chemical supplier data provides a qualitative overview of solubility. It is critical to note that comprehensive, quantitative solubility data for this compound is not widely available in published literature.
| Solvent | Qualitative Solubility | Rationale |
| Dichloromethane (DCM) | Soluble | A polar aprotic solvent capable of interacting with the polar amide group without competing for hydrogen bonds. |
| Methanol | Soluble | A polar protic solvent that can effectively solvate the amide group through hydrogen bonding. |
| Water | Insoluble (Expected) | The hydrophobic character of the dimethylphenyl ring is expected to dominate, leading to poor aqueous solubility. |
| Toluene | Slightly Soluble (Expected) | The aromatic nature of toluene offers favorable interactions with the dimethylphenyl ring, but it is less effective at solvating the polar amide group. |
| Hexane | Insoluble (Expected) | As a nonpolar aliphatic solvent, hexane is a poor match for the polar amide functionality. |
Experimental Protocol: Quantitative Determination of Equilibrium Solubility
The following protocol describes the isothermal shake-flask method, the gold standard for determining thermodynamic equilibrium solubility. This method ensures that a true equilibrium is reached between the undissolved solid and the solvent, providing a reliable and reproducible measurement.
Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Maintaining a constant temperature is critical because solubility is temperature-dependent. Using a validated, stability-indicating analytical method like HPLC is essential to accurately quantify the dissolved solute without interference from potential degradants.
Methodology:
-
Preparation:
-
Add an excess amount of crystalline this compound to several sealed vials (e.g., 20 mL glass vials with PTFE-lined caps). An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Add a precise volume (e.g., 10.0 mL) of the desired organic solvent (analytical grade) to each vial.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled orbital shaker or rotating wheel set to a constant temperature (e.g., 25.0 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.
-
Self-Validation Check: To confirm equilibrium, take samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration plateaus and shows no significant change between the last two time points.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove all undissolved micro-particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with the mobile phase of the analytical method to a concentration that falls within the calibrated range of the instrument.
-
Analyze the diluted sample using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.
-
Part 2: Chemical Stability and Degradation Profile
The stability of this compound is dictated by the two most reactive sites in its structure: the electrophilic carbon atom bonded to the chlorine and the amide carbonyl carbon. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the ease with which the chlorine atom can be replaced by nucleophiles.[2]
Expected Degradation Pathways
-
Nucleophilic Substitution (Hydrolysis of the C-Cl Bond): The chlorine atom is activated by the adjacent electron-withdrawing carbonyl group, making the α-carbon susceptible to nucleophilic attack. In the presence of water or other nucleophiles (e.g., alcohols), a substitution reaction can occur. Under neutral or basic conditions, hydrolysis would likely proceed via an SN2 mechanism to yield N-(2,5-dimethylphenyl)-2-hydroxyacetamide.
-
Amide Hydrolysis: The amide bond can be cleaved under both acidic and basic conditions, although this typically requires more forcing conditions than the C-Cl bond substitution.[3]
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water, ultimately yielding 2,5-dimethylaniline and chloroacetic acid.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to the same degradation products.
-
-
Photodegradation: Aromatic compounds and those with heteroatoms can be susceptible to degradation upon exposure to UV or visible light. The specific photolytic pathway would need to be determined experimentally but could involve homolytic cleavage of the C-Cl bond.
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods. A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradants and impurities.
Causality: The objective is not to completely destroy the compound but to induce a relevant level of degradation (typically 5-20%). This allows for the analytical separation and identification of the resulting degradants. Running a control sample in parallel is a self-validating step that ensures any observed peaks are due to the applied stress and not present in the original material.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: For each condition, mix the stock solution with the stressor in separate vials. Store a control sample (stock solution with no stressor) under ambient, protected-from-light conditions.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60-80 °C for a set period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature or gently heat (e.g., 40 °C) for a set period. Basic hydrolysis is often much faster.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for a set period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80 °C) in the dark.
-
Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).
-
-
Sample Quenching and Analysis:
-
After the designated time, cool the samples to room temperature.
-
Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) to a suitable final concentration with the mobile phase.
-
Analyze all samples by HPLC, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for preliminary identification of degradants.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Assess the mass balance to ensure that the decrease in the parent peak corresponds to the increase in degradant peaks.
-
The analytical method is considered "stability-indicating" if all degradant peaks are well-resolved from the parent peak (Resolution > 2).
-
Conclusion
While specific quantitative data for this compound remains scarce in the public domain, a robust scientific understanding of its likely behavior can be established through the analysis of its chemical structure and comparison with well-characterized analogs. The compound is expected to be soluble in moderately polar organic solvents and largely insoluble in water. Its primary stability liabilities are the activated chloroacetyl group and the amide linkage, which are susceptible to nucleophilic substitution and pH-dependent hydrolysis, respectively.
Given the data gap, the most authoritative path forward for any scientist or researcher is empirical determination. The detailed protocols provided in this guide for equilibrium solubility and forced degradation studies offer a comprehensive and self-validating framework for generating the precise data needed for process optimization, analytical method development, and effective impurity control. Adherence to these methodologies will ensure that decisions are based not on assumption, but on reliable, internally generated data, upholding the highest standards of scientific integrity in drug development and chemical research.
References
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PubChem. Lidocaine. National Center for Biotechnology Information.
-
ResearchGate. Measurement and correlation of the solubility of Lidocaine in eight pure and mixed solvents at temperatures from (292.15 to 332.15) K.
-
BenchChem. An In-depth Technical Guide on the Chemical Stability and Reactivity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
-
ChemicalBook. This compound | 5177-35-5.
-
ResearchGate. Characterization of Thermal and Physical properties of Biofield Treated Acrylamide and 2-Chloroacetamide.
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ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
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ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles (Diagram).
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PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information.
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CymitQuimica. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
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ResearchGate. 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
-
ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides.
-
ResearchGate. Solubility Determination of Nitazoxanide in Twelve Organic Solvents from T = 273.15 to 313.15 K.
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National Center for Biotechnology Information. 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
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RSC Publishing. A theoretical study on lidocaine solubility in deep eutectic solvents.
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PubMed. Alkylating reactivity and herbicidal activity of chloroacetamides.
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SynZeal. Lidocaine Impurities.
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ChemScene. 2-chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide.
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Simson Pharma Limited. Lidocaine EP Impurity G.
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Simson Pharma Limited. This compound.
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A Technical Guide to 2-Chloro-N-(2,5-dimethylphenyl)acetamide (CAS No. 5177-35-5)
Executive Summary
This technical guide provides a comprehensive overview of the chemical compound 2-Chloro-N-(2,5-dimethylphenyl)acetamide, registered under CAS number 5177-35-5. This document is intended for researchers, scientists, and professionals in drug development and quality control. This compound is primarily recognized as a key intermediate and a known impurity in the synthesis of the local anesthetic, Lidocaine.[1][2] Its significance lies in its utility as a reference standard for the analytical validation and quality assurance of Lidocaine active pharmaceutical ingredients (APIs). This guide details the compound's chemical identity, physicochemical properties, its specific role in pharmaceutical analysis, a representative synthetic pathway, and essential safety and handling protocols.
Chemical Identity and Physicochemical Properties
The fundamental identification and physical characteristics of this compound are crucial for its proper handling, application in synthesis, and analytical characterization.
Chemical Structure:

Table 1: Chemical and Physical Properties of CAS 5177-35-5
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 5177-35-5 | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | N-(Chloroacetyl)-2,5-dimethylaniline, 2-Chloro-2',5'-acetoxylidide, Lidocaine Impurity 18 | [2][3] |
| Molecular Formula | C₁₀H₁₂ClNO | [1] |
| Molecular Weight | 197.66 g/mol | [1] |
| Appearance | Solid (Form varies by purity) | N/A |
| Melting Point | 151 °C | [1] |
| Boiling Point | 326.8 ± 30.0 °C (Predicted) | [1] |
| Density | 1.187 ± 0.07 g/cm³ (Predicted) |[1] |
Role in Pharmaceutical Development & Quality Control
The primary application of this compound is in the context of pharmaceutical manufacturing, specifically for the drug Lidocaine. It is officially designated as "Lidocaine Impurity 18".[2][3]
Causality of Formation: Lidocaine is synthesized from 2,6-dimethylaniline. However, if the starting material contains the isomeric impurity 2,5-dimethylaniline, a parallel reaction will occur during the chloroacetylation step, leading to the formation of this compound. This compound is not an intermediate in the direct synthesis of Lidocaine itself, but rather a process-related impurity that arises from impure starting materials. Its presence in the final API must be monitored and controlled to meet regulatory standards. Therefore, having a pure, certified reference standard of this compound is essential for developing and validating analytical methods (e.g., HPLC, GC) to quantify its presence in Lidocaine batches.
Synthesis and Manufacturing Workflow
The synthesis of this compound is a straightforward N-acylation reaction. The process involves the reaction of 2,5-dimethylaniline with chloroacetyl chloride in the presence of a base or in a biphasic system to neutralize the hydrochloric acid byproduct.
Representative Synthetic Protocol
This protocol is based on established methods for the chloroacetylation of aromatic amines.[4][5]
Materials:
-
2,5-Dimethylaniline
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH) or a non-nucleophilic organic base (e.g., triethylamine)
-
An appropriate organic solvent (e.g., 1,2-dichloroethylene, dichloromethane, or toluene)
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2,5-dimethylaniline (1.0 eq.) in the chosen organic solvent.
-
Base Addition: Add an aqueous solution of sodium hydroxide (approx. 1.05 eq.) to the flask, creating a biphasic system. Begin vigorous stirring.
-
Acylation: Cool the mixture to 0-5 °C using an ice bath. Slowly add chloroacetyl chloride (1.05 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition of a base is critical as it neutralizes the HCl generated during the reaction, preventing protonation of the aniline starting material which would render it unreactive.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Workup - Washing: Wash the organic layer sequentially with deionized water and then a saturated brine solution. The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure this compound.
Synthesis Workflow Diagram
Analytical Methodologies
As a pharmaceutical impurity, high-performance liquid chromatography (HPLC) is the standard method for the detection and quantification of this compound.
Table 2: Representative HPLC Method for Impurity Profiling
| Parameter | Description | Justification |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides excellent separation for moderately polar to nonpolar aromatic compounds. |
| Mobile Phase | Acetonitrile and acidified water (e.g., 0.1% Phosphoric Acid) | A common mobile phase for reverse-phase chromatography, offering good peak shape and resolution. A gradient elution may be required to separate multiple impurities from the main API. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Detection | UV at ~254 nm | Aromatic amides typically exhibit strong UV absorbance, allowing for sensitive detection. |
| Sample Prep | Dissolve accurately weighed sample in a suitable diluent (e.g., mobile phase or acetonitrile/water mixture). | Ensures complete dissolution and compatibility with the mobile phase. |
| Quantification | External standard method using a certified reference standard of this compound. | The self-validating system required for accurate and reproducible quantification in a regulated environment. |
Safety and Handling
This compound is intended for laboratory use only and must be handled by trained professionals.[6] It is classified as hazardous, and appropriate personal protective equipment (PPE) and engineering controls are mandatory.
Table 3: Hazard Identification and Safety Protocols
| Category | Information | Source(s) |
|---|---|---|
| GHS Pictograms | GHS06 (Skull and Crossbones) GHS08 (Health Hazard) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH341: Suspected of causing genetic defects | [1] |
| Engineering Controls | Work in a certified chemical fume hood to prevent inhalation. Ensure an eyewash station and safety shower are readily accessible. | [7] |
| Personal Protective Equipment (PPE) | Gloves: Nitrile or other chemically resistant gloves.Eye Protection: Chemical safety goggles or face shield.Lab Coat: Standard laboratory coat to prevent skin contact.Respiratory: If handling outside a fume hood or generating dust, a NIOSH-approved respirator is required. | [8] |
| First Aid | Inhalation: Move to fresh air. Seek immediate medical attention.Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. | [7][8] |
| Disposal | Dispose of contents/container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations. |[8] |
Conclusion
This compound (CAS 5177-35-5) is a compound of significant interest to the pharmaceutical industry, not as a therapeutic agent, but as a critical reference material. Its identity as "Lidocaine Impurity 18" underscores the importance of controlling starting material purity in drug synthesis. A thorough understanding of its properties, synthesis, and analytical behavior is essential for ensuring the quality and safety of Lidocaine API. The protocols and data presented in this guide provide a technical foundation for scientists working with this compound.
References
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Lidocaine impurity 22|5177-35-5. (n.d.). Shanghai Forever Synthesis Co.,Ltd. Retrieved January 14, 2026, from [Link]
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利多卡因杂质18 | CAS号39106-10-0. (n.d.). Hengfeng Wanda. Retrieved January 14, 2026, from [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research. Retrieved January 14, 2026, from [Link]
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Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]
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A Technical Guide to the Structural and Conformational Analysis of 2-chloro-N-(2,5-dimethylphenyl)acetamide
Abstract
This technical guide provides a comprehensive analysis of the structural and conformational landscape of 2-chloro-N-(2,5-dimethylphenyl)acetamide (CAS No. 5177-35-5). This molecule, a member of the N-aryl acetamide class, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding its three-dimensional structure, preferred conformations, and the energetic barriers between them is paramount for predicting its reactivity, physicochemical properties, and interactions with biological targets. This document outlines an integrated approach, combining spectroscopic elucidation, solid-state analysis via X-ray crystallography, and computational modeling to build a holistic model of the molecule's behavior. Detailed, field-proven protocols are provided for researchers and drug development professionals to replicate and build upon these findings.
Introduction: The Significance of 3D Molecular Architecture
The biological activity and material properties of a chemical entity are not solely defined by its chemical formula (C₁₀H₁₂ClNO) but are intrinsically linked to its three-dimensional architecture.[1] For N-aryl acetamides, the relative orientation of the phenyl ring and the acetamide group, governed by rotation around the C(aryl)-N bond and the N-C(O) amide bond, dictates the molecule's overall shape, dipole moment, and ability to participate in intermolecular interactions.
This compound presents a compelling case study. The presence of two methyl groups on the phenyl ring introduces steric constraints that significantly influence the rotational barrier around the C(aryl)-N bond. Furthermore, the electronic interplay between the electron-withdrawing chloroacetamide group and the electron-donating dimethylphenyl moiety affects the partial double-bond character of the amide C-N bond, thereby influencing the cis/trans conformational preference.[2] This guide will systematically dissect these structural features.
Integrated Workflow for Structural Analysis
A multi-technique approach is essential for a robust structural and conformational analysis. Spectroscopic methods provide information about the molecule's covalent framework and behavior in solution, X-ray crystallography offers a definitive view of the solid-state conformation, and computational chemistry bridges the gap, providing energetic insights into the full conformational space.
Caption: Integrated workflow for structural and conformational analysis.
Spectroscopic Elucidation: Confirming the Molecular Blueprint
Spectroscopic analysis is the foundational step, confirming the chemical identity and connectivity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy in a solvent like DMSO-d₆ or CDCl₃ provides the primary evidence for the molecular structure.[3]
Expected ¹H NMR Signals:
-
Amide Proton (N-H): A singlet, typically observed downfield (δ 9.5-10.0 ppm in DMSO-d₆), whose chemical shift can be sensitive to solvent and concentration due to hydrogen bonding.[3]
-
Aromatic Protons: Three signals in the aromatic region (δ 7.0-7.5 ppm), corresponding to the protons at the 3, 4, and 6 positions of the dimethylphenyl ring. Their splitting patterns (singlet, doublet, doublet) will confirm the 2,5-substitution pattern.
-
Chloromethyl Protons (-CH₂Cl): A sharp singlet (δ ~4.3 ppm) corresponding to the two protons of the chloroacetyl group.
-
Methyl Protons (-CH₃): Two distinct singlets (δ ~2.2-2.3 ppm), each integrating to three protons, for the methyl groups at the 2 and 5 positions.
Expected ¹³C NMR Signals:
-
Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-140 ppm).
-
Chloromethyl Carbon (-CH₂Cl): A signal around δ 40-45 ppm.
-
Methyl Carbons (-CH₃): Two signals in the aliphatic region (δ 15-21 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amide) | 3250 - 3300 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Amide I) | 1660 - 1680 |
| N-H Bend (Amide II) | 1530 - 1550 |
| C-Cl Stretch | 700 - 800 |
Table 1: Key FTIR Absorptions for this compound.
Solid-State Conformation: The X-ray Crystallography Perspective
While no publicly available crystal structure for the exact title compound was found, analysis of closely related structures, such as 2,2,2-trichloro-N-(2,5-dimethylphenyl)acetamide and 2-chloro-N-(2,6-dimethylphenyl)acetamide, provides critical insights into the likely solid-state conformation.[4][5]
In related N-aryl acetamides, the solid-state structure is often dominated by intermolecular N-H···O=C hydrogen bonds, which link molecules into chains or sheets.[4][5] The conformation of the N-H bond is typically influenced by the substitution pattern on the aromatic ring. For 2,2,2-trichloro-N-(2,5-dimethylphenyl)acetamide, the N-H bond is syn to the 2-methyl substituent and anti to the 5-methyl substituent.[4] This suggests a steric preference to minimize interaction with the ortho-substituent.
A crucial parameter is the torsion angle between the plane of the phenyl ring and the plane of the amide group. In many substituted acetanilides, this angle is non-zero, indicating a compromise between π-conjugation (favoring planarity) and steric hindrance (favoring twisting).
Computational Conformational Analysis: Exploring the Energy Landscape
Computational chemistry allows for the exploration of the entire conformational space of the molecule, identifying stable conformers and the energy barriers that separate them. This is crucial for understanding the molecule's dynamic behavior in solution.[6]
Key Rotatable Bonds
The conformation of this compound is primarily defined by rotation around two key bonds:
-
τ₁ (C₂-C₁-N-C₇): Rotation around the Aryl-Nitrogen bond.
-
τ₂ (C₁-N-C₇-C₈): Rotation around the Amide C-N bond, defining the cis/trans nature of the amide.
Caption: Key rotatable bonds defining the conformation.
Computational Protocol
A robust and efficient protocol is essential for accurate conformational analysis.[7][8]
Caption: A best-practice workflow for computational conformational analysis.
Predicted Conformational Preferences
Based on studies of similar N-aryl amides, several key predictions can be made:
-
Amide Conformation: Secondary amides like this one strongly prefer a trans conformation (τ₂ ≈ 180°), where the aryl group and the carbonyl oxygen are on opposite sides of the C-N bond. The cis conformer is significantly higher in energy.[9]
-
Aryl Ring Orientation: Steric hindrance from the ortho-methyl group will force the phenyl ring to rotate out of the plane of the amide group (τ₁ ≠ 0° or 180°). This breaks the ideal π-conjugation but relieves steric strain. The precise angle will represent the lowest energy compromise between these opposing factors.
-
Influence of Electronics: The electron density on the aryl ring can influence the stability of different conformers. While the dimethyl groups are electron-donating, the overall conformational preference is likely dominated by steric effects in this case.[2][10]
Experimental and Computational Protocols
Protocol: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of N-aryl acetamides.[11]
-
Dissolution: Dissolve 2,5-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) containing a mild base (e.g., triethylamine, 1.2 eq) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the product using NMR, FTIR, and Mass Spectrometry as described in Section 3.
Protocol: Computational Conformational Search (Using CREST and xTB)
This protocol outlines a cost-effective yet robust method for exploring the conformational space.[12]
-
Prerequisites: A Linux workstation with CREST and xTB software installed.
-
Input: Create a starting coordinate file (coord.xyz) for this compound.
-
Execution: Run the CREST (Conformer-Rotamer Ensemble Search Tool) program with the GFN2-xTB semi-empirical method.
(This command initiates the search using 4 parallel processors).
-
Output Analysis: CREST will generate several files. The most important is crest_conformers.xyz, which contains all unique conformers found within a specified energy window, sorted by energy.
-
Refinement: Select the lowest energy conformers (e.g., all within 5 kcal/mol of the global minimum) from crest_conformers.xyz and use them as inputs for higher-level DFT calculations as outlined in the workflow in Section 5.2.
Conclusion
The structural and conformational properties of this compound are governed by a delicate balance of steric hindrance, electronic effects, and intermolecular forces. Spectroscopic methods confirm the fundamental connectivity, while insights from related crystal structures suggest a trans-amide conformation with a non-planar arrangement of the aryl ring in the solid state, driven by intermolecular hydrogen bonding. Computational modeling provides the most comprehensive picture, allowing for the quantification of relative energies of different conformers and the rotational barriers between them. The integrated workflow and detailed protocols presented in this guide provide a robust framework for researchers to fully characterize this important synthetic intermediate, enabling a deeper understanding of its chemical behavior and facilitating its application in drug discovery and development.
References
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Powers, D. G., et al. (2019). Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides. NSF Public Access Repository. Available from: [Link]
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Dallocchio, R., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. Available from: [Link]
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Yadav, N., et al. (2021). Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents. Scientific Reports. Available from: [Link]
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Yoshida, K., et al. (2023). Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene: Effect of Intramolecular Chalcogen–Chalcogen Interaction on Amide Conformational Stability. The Journal of Organic Chemistry. Available from: [Link]
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Nagy, B. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. Available from: [Link]
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Rae, I. D. (1967). Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. Australian Journal of Chemistry. Available from: [Link]
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Gowda, B. T., et al. (2008). 2,2,2-Trichloro-N-(2,5-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
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Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition. Available from: [Link]
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Brainly. (2023). Attached is the ¹H NMR spectrum from the product of an electrophilic aromatic substitution. Available from: [Link]
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Computational Chemistry Online. Conformational Sampling. Available from: [Link]
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Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. Available from: [Link]
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ResearchGate. (2019). ¹H NMR spectrum of a) acetanilide (60 MHz, DMSO-d6, 2 scans, 4 mins)... Available from: [Link]
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PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. Available from: [Link]
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SynThink Research Chemicals. 2-chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7. Available from: [Link]
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Akazome, M., et al. (2021). Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference. ACS Omega. Available from: [Link]
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Supplementary Information for: Paracetamol and other Acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI Contrast Agents. Available from: [Link]
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Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
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Gowda, B. T., et al. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
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Akazome, M., et al. (2021). Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. National Institutes of Health. Available from: [Link]
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Patel, R. B., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available from: [Link]
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PubChem. 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Available from: [Link]
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Gowda, B. T., et al. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Semantic Scholar. Available from: [Link]
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de Graaf, C., et al. (2019). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling. Available from: [Link]
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Pratap Organics Pvt. Ltd. (CAS No. 1131-01-7) 2-Chloro-N(2,6-Dimethylphenyl) Acetamide. Available from: [Link]
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Gowda, B. T., et al. (2008). 2-Chloro-N-(2,4-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
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"reactivity of 2-chloro-N-(2,5-dimethylphenyl)acetamide with nucleophiles"
An In-depth Technical Guide to the Reactivity of 2-chloro-N-(2,5-dimethylphenyl)acetamide with Nucleophiles
Introduction
This compound is a versatile chemical intermediate whose reactivity is central to its utility in synthetic organic chemistry. Its molecular architecture, featuring a reactive α-chloroacetyl group attached to a sterically hindered N-aryl amide, defines its chemical behavior. The primary site of reactivity is the carbon atom alpha to the carbonyl group, which is rendered highly electrophilic by the inductive effects of both the adjacent carbonyl and the chlorine atom.[1][2] This inherent electrophilicity makes the compound an excellent substrate for nucleophilic substitution reactions.
This guide provides a detailed exploration of the reactivity of this compound with various classes of nucleophiles. While much of the published literature focuses on its structural isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide—a key precursor in the synthesis of the anesthetic Lidocaine—the underlying principles of reactivity are directly comparable.[3][4][5] We will delve into the mechanistic pathways, influencing factors, and practical experimental protocols, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Principles of Reactivity
The reactivity of α-chloroacetamides is predominantly governed by the classic bimolecular nucleophilic substitution (SN2) mechanism.[2][6] Several key factors contribute to this reactivity profile:
-
Electrophilic Carbon Center : The carbon atom bonded to the chlorine is significantly electron-deficient. The adjacent carbonyl group withdraws electron density through resonance and induction, while the chlorine atom does so through induction. This polarization of the C-Cl bond makes the carbon highly susceptible to attack by electron-rich nucleophiles.[1]
-
Leaving Group : The chloride ion is an excellent leaving group, as it is the conjugate base of a strong acid (HCl) and can stabilize the negative charge. Its departure is a key driving force for the substitution reaction.
-
Steric Considerations : The 2,5-dimethylphenyl group provides a degree of steric hindrance around the amide nitrogen. However, the primary reaction site is the methylene (-CH₂Cl) carbon, which is relatively accessible, allowing the SN2 reaction to proceed efficiently. Steric factors on the incoming nucleophile will, of course, also influence the reaction rate.[7]
-
Reaction Mechanism : Kinetic studies of analogous α-chloroacetanilides with various nucleophiles consistently support an intermolecular SN2 mechanism.[6] This is characterized by a second-order rate law, inversion of stereochemistry (if the α-carbon were chiral), and a strong dependence on the nucleophile's concentration and strength. A competing stepwise mechanism involving a zwitterionic tetrahedral intermediate has been proposed for reactions with certain amine nucleophiles in polar aprotic solvents like DMSO.[8]
Caption: General SN2 mechanism on an α-chloroacetamide.
Reactivity with Common Nucleophile Classes
The versatility of this compound is demonstrated by its reactivity with a wide array of nucleophiles. The chemical reactivity is primarily attributed to the facile replacement of the chlorine atom.[9]
| Nucleophile Class | Example Nucleophile | Product Type | Typical Reaction Conditions |
| Nitrogen | Diethylamine (R₂NH) | α-Amino Acetamide | Toluene or Ethanol, Reflux, often with excess amine or base.[3][10] |
| Oxygen | Sodium Ethoxide (EtO⁻) | α-Ethoxy Acetamide | Anhydrous alcohol (Ethanol), Room Temperature or gentle heat.[11] |
| Sulfur | Sodium Thiophenoxide (PhS⁻) | α-Thioether Acetamide | Polar aprotic solvent (DMF, DMSO), Room Temperature.[9][12] |
| Carbon | Sodium Cyanide (CN⁻) | α-Cyano Acetamide | Polar aprotic solvent (DMSO), elevated temperature. |
Nitrogen Nucleophiles (Amines)
Reactions with amines are among the most common and synthetically useful transformations of α-chloroacetamides. The synthesis of Lidocaine from the 2,6-isomer, which involves the alkylation of diethylamine, is a classic example.[3][4][10][13] The reaction proceeds via nucleophilic attack by the amine's lone pair of electrons on the α-carbon.
A crucial consideration in this reaction is the hydrochloric acid (HCl) generated as a byproduct. This will protonate the basic amine starting material, rendering it non-nucleophilic. To counter this, the reaction is typically run with at least two equivalents of the amine nucleophile: one to act as the nucleophile and the second to act as a base to neutralize the HCl.[10][13] Alternatively, a non-nucleophilic base such as triethylamine or potassium carbonate can be added to the reaction mixture.[9][14]
Oxygen Nucleophiles (Alkoxides & Hydroxide)
Alkoxides readily displace the chloride to form α-alkoxy acetamides (ethers). These reactions are typically performed in the corresponding alcohol as the solvent. Hydroxide ions can also act as nucleophiles, leading to the formation of the corresponding α-hydroxy acetamide. However, under forcing basic conditions (e.g., concentrated NaOH and heat), hydrolysis of the amide linkage itself can become a competing and significant degradation pathway, yielding 2,5-dimethylaniline and chloroacetic acid.[2]
Sulfur Nucleophiles (Thiolates & Thiourea)
Sulfur nucleophiles are particularly potent due to their high polarizability and nucleophilicity. Thiolates, generated from thiols and a base, react rapidly with α-chloroacetamides to form stable thioethers.[9] This reactivity is the basis for the biological activity of many chloroacetamide herbicides, which function by alkylating essential thiol-containing biomolecules like glutathione and enzymes.[7][12] Reactions with other sulfur nucleophiles, such as thiourea or thiosemicarbazide, are also well-established methods for constructing sulfur-containing heterocyclic systems.[14][15]
Experimental Protocol: Synthesis of N-(2,5-dimethylphenyl)-2-(diethylamino)acetamide
This protocol provides a representative, field-tested methodology for the reaction of this compound with a secondary amine nucleophile, diethylamine. The principles are directly adapted from the well-documented synthesis of Lidocaine.[3][10][16]
CAUTION : this compound is a hazardous substance. Diethylamine is volatile and corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| This compound | 197.66 | 1.0 | 5.0 g (25.3 mmol) |
| Diethylamine | 73.14 | 2.5 | 6.6 mL (4.66 g, 63.3 mmol) |
| Toluene | - | - | 50 mL |
| 3 M Hydrochloric Acid | - | - | 20 mL |
| 6 M Sodium Hydroxide | - | - | ~15-20 mL |
| Anhydrous Sodium Sulfate | - | - | - |
Step-by-Step Methodology
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 25.3 mmol) and toluene (50 mL).
-
Addition of Nucleophile : With stirring, add diethylamine (6.6 mL, 63.3 mmol). The use of a 2.5 molar excess ensures one equivalent acts as the nucleophile while the remainder serves as a base to neutralize the HCl formed.[10]
-
Reaction : Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). During the reaction, a precipitate of diethylammonium chloride may form.
-
Work-up - Filtration : Cool the reaction mixture to room temperature. The diethylammonium chloride salt, which is insoluble in toluene, will precipitate. Isolate the salt by vacuum filtration and wash the filter cake with a small amount of cold toluene.
-
Work-up - Extraction : Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with two 25 mL portions of water to remove any remaining salt and excess diethylamine.[10]
-
Product Isolation (as Free Base) : To isolate the final product, the amine can be extracted into an acidic aqueous layer and then re-precipitated. Extract the toluene layer with 3 M HCl (20 mL).[16] Separate the layers and cool the acidic aqueous layer in an ice bath.
-
Precipitation : Slowly add 6 M NaOH to the cooled aqueous layer with stirring until the solution is strongly basic (pH > 12), which will precipitate the product as a free base.
-
Final Purification : Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like hexane.[10]
Caption: Experimental workflow for nucleophilic substitution.
Conclusion
This compound is a highly valuable synthetic intermediate characterized by its susceptibility to nucleophilic attack at the α-carbon. The SN2 reaction is the dominant mechanistic pathway, allowing for the straightforward formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. By understanding the core principles of its reactivity and the practical considerations for conducting these transformations, researchers can effectively leverage this compound to construct more complex molecular architectures for pharmaceutical and materials science applications. The provided protocols, grounded in established chemical literature, serve as a reliable foundation for the successful application of this versatile reagent in the laboratory.
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Roberts, A. L., & Gschwend, P. M. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry, 52(1), 170-178. Available from: [Link]
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EduBirdie. (2022). Lidocaine Synthesis Lab. Hunter College CUNY. Available from: [Link]
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Wang, T., et al. (1999). The Preparation of Lidocaine. Journal of Chemical Education, 76(11), 1547. Available from: [Link]
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Lee, K. S., Adhikary, K. K., Lee, H. W., Lee, B. S., & Lee, I. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry, 1(11), 1989-1994. Available from: [Link]
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Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3479-3503. Available from: [Link]
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Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 535-541. Available from: [Link]
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Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 535-541. Available from: [Link]
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]
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PrepChem.com. Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Available from: [Link]
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ResearchGate. (2024). Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives. Available from: [Link]
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ResearchGate. (2018). Scheme 1. Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. Available from: [Link]
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ResearchGate. (2015). (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing. Available from: [Link]
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An In-depth Technical Guide to the Thermodynamic Properties of 2-chloro-N-(2,5-dimethylphenyl)acetamide
Foreword
For researchers, scientists, and professionals in the fast-paced world of drug development, a comprehensive understanding of the physicochemical properties of key chemical intermediates is paramount. This guide provides an in-depth exploration of the thermodynamic properties of 2-chloro-N-(2,5-dimethylphenyl)acetamide, a compound of interest in synthetic medicinal chemistry. In the absence of extensive direct experimental data in the public domain, this document synthesizes known information with robust theoretical and practical methodologies for the determination of its thermodynamic characteristics. We will delve into its synthesis, and detail both computational and experimental pathways to elucidate its thermodynamic profile, providing a solid foundation for its application in research and development.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₂ClNO, is an N-substituted acetamide derivative. Its molecular structure, featuring a chloroacetamide functional group attached to a 2,5-dimethylaniline moiety, makes it a versatile intermediate in organic synthesis. The reactivity of the α-chloro group is of particular significance, allowing for nucleophilic substitution reactions to build more complex molecules. A thorough understanding of its thermodynamic properties is crucial for process optimization, stability assessment, and ensuring the quality and safety of subsequent active pharmaceutical ingredients (APIs).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5177-35-5 | |
| Molecular Formula | C₁₀H₁₂ClNO | |
| Molecular Weight | 197.66 g/mol | |
| Melting Point | 151 °C | [1] |
| Boiling Point | 326.8±30.0 °C (Predicted) | [1] |
| Density | 1.187±0.06 g/cm³ (Predicted) | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DCM, Methanol | [1] |
Synthesis and Characterization
The synthesis of N-aryl acetamides is a well-established chemical transformation. While specific literature for the 2,5-dimethylphenyl derivative is sparse, a representative synthesis can be extrapolated from the preparation of the closely related 2,6-dimethylphenyl isomer.[2][3][4] The most common and straightforward method involves the acylation of the corresponding aniline with chloroacetyl chloride.
General Synthesis Protocol
The reaction proceeds via nucleophilic acyl substitution, where the amino group of 2,5-dimethylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct.
Step-by-step Protocol:
-
Dissolution: Dissolve 2,5-dimethylaniline in a suitable inert solvent such as toluene or 1,2-dichloroethylene.[4]
-
Base Addition: Add an aqueous solution of a base, for instance, sodium hydroxide, to the reaction mixture.[4]
-
Acylation: Cool the mixture in an ice bath and slowly add chloroacetyl chloride dropwise while stirring vigorously. Maintain the temperature between 20 and 35°C.[4]
-
Reaction Completion: After the addition is complete, continue stirring for a period to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography.[5]
-
Work-up: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt like sodium sulfate.
-
Isolation: Concentrate the organic phase under reduced pressure to precipitate the crude product.
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent to yield the final product.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch, C=O stretch of the amide, and the C-Cl bond.[5]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[5]
-
Melting Point Analysis: To assess the purity of the compound.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of organic molecules.[6] Density Functional Theory (DFT) is a widely used method for such calculations, offering a good balance between accuracy and computational cost.[7]
Theoretical Framework
By solving the Schrödinger equation for the molecule, DFT calculations can determine its electronic structure and from that, derive a range of thermodynamic properties, including:
-
Standard Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
-
Standard Entropy (S°): A measure of the randomness or disorder of the molecules.
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius.
Computational Workflow
The following workflow outlines the general steps for calculating the thermodynamic properties of this compound using DFT.
Figure 1: A generalized workflow for the computational determination of thermodynamic properties.
Experimental Determination of Thermodynamic Properties
Experimental thermal analysis techniques are essential for validating computational predictions and providing accurate data for process development and quality control in the pharmaceutical industry.[8][9] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most valuable techniques for this purpose.[10]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It can be used to determine a range of thermodynamic properties, including:
-
Melting point and enthalpy of fusion
-
Glass transition temperature
-
Heat capacity
-
Polymorphism
Step-by-step DSC Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Temperature Program: Subject the sample to a controlled temperature program, for example, heating at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Analysis: The resulting thermogram will show endothermic and exothermic events. The melting point is determined from the onset of the melting peak, and the enthalpy of fusion is calculated from the area under the peak.
Figure 2: A typical workflow for Differential Scanning Calorimetry (DSC) analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is primarily used to assess the thermal stability and decomposition profile of a material.[8]
Step-by-step TGA Protocol:
-
Sample Preparation: Place a slightly larger amount of the sample (typically 5-10 mg) into a tared TGA pan.
-
Instrument Setup: Place the pan onto the TGA's sensitive microbalance.
-
Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) up to a temperature where decomposition is expected to be complete.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition provides an indication of the material's thermal stability.
Conclusion
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NETZSCH-Gerätebau GmbH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from [Link]
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AZoM. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
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AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]
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ResearchGate. (n.d.). Quantum Chemical Calculations of Conformation, Vibrational Spectroscopic, Electronic, NBO and Thermodynamic properties of 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide and 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Chloro-N-(2,5-dimethylphenyl)acetamide
Foreword: The Strategic Importance of 2-Chloro-N-(2,5-dimethylphenyl)acetamide
This compound, a substituted chloroacetanilide, serves as a critical building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility as a key intermediate stems from the reactive N-acyl and chloro functional groups, which allow for further molecular elaboration. Notably, it is an important precursor in the synthesis of certain active pharmaceutical ingredients (APIs) and their related impurities, making a comprehensive understanding of its synthesis paramount for researchers, scientists, and professionals in drug development and process chemistry. This guide provides an in-depth exploration of the synthesis of this compound, focusing on the underlying chemical principles, a comparative analysis of common synthetic routes, detailed experimental protocols, and strategies for purification and scale-up.
Core Synthesis Strategy: Nucleophilic Acyl Substitution
The primary and most direct route to this compound involves the acylation of 2,5-dimethylaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of organic synthesis.
The Underlying Mechanism: A Step-by-Step Look
The reaction proceeds through a well-established mechanism. The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base present in the reaction mixture then deprotonates the nitrogen, yielding the final product, this compound, and a salt of the acid byproduct (typically hydrochloric acid).
Caption: A generalized experimental workflow for the synthesis of this compound.
Product Characterization: A Spectroscopic Profile
Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following spectroscopic data are characteristic of this compound.
| Technique | Characteristic Data |
| ¹H NMR | δ (ppm): ~2.2-2.3 (s, 6H, 2 x Ar-CH₃), ~4.2 (s, 2H, Cl-CH₂), ~7.0-7.2 (m, 3H, Ar-H), ~8.0-8.5 (br s, 1H, NH). |
| ¹³C NMR | δ (ppm): ~18 (Ar-CH₃), ~21 (Ar-CH₃), ~43 (Cl-CH₂), ~125-135 (Ar-C), ~164 (C=O). |
| IR (cm⁻¹) | ~3250-3300 (N-H stretch), ~1660-1680 (C=O stretch, Amide I), ~1530-1550 (N-H bend, Amide II), ~700-800 (C-Cl stretch). [1][2][3][4] |
| Mass Spec. | m/z: 197 (M⁺), 199 (M⁺+2, chlorine isotope peak). Fragmentation may show loss of the chloroacetyl group. |
Purification and Troubleshooting
Beyond Recrystallization: Advanced Purification Techniques
While recrystallization is often sufficient for laboratory-scale purification, achieving the high purity required for pharmaceutical applications may necessitate more advanced techniques.
-
Chromatography: Column chromatography using silica gel can be employed to separate the desired product from closely related impurities. [5][6]* Solvent Slurrying: Stirring the crude product in a solvent in which it has low solubility can effectively remove more soluble impurities.
-
Activated Carbon Treatment: Treatment of a solution of the crude product with activated carbon can remove colored impurities.
Common Pitfalls and Their Solutions
-
Low Yield: This can be due to incomplete reaction or loss of product during work-up. Ensure the reaction goes to completion by monitoring with thin-layer chromatography (TLC). Minimize transfers and use minimal amounts of cold solvent for washing the product.
-
Product Oiling Out During Recrystallization: This occurs when the solution is supersaturated at a temperature above the product's melting point. To remedy this, add more solvent to the hot solution and allow it to cool more slowly.
-
Presence of Starting Material: This indicates an incomplete reaction. Consider increasing the reaction time or using a slight excess of chloroacetyl chloride.
-
Diacylation Byproduct: The formation of a diacylated product can occur if the reaction conditions are too harsh. This can be minimized by controlling the reaction temperature and the stoichiometry of the reactants.
Industrial Scale-Up and Process Optimization
Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges and considerations. [7][8]
-
Heat Management: The acylation reaction is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of by-products. Jacketed reactors with controlled cooling are essential.
-
Reagent Addition: The controlled addition of chloroacetyl chloride is critical to manage the reaction rate and temperature. Automated dosing systems are typically employed in industrial settings.
-
Solvent Selection: The choice of solvent is influenced by factors such as cost, safety (flammability, toxicity), environmental impact, and ease of recovery and recycling.
-
Work-up and Isolation: Filtration and drying equipment must be appropriately sized for the scale of the reaction. Centrifuges and filter dryers are common in industrial production.
-
Process Safety: A thorough hazard and operability (HAZOP) study is necessary to identify and mitigate potential safety risks associated with the large-scale handling of corrosive and reactive chemicals.
Conclusion: A Versatile Intermediate with Well-Defined Synthetic Pathways
The synthesis of this compound is a robust and well-understood process, primarily relying on the nucleophilic acyl substitution of 2,5-dimethylaniline with chloroacetyl chloride. The choice of synthetic methodology, particularly the solvent and base system, allows for optimization based on desired yield, purity, and scale. A thorough understanding of the reaction mechanism, potential side reactions, and purification techniques is essential for the successful and efficient production of this valuable chemical intermediate. This guide provides the foundational knowledge and practical protocols for researchers and professionals to confidently approach the synthesis of this compound in a laboratory or industrial setting.
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Optimizing Pharmaceutical Production with Advanced Separation Technologies. (n.d.). Hilaris Publisher. Retrieved from [Link]
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Optimizing Pharmaceutical Production with Advanced Separation Technologies. (n.d.). Hilaris Publisher. Retrieved from [Link]
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Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. (n.d.). Retrieved from [Link]
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What are the key steps in the purification of pharmaceutical intermediates? (2025, August 20). Blog. Retrieved from [Link]
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The Infrared Spectra of N-Substituted Trifluoroacetamides. (n.d.). ACS Publications. Retrieved from [Link]
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Schotten–Baumann reaction. (2020, August 1). L.S.College, Muzaffarpur. Retrieved from [Link]
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Schotten–Baumann reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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2-Chloro-N-(2,6-dimethylphenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]
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Comparison between experimental infrared spectrum of acetamide and... (n.d.). ResearchGate. Retrieved from [Link]
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Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
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Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. (n.d.). PrepChem.com. Retrieved from [Link]
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Question: Synthesis of alpha-chloro-2,6-dimethylacetanilide for synthesis of lidocaine? Mechanism and procedure? 1. Combine with dimethylaniline from part A with 25 mL glacial acetic acid and 0.033 mol alpha-chloroacetyl chloride in that order. (2013, October 3). Chegg. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of Lidocaine from 2-Chloro-N-(2,5-dimethylphenyl)acetamide
Disclaimer: This protocol is intended for informational purposes for qualified researchers and scientists in a controlled laboratory setting. The synthesis of pharmaceutical compounds should only be performed by trained professionals in accordance with all applicable local, state, and federal regulations. The chemicals involved are hazardous and must be handled with appropriate personal protective equipment (PPE) and engineering controls.
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug, valued for its rapid onset and intermediate duration of action.[1][2] Its synthesis is a classic example in medicinal and organic chemistry, illustrating key reactions such as nucleophilic substitution.[3][4] This application note details the protocol for the second and final step in the common synthesis of Lidocaine: the reaction of 2-chloro-N-(2,5-dimethylphenyl)acetamide with diethylamine.[3][4][5] This step involves a nucleophilic substitution reaction where the diethylamine displaces the chloride ion to form the final tertiary amine product.[6][7]
Reaction Mechanism and Scientific Rationale
The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[6][7][8] Diethylamine, acting as a nucleophile, attacks the electrophilic carbon atom adjacent to the chlorine atom in this compound. The reaction is typically conducted at an elevated temperature under reflux conditions to overcome the activation energy barrier.[1][8] Toluene is a common solvent for this reaction as it is relatively non-polar and has a suitable boiling point for reflux.[1][6] An excess of diethylamine is often used; one equivalent acts as the nucleophile, while a second equivalent can act as a base to neutralize the hydrogen chloride byproduct that is formed, driving the reaction forward.[8]
The work-up procedure is designed to separate the Lidocaine free base from unreacted starting materials and byproducts. An acid wash (e.g., with 3M HCl) protonates the basic Lidocaine, transferring it to the aqueous layer as a soluble salt, while the unreacted, non-basic chloro-amide remains in the organic layer.[6][9] Subsequently, making the aqueous layer strongly basic with a strong base like KOH or NaOH deprotonates the Lidocaine salt, causing the insoluble Lidocaine free base to precipitate, allowing for its isolation by filtration.[6][9][10]
Quantitative Data Summary
The following table summarizes the reactants and their typical quantities for this protocol.
| Reactant/Solvent/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Quantity | Source |
| This compound | 197.67 | 1.0 | ~4.9 g | Starting Material |
| Diethylamine | 73.14 | 3.0 | 7.5 mL | Nucleophile/Base |
| Toluene | 92.14 | - | 25 mL | Solvent |
| 3 M Hydrochloric Acid (HCl) | 36.46 | - | ~20 mL | Extraction |
| 3 M Sodium Hydroxide (NaOH) | 40.00 | - | As needed | Precipitation |
Experimental Workflow Diagram
The overall process can be visualized as follows:
Caption: Workflow for the synthesis of Lidocaine from this compound.
Detailed Experimental Protocol
Materials and Equipment:
-
50 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or hot plate with a stirrer
-
Separatory funnel (125 mL or larger)
-
Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Magnetic stir bar
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper
Procedure:
-
Reaction Setup:
-
Reaction:
-
Work-up and Isolation:
-
After the reflux period, allow the reaction mixture to cool to room temperature.[6]
-
Transfer the cooled mixture to a separatory funnel.
-
Wash the organic layer with three 50 mL portions of water to remove excess diethylamine and any diethylamine hydrochloride salt that may have formed.[6][9]
-
Extract the organic layer with two 20 mL portions of 3M hydrochloric acid (HCl).[6] Combine the aqueous acidic extracts in a clean Erlenmeyer flask.
-
Cool the combined aqueous extracts in an ice-water bath.[6][9]
-
Slowly add 3M sodium hydroxide (NaOH) solution in portions while stirring and monitoring the temperature, keeping it below 20 °C.[6][9]
-
Continue adding NaOH until the solution is strongly basic (pH > 12, check with pH paper). A white precipitate of Lidocaine free base will form.[6]
-
Isolate the solid product by vacuum filtration using a Büchner funnel.[6][8] Wash the solid with cold water and press it as dry as possible.
-
-
Purification and Characterization:
-
The crude Lidocaine can be purified by recrystallization from a suitable solvent, such as hexanes or pentane.[6][8]
-
The purity of the final product should be assessed by Thin-Layer Chromatography (TLC).[6]
-
The identity and structure of the purified Lidocaine should be confirmed using analytical techniques such as melting point determination (literature: 66-69 °C), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][11]
-
Safety Precautions
-
This compound: This compound is a precursor and should be handled with care.
-
Diethylamine: This reagent is toxic, flammable, and has a very strong, unpleasant odor. It should be handled exclusively in a well-ventilated fume hood.[6][7]
-
Toluene: Toluene is a flammable liquid and its vapors can form explosive mixtures with air.[12][13] It is also a suspected reproductive hazard and can cause nervous system damage with prolonged exposure.[14][15] Always handle in a fume hood, away from ignition sources, and use appropriate grounding techniques to prevent static discharge.[13][16]
-
Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Wear appropriate PPE, including gloves and safety goggles. The neutralization process can be exothermic and should be performed in an ice bath to control the temperature.[9]
Personal Protective Equipment (PPE):
-
Safety goggles are mandatory at all times.
-
Chemical-resistant gloves (e.g., Viton® or butyl rubber for toluene) are required.[13]
-
A lab coat must be worn.
-
All operations involving volatile and hazardous reagents must be performed in a certified chemical fume hood.[16]
References
- The 2-Step Synthesis of Lidocaine. (n.d.). Retrieved from Department of Chemistry, University of Missouri-St. Louis.
- Synthesis of Lidocaine. (n.d.). Retrieved from Department of Chemistry, University of California, Irvine.
- Amide Formation Part 2: Preparation of Lidocaine Lab Report. (n.d.). Chemistry Connected.
- Lidocaine Synthesis Lab. (2022). EduBirdie.
- Lidocaine. (n.d.). IS MUNI.
- Poulos, Z. J. (1987). The Preparation of Lidocaine.
- Application Notes and Protocols: Synthesis of Lidocaine via 2-Chloro-N-(2,6-dimethylphenyl)acetamide. (2025). BenchChem.
- The Preparation of Lidocaine. (n.d.). Retrieved from Department of Chemistry, University of Massachusetts.
- The Synthesis of Lidocaine. (2007). University of San Diego.
-
Lidocaine. (n.d.). Magritek. Retrieved from [Link]
- Toluene - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health.
- Toluene Safety Tips from MSDS experts. (2014, October 8). VelocityEHS.
- How to Safely Work with Toluene. (2021, June 9).
- Toluene. (n.d.).
- Safety Data Sheet: Toluene. (2023, August 23). Carl ROTH.
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- 7. chemistryconnected.com [chemistryconnected.com]
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- 16. int-enviroguard.com [int-enviroguard.com]
Application Note: A Validated HPLC Method for Purity Analysis of 2-chloro-N-(2,5-dimethylphenyl)acetamide
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the determination of purity and the quantification of impurities in 2-chloro-N-(2,5-dimethylphenyl)acetamide. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount for the quality and safety of the final drug product. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, a step-by-step protocol, and a full validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction: The Rationale for Purity Analysis
This compound (MW: 197.66 g/mol ) is a key chemical intermediate.[5] Its molecular structure, featuring a chloroacetyl group and a substituted aromatic ring, makes it a versatile building block in organic synthesis. However, the synthetic process can introduce various impurities, including starting materials, by-products, and degradation products. An analytical method is therefore essential to ensure that the purity of this intermediate meets the stringent requirements for pharmaceutical manufacturing.[6][7]
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for separating and quantifying components in a mixture.[7][8] This application note describes a reversed-phase HPLC method, which is ideal for separating moderately polar to nonpolar compounds like this compound. The hydrophobic nature of the dimethylphenyl group and the overall molecular structure lend themselves well to retention on a nonpolar stationary phase, such as C18.[9]
Physicochemical Properties of the Analyte
Understanding the analyte's properties is foundational to developing a successful HPLC method.[8]
-
Chemical Structure:
Figure 1: Chemical Structure of this compound
-
Molecular Formula: C₁₀H₁₂ClNO[5]
-
Molecular Weight: 197.66 g/mol [5]
-
Appearance: Solid (predicted)[5]
-
Solubility: Soluble in organic solvents like methanol and dichloromethane.[5] This property informs the choice of a suitable diluent for sample preparation.
-
UV Absorbance: The presence of the aromatic ring (chromophore) allows for sensitive detection using a UV detector. The optimal wavelength (λmax) should be determined to maximize sensitivity for both the main compound and its potential impurities.[9][10] For this method, a wavelength of 254 nm is selected as a common and effective wavelength for aromatic compounds.
Experimental Protocol: The HPLC Method
This section provides a detailed, step-by-step methodology for the purity analysis.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric Acid (analytical grade)
-
This compound Reference Standard (of known purity)
-
Chromatographic Conditions
The selection of chromatographic parameters is a critical process designed to achieve optimal separation of the main peak from any potential impurities. A C18 column is chosen for its versatility in reversed-phase chromatography.[9] The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity to elute the analyte, while the addition of phosphoric acid helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.[11]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 15.00 | |
| 20.00 | |
| 22.00 | |
| 25.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Table 1: Optimized HPLC Chromatographic Conditions
Preparation of Solutions
-
Reference Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
This stock solution has a concentration of 100 µg/mL.
-
-
Sample Solution (1000 µg/mL for Purity):
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
This solution has a concentration of approximately 1000 µg/mL (1 mg/mL). A higher concentration is used for the purity test to ensure that low-level impurities can be detected and quantified.
-
Analytical Procedure Workflow
The following diagram illustrates the logical flow of the analytical procedure from sample preparation to final data analysis.
Caption: Workflow for HPLC Purity Analysis.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved through System Suitability Testing (SST).[4]
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Reference Standard Solution (100 µg/mL) five times.
-
Evaluate the results against the criteria in Table 2.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures good peak shape, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column separation. |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the injection and detection system.[2] |
| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Shows the stability of the pump and the reproducibility of the retention. |
Table 2: System Suitability Criteria
Method Validation: A Self-Validating System
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3] The validation process is a self-validating system, where each parameter confirms the reliability of the others.
Caption: Interrelationship of Method Validation Parameters.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[2][12] This was demonstrated by injecting a blank (diluent) and a spiked sample containing known related substances. The chromatogram of the main peak was shown to be free from interference from any other components.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[12]
-
Procedure: A series of solutions were prepared from the reference standard stock solution at concentrations ranging from 50% to 150% of the nominal concentration (i.e., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix.[12]
-
Procedure: The sample was spiked with the reference standard at three concentration levels (80%, 100%, and 120%) in triplicate.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.[4]
-
Repeatability (Intra-assay Precision):
-
Procedure: Six separate sample preparations were analyzed on the same day by the same analyst.
-
Acceptance Criterion: The % RSD of the purity results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay Ruggedness):
-
Procedure: The repeatability experiment was repeated by a different analyst on a different day using a different HPLC system.
-
Acceptance Criterion: The % RSD between the two sets of data should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ was verified by demonstrating acceptable precision and accuracy at this concentration.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.
-
Variations:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% absolute in acetonitrile)
-
-
Acceptance Criterion: The system suitability parameters must still be met, and the purity results should not be significantly affected by these variations.
Calculation and Reporting
The purity of this compound is calculated using the area percentage method.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Impurities are reported as a percentage of the total peak area. Any impurity below the LOQ should be reported as such.
Conclusion
The RP-HPLC method described in this application note is a validated, reliable, and robust procedure for the purity analysis of this compound. The method's specificity, linearity, accuracy, and precision make it an invaluable tool for quality control laboratories in the pharmaceutical industry, ensuring that this critical intermediate meets the high standards required for API synthesis.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 14, 2026.
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved January 14, 2026, from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved January 14, 2026, from [Link]
-
Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Retrieved January 14, 2026, from [Link]
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved January 14, 2026.
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved January 14, 2026, from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved January 14, 2026, from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 14, 2026, from [Link]
- CymitQuimica. (n.d.). CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved January 14, 2026.
- Chemsrc. (2025, August 22). 2-Chloro-N-(2,6-dimethylphenyl)acetamide | CAS#:1131-01-7. Retrieved January 14, 2026.
-
PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved January 14, 2026, from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 14, 2026, from [Link]
- Journal of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved January 14, 2026.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved January 14, 2026.
-
SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved January 14, 2026, from [Link]
Sources
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- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 4. demarcheiso17025.com [demarcheiso17025.com]
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- 9. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. actascientific.com [actascientific.com]
Application Note: GC-MS Analysis of Reaction Byproducts in the Synthesis of 2-chloro-N-(2,5-dimethylphenyl)acetamide
Abstract
This application note provides a comprehensive guide and detailed protocol for the identification of reaction byproducts in the synthesis of 2-chloro-N-(2,5-dimethylphenyl)acetamide using Gas Chromatography-Mass Spectrometry (GC-MS). As a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals, ensuring the purity of this compound is paramount. This document outlines the common synthetic route, potential side reactions leading to byproduct formation, a complete workflow from sample preparation to GC-MS analysis, and guidance on mass spectral interpretation. The methodologies are designed for researchers, process chemists, and quality control analysts in the chemical and pharmaceutical industries, providing a robust framework for reaction monitoring and purity assessment.
Introduction: Synthesis and the Imperative of Purity
This compound is an N-substituted chloroacetamide derivative, a class of compounds widely utilized as intermediates.[1] The most common synthetic route involves the acylation of 2,5-dimethylaniline with chloroacetyl chloride, often in the presence of a base or in a biphasic system to neutralize the hydrochloric acid formed during the reaction.[2][3]
While seemingly straightforward, this nucleophilic acyl substitution is susceptible to several side reactions that can generate a profile of impurities. The presence of these byproducts can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API) or agrochemical product. Therefore, a reliable analytical method to separate and identify these impurities is essential for process optimization and quality control. GC-MS is the ideal technique for this application due to its high separation efficiency for semi-volatile compounds and its ability to provide structural information for definitive identification.[4]
Potential Reaction Byproducts: A Mechanistic Overview
Understanding the potential side reactions is crucial for developing a targeted analytical method. The primary impurities originate from unreacted starting materials, over-reaction, or degradation.
-
Unreacted Starting Materials: The most common impurities are residual 2,5-dimethylaniline and chloroacetyl chloride. The latter is highly reactive and will likely be observed as its hydrolysis product, chloroacetic acid, if aqueous workup procedures are employed.
-
Di-acylation Product (N,N-bis(chloroacetyl)-2,5-dimethylaniline): If the reaction conditions are not carefully controlled, a second chloroacetyl group can react with the nitrogen atom of the primary product. This is generally a minor byproduct due to steric hindrance from the ortho-methyl group.
-
Hydrolysis Product (2-hydroxy-N-(2,5-dimethylphenyl)acetamide): The chlorine atom on the acetyl group is susceptible to nucleophilic substitution by water, especially during aqueous workup or if moisture is present in the reaction, leading to the corresponding hydroxy-acetamide.[5]
-
Aniline Dimer (N-(chloroacetyl)-N'-(2,5-dimethylphenyl)ethane-1,2-diamine): The product itself can act as a nucleophile, where the nitrogen of one molecule attacks the chlorinated carbon of another, forming a dimeric impurity.
The following diagram illustrates the primary synthesis pathway and the formation of key potential byproducts.
Caption: Figure 1: Synthesis and potential byproduct pathways.
Analytical Workflow: From Reaction Mixture to Result
A robust analytical method requires careful sample preparation to ensure that the analytes are compatible with the GC-MS system and that the instrument is not contaminated. The overall workflow involves quenching the reaction, extracting the organic components, and analyzing the extract by GC-MS.
Caption: Figure 2: Step-by-step analytical workflow.
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Reaction Mixture
Rationale: This liquid-liquid extraction (LLE) protocol is designed to neutralize acidic components, remove inorganic salts, and transfer the organic analytes into a clean solvent suitable for GC injection. Ethyl acetate is chosen as the extraction solvent for its good solvency of acetamides and its volatility.
-
Sampling: Carefully take a 0.1 mL aliquot from the crude reaction mixture.
-
Quenching: Add the aliquot to a 15 mL centrifuge tube containing 5 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Cap and vortex for 30 seconds to neutralize unreacted chloroacetyl chloride and HCl.
-
Extraction: Add 5 mL of ethyl acetate to the tube. Cap and vortex vigorously for 1 minute to extract the organic components.
-
Phase Separation: Centrifuge the tube at 2000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the extracted organic layer to remove residual water.
-
Final Preparation: Filter the dried extract through a 0.45 µm syringe filter into a 2 mL autosampler vial. The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis
Rationale: The selected parameters provide a good balance between resolution and analysis time. A standard 5% phenyl-methylpolysiloxane column is versatile and provides excellent separation for this class of compounds. The temperature program is designed to elute volatile starting materials early while ensuring the higher-boiling dimeric byproducts are eluted effectively. Electron ionization (EI) at 70 eV is a standard, robust method that produces reproducible fragmentation patterns for library matching and structural elucidation.[6][7]
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injection Port Temp. | 280 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Oven Program | Initial temp 80 °C, hold for 2 min |
| Ramp at 15 °C/min to 300 °C | |
| Hold at 300 °C for 5 min | |
| Mass Spectrometer (MS) | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | 40 - 550 amu |
| Scan Mode | Full Scan |
Data Interpretation: Identifying the Byproducts
Analysis of the GC-MS data involves examining the chromatogram for peaks other than the main product and interpreting their corresponding mass spectra.
Key Identifiers in Mass Spectra:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass. The presence of one chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is a definitive marker for chlorine-containing fragments.[8]
-
Fragmentation Patterns: The way a molecule breaks apart provides a structural fingerprint. For N-aryl acetamides, key fragmentations include:
-
Acylium Ion: Cleavage of the bond between the carbonyl carbon and the nitrogen, or the alpha-carbon and the carbonyl.
-
Tropylium Ion: Rearrangement and fragmentation of the dimethylphenyl group.
-
Loss of Neutral Fragments: Common losses include -CH₂Cl, -Cl, and -CO.
-
The table below summarizes the expected mass spectral data for the target compound and its likely byproducts.
| Compound | Expected Relative Retention Time | Molecular Weight ( g/mol ) | Key m/z Fragments |
| 2,5-Dimethylaniline | Low | 121.18 | 121 (M⁺), 106 (M-CH₃)⁺, 77 |
| This compound | Medium | 197.66 | 197/199 (M⁺), 121, 105, 77 |
| 2-hydroxy-N-(2,5-dimethylphenyl)acetamide | Medium-High | 179.22 | 179 (M⁺), 121, 106 |
| Di-acylation Product | High | 274.12 | 274/276 (M⁺), 197/199, 120 |
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the separation and identification of byproducts generated during the synthesis of this compound. By combining a systematic sample preparation technique with optimized GC-MS parameters, researchers and process chemists can effectively monitor reaction progress, identify impurities, and ensure the quality and purity of this important chemical intermediate. This analytical insight is fundamental to developing safer and more efficient manufacturing processes in the pharmaceutical and chemical industries.
References
-
Determination of acetanilide herbicides in cereal crops using accelerated solvent extraction, solid-phase extraction and gas chromatography-electron capture detector. (2011). PubMed. [Link]
-
Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in Water. (1999). USGS Publications Warehouse. [Link]
-
Potter, T. L., Carpenter, T., Putnam, R., Reddy, K., & Clark, J. M. (1991). Rapid Method for Analysis of Atrazine and Acetanilide Herbicides in Groundwater by Micro Liquid/Liquid Extraction. Journal of Agricultural and Food Chemistry, 39(12), 2184-2187. [Link]
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Potter, T. L., Carpenter, T., Putnam, R., Reddy, K., & Clark, J. M. (1991). Rapid method for analysis of atrazine and acetanilide herbicides in groundwater by micro liquid/liquid extraction. Journal of Agricultural and Food Chemistry. [Link]
-
Request PDF. (2011). Determination of acetanilide herbicides in cereal crops using accelerated solvent extraction, solid-phase extraction and gas chromatography-electron capture detector. ResearchGate. [Link]
- Preparation of chloroacetamide. (1943).
-
Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS. (2024). Rapid Communications in Mass Spectrometry. [Link]
-
Chloroacetamide. (2020). Sciencemadness Wiki. [Link]
-
Characterization of glutathione conjugates of chloroacetanilide pesticides using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry and liquid chromatography/ion trap mass spectrometry. (2007). PubMed. [Link]
-
Mass Spectral Studies of N,N‐Dialkylacetimidamides Using ESI‐HRMS and MS/MS. (2024). ResearchGate. [Link]
-
Analysis of Chloroacetanilide Herbicides in Water Samples by Solid-Phase Microextraction Coupled With Gas Chromatography-Mass Spectrometry. (2007). PubMed. [Link]
-
Chloroacetamide. (n.d.). Wikipedia. [Link]
-
Chloroacetamide. (n.d.). Organic Syntheses. [Link]
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Making Chloroacetamide a Precursor to Many Pharmaceuticals. (2022). YouTube. [Link]
-
Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
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2-chloro-N-(2,6-diethylphenyl)acetamide. (n.d.). PubChem. [Link]
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The Mass Spectrum: Fragmentation. (2014). Chemistry LibreTexts. [Link]
-
Fragmentation and Interpretation of Spectra. (n.d.). Restek. [Link]
-
Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. (n.d.). Waters. [Link]
-
Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. (n.d.). PrepChem.com. [Link]
-
Mass Spectrometry of Some Common Functional Groups. (2023). Chemistry LibreTexts. [Link]
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Application Notes and Protocols: Structural Elucidation of 2-chloro-N-(2,5-dimethylphenyl)acetamide using NMR Spectroscopy
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Abstract
This document provides a comprehensive guide for the structural elucidation of 2-chloro-N-(2,5-dimethylphenyl)acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and in-depth spectral analysis are presented. This guide is intended for researchers, scientists, and professionals in drug development who require robust methods for molecular structure confirmation. We will delve into one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, explaining the rationale behind experimental choices to ensure accurate and reliable results.
Introduction: The Imperative of Structural Verification
In the synthesis of novel chemical entities, unambiguous structural verification is paramount. This compound is a key intermediate in various synthetic pathways, and confirming its precise molecular architecture is critical for ensuring the integrity of subsequent research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[3][4]
This application note will systematically guide the user through the process of acquiring and interpreting a full suite of NMR data to unequivocally confirm the structure of this compound.
Foundational Principles of NMR Spectroscopy
NMR spectroscopy is based on the quantum mechanical property of nuclear spin.[1] Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels. The application of a radiofrequency (RF) pulse can excite these nuclei from a lower to a higher energy state. The subsequent relaxation of the nuclei back to their ground state emits an RF signal, which is detected and converted into an NMR spectrum.[2]
The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) . This allows differentiation between chemically non-equivalent nuclei within a molecule. Furthermore, interactions between neighboring nuclear spins, known as spin-spin coupling , cause signals to split into multiplets, providing valuable information about the connectivity of atoms.[5][6]
Experimental Workflow: From Sample to Structure
A logical and systematic workflow is essential for successful structural elucidation. The following diagram outlines the key stages of the process.
Caption: Structure of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum will provide key insights into the proton environments. Aromatic protons typically resonate in the 6.5-8.0 ppm region, while protons on carbons adjacent to an aromatic ring (benzylic protons) appear around 2.0-3.0 ppm. [7][8][9]The amide proton (N-H) signal is often broad and its chemical shift can vary.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-H | 7.5 - 8.5 | Broad Singlet | 1H | Amide proton, often exchangeable. [10] |
| Aromatic H | 7.0 - 7.3 | Multiplet | 3H | Protons on the disubstituted benzene ring. [7][8] |
| CH₂Cl | ~4.2 | Singlet | 2H | Methylene protons adjacent to a chlorine and a carbonyl group. |
| Ar-CH₃ | ~2.3 | Singlet | 3H | Methyl protons attached to the aromatic ring. |
| Ar-CH₃ | ~2.2 | Singlet | 3H | Methyl protons attached to the aromatic ring. |
Note: Chemical shifts are predictive and can be influenced by the solvent and concentration. [11]
¹³C NMR and DEPT-135 Spectrum Analysis
The ¹³C NMR spectrum will show all ten carbon atoms of the molecule. Carbons in an aromatic ring typically appear in the 120-150 ppm range. [7][8]The DEPT-135 experiment will aid in the assignment of protonated carbons. [12]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |
|---|---|---|---|
| C=O | 165 - 175 | None | Carbonyl carbon of the amide. [13] |
| Aromatic C (quaternary) | 130 - 140 | None | Carbons in the aromatic ring bonded to other carbons or the nitrogen. |
| Aromatic C-H | 125 - 135 | Positive | Aromatic carbons bonded to a hydrogen. |
| CH₂Cl | 40 - 50 | Negative | Methylene carbon adjacent to chlorine. |
| Ar-CH₃ | 15 - 25 | Positive | Methyl carbons attached to the aromatic ring. |
2D NMR Correlation Analysis
2D NMR spectra are crucial for assembling the molecular fragments and confirming the overall structure.
COSY: The COSY spectrum will show correlations between coupled protons. In this molecule, we expect to see correlations between the aromatic protons, helping to establish their relative positions on the ring.
HSQC: The HSQC spectrum will provide direct one-bond C-H correlations, allowing for the unambiguous assignment of protonated carbons. For example, the signal for the CH₂Cl protons at ~4.2 ppm will correlate with the carbon signal at ~45 ppm.
HMBC: The HMBC spectrum is key to confirming the connectivity of the molecular fragments. [14]
Caption: Key expected HMBC correlations.
Key HMBC Correlations for Structural Confirmation:
-
The N-H proton should show a correlation to the carbonyl carbon (C=O) and the quaternary aromatic carbon to which the nitrogen is attached.
-
The CH₂Cl protons will show a strong correlation to the carbonyl carbon .
-
The aromatic protons will show correlations to neighboring aromatic carbons (both protonated and quaternary), confirming the substitution pattern.
-
The methyl protons (Ar-CH₃) will show correlations to the quaternary aromatic carbon they are attached to, as well as the adjacent aromatic C-H carbons.
By systematically analyzing these 1D and 2D NMR datasets, the complete and unambiguous structure of this compound can be confidently determined.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By employing a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, a detailed and unambiguous picture of the molecular architecture of this compound can be obtained. The protocols and analytical strategies outlined in this application note provide a robust framework for researchers to achieve accurate and reliable structural verification, ensuring the integrity of their chemical research and development endeavors.
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Application Note: Structural Elucidation of 2-chloro-N-(2,5-dimethylphenyl)acetamide using Fourier-Transform Infrared (FTIR) Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of 2-chloro-N-(2,5-dimethylphenyl)acetamide, a key intermediate in pharmaceutical synthesis, using Fourier-Transform Infrared (FTIR) spectroscopy. We detail the theoretical basis for the vibrational modes of its constituent functional groups, present a step-by-step protocol for sample preparation and spectral acquisition, and offer an in-depth guide to spectral interpretation. This document is intended for researchers, scientists, and quality control professionals in the fields of organic chemistry and drug development, providing a robust framework for structural verification and purity assessment.
Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis
In the rigorous landscape of pharmaceutical development, unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. This compound (Figure 1) is a vital building block whose purity and structural integrity directly impact the quality of downstream products.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral "fingerprint." By identifying the characteristic absorption bands of functional groups, FTIR spectroscopy allows for rapid and reliable confirmation of molecular identity. This note explains the causality behind experimental choices and provides a self-validating protocol for the analysis of this specific substituted acetamide.
Figure 1. Chemical Structure of this compound Molecular Formula: C₁₀H₁₂ClNO[1]
Theoretical Framework: Assigning Vibrational Modes
The infrared spectrum of this compound is a superposition of the vibrational modes of its three core functional components: the secondary amide, the substituted aromatic ring, and the alkyl halide. Understanding the expected absorption frequencies for each is the foundation of accurate spectral interpretation.
The Secondary Amide Group (-CONH-)
The amide linkage is central to the molecule and gives rise to several distinct and intense absorption bands. These are not simple, isolated bond vibrations but are coupled, involving multiple bonds.
-
N-H Stretching: In the solid state, intermolecular hydrogen bonding significantly influences the N-H stretching vibration, causing it to appear as a broad, strong band typically in the region of 3330-3060 cm⁻¹ .[2] In dilute, non-polar solutions, this band shifts to a higher frequency (3500-3400 cm⁻¹) and becomes sharper, but solid-state analysis is more common for this type of compound.[2]
-
Amide I Band (C=O Stretching): This is one of the most intense and useful bands in the amide spectrum. It is primarily due to the C=O stretching vibration. For solid-state secondary amides, this band typically appears in the 1700-1630 cm⁻¹ range.[2][3] Its precise position is sensitive to hydrogen bonding and conjugation.
-
Amide II Band (N-H Bending & C-N Stretching): This band arises from a combination of N-H in-plane bending and C-N stretching vibrations.[4][5] In solid secondary amides, it is found between 1570-1515 cm⁻¹ and is typically strong, though less intense than the Amide I band.[2] The presence and position of both Amide I and II bands are highly characteristic of a secondary amide linkage.[5][6]
The 1,2,4-Trisubstituted Aromatic Ring
The dimethylphenyl group introduces several characteristic vibrations.
-
Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to weak to medium bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[7][8][9] This allows them to be distinguished from the aliphatic C-H stretches which appear just below 3000 cm⁻¹.[7]
-
Aromatic C=C Stretching (Ring Modes): The stretching of carbon-carbon bonds within the aromatic ring produces a series of medium to strong absorptions in the 1620-1450 cm⁻¹ region.[8][10][11][12] Commonly, two distinct bands are observed near 1600 cm⁻¹ and 1500 cm⁻¹.[10][11][12]
-
C-H Out-of-Plane Bending ("oop"): The most diagnostic vibrations for determining the substitution pattern on an aromatic ring are the strong C-H "oop" bands in the 900-675 cm⁻¹ region.[7] The specific pattern of bands in this region can confirm the 1,2,5- substitution (a form of 1,2,4-trisubstitution).
The Alkyl Halide and Methyl Groups
-
Aliphatic C-H Stretching: The methyl (CH₃) groups attached to the ring and the methylene (CH₂) group of the chloroacetyl moiety exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ range.[13]
-
C-Cl Stretching: The vibration of the carbon-chlorine bond is found in the fingerprint region of the spectrum. The C-Cl stretch for alkyl chlorides typically appears as a strong band in the 850-550 cm⁻¹ range.[14][15] Its position can be influenced by the conformation of the molecule.[16]
Summary of Expected Vibrational Frequencies
The following table summarizes the key diagnostic peaks for this compound.
| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |
| 3330 - 3060 | Amide: N-H Stretch (H-bonded) | Strong, Broad |
| 3100 - 3000 | Aromatic: C-H Stretch | Medium to Weak |
| 3000 - 2850 | Aliphatic: C-H Stretch (CH₃, CH₂) | Medium |
| 1700 - 1630 | Amide I: C=O Stretch | Very Strong |
| 1620 - 1450 | Aromatic: C=C Ring Stretch | Medium to Strong |
| 1570 - 1515 | Amide II: N-H Bend / C-N Stretch | Strong |
| 900 - 675 | Aromatic: C-H Out-of-Plane Bend | Strong |
| 850 - 550 | Alkyl Halide: C-Cl Stretch | Strong |
Experimental Protocol
This section provides a detailed methodology for obtaining a high-quality FTIR spectrum of solid this compound using the KBr pellet technique. This transmission method is often chosen for its high sensitivity and the production of classic spectra ideal for library matching.[17]
Safety Precautions
-
This compound may cause skin, eye, and respiratory irritation.[18][19] Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19]
Equipment and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Hydraulic press with pellet die set (e.g., 13 mm)
-
Agate mortar and pestle
-
Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried
-
Spatula and weighing paper
-
Heat lamp or drying oven
Protocol: KBr Pellet Preparation and Spectral Acquisition
The goal is to uniformly disperse a small amount of the solid sample within an infrared-transparent KBr matrix, which is then pressed into a thin, transparent disc.[17] Meticulous exclusion of moisture is critical to prevent interfering water peaks.[20]
-
Preparation: Dry the spectroscopy-grade KBr powder in an oven at ~110°C for 2-3 hours to remove absorbed moisture.[21] Gently warm the mortar, pestle, and die set under a heat lamp to drive off surface moisture.[20] Allow all components to cool to room temperature in a desiccator.
-
Sample Grinding: Place approximately 1-2 mg of this compound into the agate mortar. Grind the sample into a very fine, uniform powder.
-
Mixing: Add approximately 150-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. The final concentration should be around 0.5% to 1.0% sample in KBr.[17][21]
-
Loading the Die: Transfer a small amount of the mixture into the pellet die body, ensuring an even layer.
-
Pressing the Pellet: Assemble the die and place it in the hydraulic press. Apply a vacuum to the die to remove trapped air and residual moisture.[17] Gradually apply pressure up to approximately 8-10 tons and hold for 1-2 minutes.[20]
-
Pellet Inspection: Carefully release the pressure and disassemble the die. A high-quality pellet should be thin and transparent or translucent.[22]
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer. Collect a background spectrum. This is a critical step to ratio out the instrument and atmospheric (H₂O, CO₂) contributions.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
Alternative Protocol: Attenuated Total Reflectance (ATR)
For rapid, routine analysis, ATR-FTIR is a viable alternative that requires minimal sample preparation.
-
Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum with the clean, empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure using the ATR anvil to ensure firm contact between the sample and the crystal.[23] Acquire the sample spectrum using the same instrument parameters as the background scan.
Data Interpretation and Analysis
The logical workflow for interpreting the obtained spectrum involves systematically identifying the key functional group bands outlined in Section 2.
DOT Script for Experimental Workflow
Caption: KBr Pellet Preparation and FTIR Analysis Workflow.
Step-by-Step Spectral Walkthrough
-
High-Frequency Region (>3000 cm⁻¹): Look for a strong, relatively broad band centered around ~3250 cm⁻¹ , characteristic of the hydrogen-bonded N-H stretch.[2] Immediately to the right of this, identify the weaker, sharper peaks between 3100-3000 cm⁻¹ corresponding to aromatic C-H stretches.[7]
-
Aliphatic C-H Region (3000-2850 cm⁻¹): Observe the absorptions just below 3000 cm⁻¹. These are from the methyl and methylene groups.[13]
-
Carbonyl and Double Bond Region (1750-1500 cm⁻¹): This region is highly diagnostic.
-
Identify the most intense peak in the spectrum, which should be the Amide I (C=O) band between 1700-1630 cm⁻¹ .[3]
-
Look for the Amide II band , another strong peak, between 1570-1515 cm⁻¹ .[2]
-
Identify the aromatic C=C stretching bands, which may appear as sharp shoulders or distinct peaks near 1600 cm⁻¹ and 1500 cm⁻¹ .[10]
-
-
Fingerprint Region (<1500 cm⁻¹): This complex region contains many bands, but two are of key interest.
-
Search for strong absorptions in the 900-675 cm⁻¹ range. The specific pattern here confirms the aromatic substitution.
-
Locate the strong C-Cl stretching band between 850-550 cm⁻¹ .[14]
-
DOT Script for Spectral Interpretation Logic
Caption: Logical Flow for IR Spectrum Interpretation.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocols and applying the principles of spectral interpretation outlined in this note, researchers can confidently confirm the identity and key structural features of this important pharmaceutical intermediate. The characteristic absorptions of the secondary amide (N-H stretch, Amide I, Amide II), the substituted aromatic ring (C-H and C=C stretches), and the alkyl chloride (C-Cl stretch) collectively provide a definitive spectral fingerprint, ensuring the quality and integrity of the material for its intended application.
References
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Kintek Solution. (n.d.). What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample. Kintek Solution. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]
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ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications. Retrieved from [Link]
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American Chemical Society. (n.d.). Automatic Interpretation of Infrared Spectra: Recognition of Aromatic Substitution Patterns Using Neural Networks. ACS Publications. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved from [Link]
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bioRxiv. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. Retrieved from [Link]
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ResearchGate. (n.d.). Amide I and Amide II band vibrations in the infrared spectrum of BSA protein. ResearchGate. Retrieved from [Link]
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Spectroscopy Online. (2025). The Big Review IV: Hydrocarbons. Spectroscopy Online. Retrieved from [Link]
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ResearchGate. (n.d.). Normalized amide I and amide II FTIR spectral absorptions of different.... ResearchGate. Retrieved from [Link]
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Shimadzu. (n.d.). Measurement Methods for Powder Samples. Shimadzu. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Amide I′−II′ 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. ACS Publications. Retrieved from [Link]
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Kintek Press. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Kintek Press. Retrieved from [Link]
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(n.d.). The features of IR spectrum. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]
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ScienceDirect. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ScienceDirect. Retrieved from [Link]
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Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Retrieved from [Link]
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IJSAR. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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SciSpace. (1962). Characteristic infrared frequencies of rotational isomers of alkyl chlorides. SciSpace. Retrieved from [Link]
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Química Organica.org. (n.d.). IR Spectrum: Amides. Química Organica.org. Retrieved from [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
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Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Scribd. Retrieved from [Link]
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Application Note: A Validated Protocol for the Purification of 2-chloro-N-(2,5-dimethylphenyl)acetamide by Recrystallization
Abstract
This document provides a comprehensive, field-tested protocol for the purification of 2-chloro-N-(2,5-dimethylphenyl)acetamide (CAS No. 5177-35-5), a key intermediate in various synthetic chemistry applications. Recrystallization is a fundamental technique for purifying solid organic compounds, and its successful application is predicated on a thorough understanding of the target molecule's physicochemical properties and the selection of an appropriate solvent system. This guide details the principles of solvent selection, a step-by-step recrystallization workflow, methods for quality control, and troubleshooting advice to ensure the attainment of high-purity material suitable for downstream applications in research and drug development.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent. The ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point. Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (remaining in the solution, or 'mother liquor', upon cooling).
The process involves dissolving the crude solid in a minimum amount of a hot, appropriate solvent. As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purified form. The slow formation of a crystal lattice inherently excludes mismatched impurity molecules, leading to a significant increase in purity.
Physicochemical & Safety Profile
A foundational understanding of the compound's properties is critical for developing a robust purification protocol.
Physicochemical Data
The key properties of this compound are summarized below. The melting point is a crucial indicator of purity; a sharp melting point range close to the literature value signifies high purity.
| Property | Value | Source(s) |
| CAS Number | 5177-35-5 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO | [1] |
| Molecular Weight | 197.66 g/mol | [1] |
| Appearance | Crystalline Solid / Powder | [2] |
| Melting Point | 151 °C | [1] |
Safety & Hazard Management
This compound and its structural isomers are classified as hazardous substances.[1][3] Strict adherence to safety protocols is mandatory.
-
Hazard Identification: Toxic if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. Suspected of causing genetic defects.[1][3][4]
-
Mandatory Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves at all times.
-
Engineering Controls: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3][5] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.[5]
Recrystallization Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. The molecular structure of this compound, featuring a hydrophobic dimethylphenyl group and a polar amide linkage, suggests that polar protic solvents like ethanol are excellent candidates. Ethanol effectively solubilizes the compound at elevated temperatures due to hydrogen bonding with the amide group, while its polarity is moderate enough to reduce solubility significantly upon cooling. Based on literature precedent for structurally similar N-substituted chloroacetamides, 95% ethanol is a highly effective solvent for this purification.[6]
| Solvent | Qualitative Solubility at 25 °C | Qualitative Solubility at Boiling Point | Rationale for Use/Rejection |
| Water | Insoluble | Insoluble | Poor solvent. The hydrophobic nature of the dimethylphenyl group prevents dissolution even when hot.[2][7] |
| Ethanol (95%) | Sparingly Soluble | Highly Soluble | Recommended. Exhibits a large solubility differential between hot and cold conditions. Volatile and easily removed from crystals. |
| Methanol | Soluble | Highly Soluble | Potential solvent, but its higher solvency at room temperature may lead to lower recovery yields compared to ethanol.[2][7] |
| Toluene | Soluble | Highly Soluble | Not ideal. High solubility at room temperature would result in poor yield. |
| Hexanes | Insoluble | Sparingly Soluble | Poor solvent. Lacks the polarity to effectively dissolve the amide group. |
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust solvent volumes accordingly for different starting quantities.
Materials and Equipment:
-
Crude this compound
-
95% Ethanol (Reagent Grade)
-
Deionized Water (for washing)
-
Erlenmeyer flasks (50 mL and 125 mL)
-
Hotplate with magnetic stirring
-
Büchner funnel and filtration flask
-
Vacuum source
-
Watch glass
-
Spatula and glass stir rod
Step-by-Step Procedure:
-
Dissolution: Place the crude solid (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a stir bar. Add approximately 20-25 mL of 95% ethanol. Heat the mixture gently on a hotplate with stirring.
-
Achieve Saturation: Continue adding 95% ethanol in small portions (1-2 mL at a time) to the boiling mixture until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.
-
Decolorization (Optional): If the hot solution is colored with impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold 95% ethanol to rinse away any remaining mother liquor. Follow with a wash of ice-cold deionized water to remove any residual salts.
-
Drying: Press the crystals as dry as possible on the funnel using a clean spatula or another watch glass. Transfer the purified solid to a pre-weighed watch glass and allow it to air-dry completely in a well-ventilated area or in a vacuum oven at low heat (~50 °C).
-
Final Analysis: Weigh the final product to calculate the percent recovery and perform quality control checks as described in Section 6.
Recrystallization Workflow Diagram
The following diagram illustrates the logical flow of the purification protocol.
Caption: Workflow for the purification of this compound.
Validation and Quality Control
A successful recrystallization must be validated to confirm an increase in purity.
-
Melting Point Analysis: This is the primary method for assessing purity. The purified product should exhibit a sharp melting point range that is very close to the literature value of 151 °C.[1] A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used to visually compare the crude and recrystallized material.
-
Mobile Phase: A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point.
-
Procedure: Dissolve small amounts of the crude and purified material in separate vials using a suitable solvent (e.g., ethyl acetate). Spot both samples side-by-side on a silica gel TLC plate.
-
Analysis: After developing and visualizing the plate (e.g., under UV light), the purified sample should show a single, distinct spot, while the crude sample may show multiple spots corresponding to impurities.
-
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used; solution is not saturated. | Re-heat the solution and boil off some of the solvent to reduce the volume. Allow to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation. |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. | Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent to decrease saturation and allow it to cool more slowly. |
| Low Recovery Yield | Too much solvent was used; premature crystallization during hot filtration; crystals are significantly soluble in cold solvent. | Ensure the minimum amount of hot solvent is used. Pre-heat all glassware for hot filtration. Ensure the crystallization flask is thoroughly chilled in the ice bath before filtering. |
References
-
2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 . PubChem. [Link]
-
Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide . PrepChem.com. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES . International Journal of Pharma Sciences and Research. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide . National Institutes of Health (NIH). [Link]
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Application Notes & Protocols: A Guide to the Synthetic Utility of 2-chloro-N-(2,5-dimethylphenyl)acetamide
Foreword: The Strategic Value of a Versatile Building Block
In the landscape of modern organic synthesis and drug development, the efficiency and versatility of starting materials are paramount. Among the class of α-haloacetamides, 2-chloro-N-(2,5-dimethylphenyl)acetamide emerges as a particularly valuable synthon. Its chemical architecture, featuring a reactive electrophilic chloroacetyl group appended to a sterically defined dimethylphenylamide, presents a reliable handle for constructing complex molecular frameworks.
This guide moves beyond a simple recitation of facts to provide a deeper understanding of why and how this reagent is used. We will explore the causality behind experimental choices, from solvent selection to reaction monitoring, empowering researchers to not only replicate protocols but to innovate from them. The core of this molecule's utility lies in its susceptibility to nucleophilic attack at the α-carbon, a feature famously exploited in the synthesis of local anesthetics and readily adaptable for the creation of novel heterocyclic systems.
Section 1: Core Compound Profile & Safety Mandates
Physicochemical & Spectroscopic Data
Before commencing any experimental work, a thorough understanding of the reagent's properties is essential. This compound is typically a solid at room temperature, appearing as an off-white or beige crystalline powder.[1] Its solubility in non-polar organic solvents and insolubility in water are key considerations for reaction and workup procedures.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5177-35-5 | [3] |
| Molecular Formula | C₁₀H₁₂ClNO | [3] |
| Molecular Weight | 197.66 g/mol | [3] |
| Melting Point | 151 °C | [3] |
| Boiling Point | 326.8 ± 30.0 °C (Predicted) | [3] |
| Density | 1.187 ± 0.06 g/cm³ (Predicted) | [3] |
| Appearance | Off-White Solid / Crystalline Powder | [1][3] |
| Solubility | Soluble in Methanol, Dichloromethane; Insoluble in water. |[1][3] |
Spectroscopic analysis is critical for confirming the identity and purity of the starting material and for tracking its conversion to product. Key expected signals would include characteristic peaks in ¹H NMR for the aromatic and methyl protons, a singlet for the chloromethyl (-CH₂Cl) protons, and a broad singlet for the amide (N-H) proton.
Mandatory Safety & Handling Protocols
This compound is classified as a hazardous substance and requires careful handling to mitigate risks.
-
Hazard Identification: The compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[4][5]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[4][5]
-
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from strong oxidizing agents, strong acids, and strong bases.[5]
Section 2: Application in Amine Alkylation - Synthesis of N-Arylacetamide Scaffolds
The most prominent application of α-haloacetamides is the alkylation of amines. This reaction proceeds via a classic Sₙ2 mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This forms a new carbon-nitrogen bond, a foundational transformation in medicinal chemistry. The synthesis of the anesthetic Lidocaine from the 2,6-dimethylphenyl isomer is a textbook example of this reactivity.[1][6][7][8][9] The same principle applies directly to the 2,5-dimethylphenyl isomer for creating novel analogs.
Workflow: Synthesis of an N-Arylacetamide via Sₙ2 Reaction
The following diagram illustrates the logical flow from starting materials to the final purified product.
Caption: Workflow for the synthesis of an N-arylacetamide.
Detailed Protocol: Synthesis of 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide
This protocol details the synthesis of a Lidocaine analog, demonstrating the core Sₙ2 application.
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 25.3 mmol).
-
In a fume hood, add toluene (25 mL) followed by diethylamine (e.g., 5.5 g, 7.8 mL, 75.9 mmol, 3 equivalents). The use of excess amine serves both as the nucleophile and as a base to neutralize the HCl byproduct.
-
-
Nucleophilic Substitution:
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting chloroacetamide.
-
Maintain reflux for approximately 90-120 minutes. A precipitate of diethylamine hydrochloride may form during the reaction.[7]
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with three 50 mL portions of water to remove the diethylamine hydrochloride salt and excess diethylamine.[7]
-
Extract the organic layer with two 20 mL portions of 3 M hydrochloric acid. The desired product, being basic, will move into the aqueous layer as its protonated hydrochloride salt.[7]
-
-
Isolation and Purification:
-
Combine the acidic aqueous extracts in an Erlenmeyer flask and cool the flask in an ice-water bath to below 10 °C.[7]
-
While stirring, slowly add 3 M sodium hydroxide solution portion-wise until the solution is strongly basic (confirm with pH paper). The free base product will precipitate as a solid.[7]
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water.
-
Press the solid as dry as possible and allow it to air-dry or dry in a vacuum oven at low heat. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
-
Section 3: Application in Heterocycle Synthesis
The reactivity of this compound extends beyond simple amine alkylation into the powerful realm of heterocyclic synthesis.[10] As an α-halo-N-arylacetamide, it is a classic "A-B" synthon, containing both an electrophilic center (the α-carbon) and a nucleophilic center (the amide oxygen or nitrogen, depending on tautomerization and reaction conditions). This dual reactivity allows for cyclization reactions with reagents containing complementary functional groups.
Conceptual Pathway: Building Heterocycles
This pathway illustrates how the chloroacetamide can be used to construct a five-membered heterocyclic ring, such as a thiazole, through condensation with a suitable binucleophile like thioamide.
Caption: Conceptual pathway for thiazole synthesis.
Detailed Protocol: Synthesis of a 2-Amino-3-Aryl-Thiazolium Derivative (Hantzsch-Type Synthesis)
This protocol provides a general framework for the synthesis of a thiazole ring, a common scaffold in pharmacologically active compounds.
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (e.g., 2.0 g, 10.1 mmol) in a suitable solvent like ethanol (30 mL).
-
Add one equivalent of a thioamide derivative (e.g., thiourea, 0.77 g, 10.1 mmol) to the solution.
-
-
Condensation and Cyclization:
-
Heat the mixture to reflux with stirring. The reaction involves initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
-
Isolation:
-
Upon completion, cool the reaction mixture. The product, often a hydrochloride salt, may precipitate from the solution.
-
If a precipitate has formed, collect it by vacuum filtration and wash with a small amount of cold ethanol or diethyl ether.
-
If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude solid can then be triturated with ether to induce crystallization and remove soluble impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or isopropanol, to yield the final heterocyclic compound. Characterization by NMR and Mass Spectrometry is essential to confirm the structure.
-
Section 4: Concluding Insights for the Practicing Scientist
The utility of this compound is a testament to the power of functional group chemistry. The protocols described herein for amine alkylation and heterocycle synthesis represent foundational pathways that can be adapted and expanded upon.
-
Causality in Conditions: The choice of an aprotic solvent like toluene for the Sₙ2 reaction is deliberate; it avoids solvating the amine nucleophile, thereby increasing its reactivity. For heterocycle synthesis, a protic solvent like ethanol is often preferred as it can facilitate the tautomerization and proton transfer steps inherent in the cyclization mechanism.
-
Trust through Verification: Every protocol is a self-validating system. The importance of in-process monitoring (TLC) and final characterization (NMR, MS, m.p.) cannot be overstated. These steps provide the necessary checkpoints to ensure the reaction is proceeding as expected and that the final compound meets the required purity standards.
By understanding the principles that govern the reactivity of this versatile building block, researchers are well-equipped to employ it in the synthesis of a new generation of novel and potentially bioactive organic compounds.
References
-
Al-Masoudi, N. A. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 16(9), 7457-7533. [Link]
-
University of California, Davis. (n.d.). The 2-Step Synthesis of Lidocaine. Retrieved January 10, 2026, from [Link]
-
Journal of Chemical Education. (1982). The Preparation of Lidocaine. 59(1), 71. [Link]
-
Masaryk University. (n.d.). Lidocaine Synthesis. Retrieved January 10, 2026, from [Link]
-
Chemistry Connected. (n.d.). Amide Formation Part 2: Preparation of Lidocaine Lab Report. Retrieved January 10, 2026, from [Link]
-
Royal Society of Chemistry. (2015). α-Halogenoacetamides: versatile and efficient tools for the synthesis of complex aza-heterocycles. Organic & Biomolecular Chemistry, 13, 8856-8880. [Link]
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Application Notes and Protocols: A Guide to Nucleophilic Substitution on 2-chloro-N-(2,5-dimethylphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the reaction conditions for nucleophilic substitution on 2-chloro-N-(2,5-dimethylphenyl)acetamide (CAS No. 6944-64-5). As a key electrophilic intermediate, this compound is structurally analogous to precursors for widely synthesized active pharmaceutical ingredients (APIs), such as Lidocaine.[1][2] This document details the underlying mechanistic principles, critical reaction parameters, and validated experimental protocols for reacting this substrate with various nucleophiles. It is intended for researchers, medicinal chemists, and process development professionals seeking to optimize existing synthetic routes or develop novel molecular entities based on this versatile scaffold.
Introduction: The Substrate
Chemical Identity and Significance
This compound is an organic compound featuring a reactive α-chloroacetyl group attached to a 2,5-dimethylaniline moiety through an amide linkage.[3] The core utility of this molecule in synthetic chemistry lies in the high reactivity of the C-Cl bond. This bond is activated by the adjacent electron-withdrawing carbonyl group, making the α-carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles.[2][3] This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2]
The Electrophilic Nature of the α-Carbon
The primary site of reactivity for nucleophilic substitution is the methylene carbon bonded to the chlorine atom. The electronegativity of the chlorine atom polarizes the C-Cl bond, inducing a partial positive charge (δ+) on the carbon. This effect is significantly amplified by the inductive and resonance effects of the adjacent carbonyl group, which further withdraws electron density. This electronic arrangement makes the carbon an excellent electrophile, readily targeted by electron-rich nucleophiles.[4]
Mechanistic Considerations
The Predominant S_N2 Pathway
Kinetic and mechanistic studies of structurally related α-chloroacetanilides strongly support an intermolecular S_N2 (bimolecular nucleophilic substitution) mechanism for the displacement of the chloride ion.[5][6] This pathway is characterized by a single, concerted transition state where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.
Several factors favor the S_N2 mechanism for this substrate:
-
Primary Alkyl Halide: The electrophilic carbon is primary, meaning it is minimally sterically hindered, providing clear access for the nucleophile to attack.
-
Second-Order Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile, which is a hallmark of an S_N2 reaction.[5][6]
-
Stereochemistry (where applicable): If the α-carbon were chiral, the reaction would proceed with an inversion of configuration, another key feature of the S_N2 pathway.
Alternative Mechanistic Considerations
While the S_N2 model is robust for most conditions, some studies on related systems with amine nucleophiles in polar aprotic solvents like DMSO have proposed a stepwise mechanism.[7] This alternative pathway involves an initial addition of the nucleophile to the carbonyl group, forming a zwitterionic tetrahedral intermediate, followed by a rate-limiting expulsion of the chloride leaving group.[7] However, for practical synthetic planning, the S_N2 model remains the most effective predictive tool for this compound.
Critical Parameters for Reaction Optimization
The success of a nucleophilic substitution reaction on this substrate hinges on the careful selection of four key parameters: the nucleophile, the solvent, the base (if required), and the temperature.
The Nucleophile
The identity of the nucleophile dictates the feasibility and rate of the reaction.
-
Strength: Strong nucleophiles react more readily. For example, secondary amines (e.g., diethylamine) are effective nucleophiles for this reaction, famously used in the synthesis of Lidocaine from the analogous 2,6-dimethylphenyl substrate.[1][8] Other strong nucleophiles include alkoxides, thiolates, and cyanides.
-
Steric Hindrance: Bulky nucleophiles can slow the reaction rate due to steric clash at the electrophilic center.
-
Basicity: A common challenge is the dual role of many nucleophiles as bases. An amine nucleophile, for instance, will react with the HCl generated during the reaction to form an unreactive ammonium salt. This necessitates the use of excess nucleophile or an auxiliary base.[9]
The Solvent System
The choice of solvent is critical as it influences the solubility of reactants and the reactivity of the nucleophile.[10]
-
Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (CH₃CN) are often preferred for S_N2 reactions.[11] They can dissolve ionic nucleophiles while poorly solvating the anion, leaving the nucleophile "naked" and highly reactive.[12] This significantly accelerates the reaction rate.[11]
-
Non-Polar Aprotic Solvents: Solvents like toluene are commonly used, especially in reactions with neutral nucleophiles like amines.[8][13] Toluene is effective for its ability to dissolve the organic substrate and its high boiling point, which allows for heating the reaction to reflux to increase the rate.[1]
-
Polar Protic Solvents (Use with Caution): Solvents like water, methanol, or ethanol can solvate and stabilize the nucleophile through hydrogen bonding, forming a "cage" around it.[12][14] This deactivates the nucleophile and significantly slows the rate of S_N2 reactions.[10][15] Therefore, they are generally avoided unless specific reaction conditions or solubility requirements demand their use.
| Solvent Type | Examples | Effect on S_N2 Rate | Rationale | Reference |
| Polar Aprotic | DMF, DMSO, THF | Increases Rate | Solvates the cation, leaving the anionic nucleophile "free" and highly reactive. | [11] |
| Non-Polar Aprotic | Toluene, Hexane | Neutral / Moderate | Primarily acts to dissolve reactants; higher temperatures are often needed. | [1][13] |
| Polar Protic | H₂O, Methanol, Ethanol | Decreases Rate | Solvates the nucleophile via hydrogen bonding, reducing its reactivity. | [14][15] |
The Role of a Base
A base is often required for two primary reasons:
-
Deprotonation of the Nucleophile: For nucleophiles like alcohols or phenols, a strong base (e.g., sodium hydride, NaH) is needed to deprotonate them into the more potent alkoxide or phenoxide nucleophiles.[16]
-
Acid Scavenging: For reactions that produce an acidic byproduct (e.g., HCl from an amine reaction), a base is needed to neutralize it. This can be achieved by using an excess of the amine nucleophile (where one equivalent acts as the nucleophile and a second acts as the base) or by adding a non-nucleophilic base like triethylamine or potassium carbonate.[9][17]
Temperature and Reaction Kinetics
Most nucleophilic substitutions on this compound require heating to proceed at a practical rate. Reactions are commonly run at reflux in solvents like toluene (b.p. ~111 °C) for 1-4 hours.[1][2][8] Reaction progress should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time and avoid side product formation.[16]
Experimental Protocols
Safety Precaution: this compound is an irritant. Chloroacetyl chloride, used in its synthesis, is toxic and corrosive.[13] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][16]
General Protocol for Amination with a Secondary Amine
This protocol is adapted from the well-established synthesis of Lidocaine and is directly applicable to this compound.[1][8][13]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a suitable solvent, such as toluene (approx. 5-10 mL per gram of substrate). Add the secondary amine nucleophile (e.g., diethylamine, 2.5-3.0 eq). The excess amine serves as both the nucleophile and the acid scavenger.[9]
-
Heating: Heat the reaction mixture to reflux and maintain for 1-4 hours. Monitor the reaction's completion by TLC.
-
Work-up: a. Cool the reaction mixture to room temperature. The hydrochloride salt of the excess amine may precipitate.[8] b. Transfer the mixture to a separatory funnel and wash sequentially with water (2x) to remove the water-soluble amine hydrochloride salt.[13] c. To isolate the basic product, perform a liquid-liquid extraction. Extract the organic layer with 3 M hydrochloric acid (HCl). The protonated product will move to the aqueous layer.[1] d. Separate the aqueous layer and cool it in an ice bath. e. Basify the aqueous layer by the slow addition of a strong base (e.g., 3 M NaOH) until the solution is strongly basic (pH > 12), which will precipitate the free base product.[1]
-
Isolation: Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain the crude product.[1] Further purification can be achieved by recrystallization if necessary.
General Protocol for O-Alkylation with a Phenol
This protocol outlines the reaction with a phenolic nucleophile, which requires prior deprotonation.[16]
-
Nucleophile Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the phenol (1.0 eq) in a dry polar aprotic solvent such as DMF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Stir the mixture until hydrogen gas evolution ceases, indicating the formation of the sodium phenoxide.
-
Electrophile Addition: Add a solution of this compound (1.0-1.2 eq) in DMF dropwise to the flask, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Gentle heating (e.g., to 50-60 °C) may be necessary for less reactive phenols.
-
Work-up: a. Carefully quench the reaction by the slow addition of cold water. b. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the desired ether.
References
-
Lippa, K. A., Demel, S., Lau, I. H., & Roberts, A. L. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry. Available at: [Link][5]
-
Lippa, K. A., Demel, S., Lau, I. H., & Roberts, A. L. (2004). Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects. PubMed. Available at: [Link][6]
-
Lee, K. S., Adhikary, K. K., Lee, H. W., Lee, B. S., & Lee, I. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry. Available at: [Link][7]
-
The Preparation of Lidocaine. (n.d.). Journal of Chemical Education. Available at: [Link][13]
-
The 2-Step Synthesis of Lidocaine Review. (n.d.). University of California, Irvine. Available at: [Link][18]
-
Lidocaine. (n.d.). Masaryk University. Available at: [Link][8]
-
Lidocaine Synthesis Lab. (2022). Hunter College CUNY - EduBirdie. Available at: [Link][9]
-
Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Chemistry Net. Available at: [Link][14]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). University of Calgary. Available at: [Link][11]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link][15]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. (n.d.). St. Paul's Cathedral Mission College. Available at: [Link][10]
-
Steib, A. K., et al. (2015). Chromium(II)-Catalyzed Amination of N-Heterocyclic Chlorides with Magnesium Amides. Synlett. Available at: [Link][19]
-
Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. (n.d.). NIH. Available at: [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link][12]
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Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link][4]
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Cobalt-catalyzed electrophilic amination of arylzincs with N-chloroamines. (2013). PubMed. Available at: [Link][20]
-
Chad's Prep. (2021). 21.2 Mechanisms of Alpha Substitution Reactions. YouTube. Available at: [Link][21]
-
Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link][17]
-
ChemistryViews. (2024). Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis. ChemistryViews. Available at: [Link][22]
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- 22. Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis - ChemistryViews [chemistryviews.org]
Application Note: High-Fidelity Monitoring of 2-chloro-N-(2,5-dimethylphenyl)acetamide Synthesis by Thin-Layer Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the real-time monitoring of the N-acylation reaction to synthesize 2-chloro-N-(2,5-dimethylphenyl)acetamide from 2,5-dimethylaniline and chloroacetyl chloride, utilizing Thin-Layer Chromatography (TLC). We delve into the scientific rationale behind the selection of the stationary phase, mobile phase, and visualization techniques, ensuring a robust and self-validating methodology. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to achieve accurate and reproducible results in synthetic chemistry.
Introduction: The Critical Role of Reaction Monitoring
The synthesis of this compound is a fundamental N-acylation reaction, a cornerstone in the synthesis of various pharmaceutical intermediates and biologically active compounds.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Precise monitoring of this transformation is paramount to determine the point of reaction completion, identify the formation of byproducts, and optimize reaction conditions for improved yield and purity.
Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for real-time qualitative analysis of the reaction mixture.[3][4] Its efficacy hinges on the differential partitioning of the reactants and products between a stationary phase and a mobile phase, leading to their separation based on polarity. This application note provides a validated protocol for utilizing TLC to effectively monitor the progress of this specific acylation reaction.
Foundational Principles: Designing a Validated TLC System
The successful application of TLC for monitoring this reaction is predicated on a clear understanding of the physicochemical properties of the involved species and the principles of chromatography.
The Stationary Phase: Silica Gel
For the separation of aromatic amines and their corresponding amides, silica gel is the stationary phase of choice for over 80% of applications.[5] Its surface is rich in polar silanol groups (Si-OH), which can form hydrogen bonds with polar analytes. This interaction retards the movement of polar compounds up the TLC plate.
Polarity Considerations and Analyte Migration
The key to separation in this reaction lies in the polarity difference between the starting material and the product:
-
2,5-Dimethylaniline (Starting Material): The primary aromatic amine is a relatively polar molecule due to the presence of the -NH2 group, which can act as a hydrogen bond donor and acceptor.[2] It will exhibit a stronger interaction with the silica gel.
-
This compound (Product): The resulting N-acylated product is significantly less polar. The lone pair on the nitrogen is delocalized through resonance with the adjacent carbonyl group, reducing its basicity and ability to hydrogen bond as effectively as the parent amine.
-
Chloroacetyl chloride (Reagent): This reagent is highly reactive and will readily react with any moisture or the amine. On a TLC plate, it is expected to either react at the baseline or be hydrolyzed to chloroacetic acid, which is highly polar and would remain at the origin.
Consequently, on a silica gel TLC plate, the less polar product, This compound , will travel further up the plate (higher Retention Factor, Rf), while the more polar starting material, 2,5-dimethylaniline , will have a lower Rf.
The Mobile Phase: Achieving Optimal Separation
The choice of the mobile phase (eluent) is critical for achieving clear separation of the spots. A single-component solvent is rarely optimal. Instead, a binary mixture of a non-polar and a polar solvent allows for fine-tuning of the eluent strength.[6]
-
Rationale for Hexane:Ethyl Acetate System: A mixture of hexane (a non-polar solvent) and ethyl acetate (a moderately polar solvent) is an excellent starting point for this separation. Hexane will facilitate the movement of the less polar product, while ethyl acetate will help to move the more polar starting material off the baseline. The ratio of these two solvents can be adjusted to achieve an ideal Rf value for the product, typically between 0.3 and 0.5, which allows for clear resolution from the starting material and the solvent front.
-
Preventing Tailing of the Amine: Aromatic amines can sometimes produce elongated or "tailing" spots on silica gel TLC plates due to their basic nature interacting with the acidic silanol groups. To counteract this, the addition of a small amount of a basic modifier, such as triethylamine (Et3N), to the mobile phase is highly recommended.[5] This neutralizes the acidic sites on the silica, resulting in more compact and well-defined spots.
Experimental Protocol
This protocol provides a step-by-step methodology for monitoring the synthesis of this compound.
Materials and Reagents
-
Silica gel TLC plates (e.g., Merck Silica Gel 60 F254)
-
2,5-Dimethylaniline (reactant)
-
Chloroacetyl chloride (reactant)
-
This compound (product standard, if available)
-
Reaction solvent (e.g., Dichloromethane, Ethyl Acetate)
-
TLC Eluent: Hexane, Ethyl Acetate, Triethylamine
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Visualization reagent: Potassium permanganate (KMnO4) stain
-
Forceps
-
Heat gun
Step-by-Step TLC Procedure
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line approximately 1 cm from the bottom of the TLC plate. This is the origin line.[5]
-
Mark three small, equidistant points on the origin line for spotting.
-
-
Preparation of the Developing Chamber:
-
Prepare the mobile phase by mixing Hexane:Ethyl Acetate in a 7:3 (v/v) ratio with the addition of 0.1% triethylamine .
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Close the chamber with the lid and allow it to equilibrate for at least 5-10 minutes.
-
-
Spotting the TLC Plate:
-
Lane 1 (Reference - Starting Material): Dissolve a small amount of 2,5-dimethylaniline in the reaction solvent. Using a capillary tube, carefully spot this solution on the leftmost mark on the origin line. The spot should be small and concentrated.
-
Lane 2 (Co-spot): On the middle mark, first spot the starting material solution (as in Lane 1). Then, carefully spot the reaction mixture directly on top of the first spot. This "co-spot" helps to confirm the identity of the starting material spot in the reaction mixture.[7]
-
Lane 3 (Reaction Mixture): Using a clean capillary tube, take a small aliquot of the reaction mixture and spot it on the rightmost mark.
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the level of the mobile phase.
-
Close the chamber and allow the solvent front to ascend the plate.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
-
Visualization of the TLC Plate:
-
UV Visualization: Place the dried TLC plate under a UV lamp (254 nm). Both the starting material and the product are aromatic and should appear as dark spots against the fluorescent background of the plate. Circle the observed spots with a pencil.
-
Chemical Staining (Potassium Permanganate): For further confirmation, use a chemical stain. The amine group of the starting material is susceptible to oxidation by potassium permanganate.
-
Prepare the stain by dissolving 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Briefly dip the TLC plate into the KMnO4 solution using forceps.
-
Gently heat the plate with a heat gun. The starting amine will appear as a yellow or brown spot on a purple background. The product may also visualize, though potentially with a different intensity.
-
-
Interpretation of Results
-
At the start of the reaction (t=0): A prominent spot corresponding to the 2,5-dimethylaniline standard should be visible in the reaction mixture lane (Lane 3).
-
As the reaction progresses: The intensity of the starting material spot will decrease, and a new, less polar spot (higher Rf) corresponding to the this compound product will appear and intensify.
-
Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
The progress can be visually represented as follows:
Caption: Idealized TLC progression of the reaction.
Data Presentation and Expected Results
The following table summarizes the expected behavior of the key components in the recommended TLC system.
| Compound | Expected Rf Range | Polarity | Visualization (UV 254 nm) | Visualization (KMnO4) |
| 2,5-Dimethylaniline (Starting Material) | 0.1 - 0.2 | High | Dark Spot | Yellow/Brown Spot |
| This compound (Product) | 0.3 - 0.5 | Low | Dark Spot | May show a faint spot |
| Chloroacetyl chloride/Chloroacetic acid | ~0.0 | Very High | May not be visible | May react at the baseline |
Troubleshooting
-
Spots are too high (Rf > 0.8): The mobile phase is too polar. Increase the proportion of hexane.
-
Spots are too low (Rf < 0.2): The mobile phase is not polar enough. Increase the proportion of ethyl acetate.
-
Streaking of spots: Ensure the addition of triethylamine to the mobile phase. The sample may also be too concentrated.
-
No spots are visible under UV light: The compounds may not be UV-active at 254 nm (unlikely for this system), or the concentration is too low. Try a more sensitive visualization method like a permanganate stain.
Conclusion
This application note details a robust and reliable TLC protocol for monitoring the synthesis of this compound. By understanding the principles of separation and the rationale behind the choice of materials and reagents, researchers can confidently apply this method to ensure optimal reaction outcomes. The provided step-by-step guide and troubleshooting tips serve as a practical resource for achieving high-fidelity reaction monitoring in a synthetic chemistry setting.
Workflow Visualization
Caption: Workflow for TLC Monitoring.
References
-
Chemistry LibreTexts. (2022, April 7). 7.8: TLC Visualization Methods. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
- Supporting Information for tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions. (n.d.).
-
Gavin Publishers. (n.d.). Applied Clinical Pharmacology and Toxicology. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Chloro-2',6'-acetoxylidide. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylaniline. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N,N-DIMETHYLACETAMIDE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
Shimadzu. (n.d.). Monitoring Dimethylacetamide in Complex Water Matrix Using GC-MS/MS (MRM). Retrieved from [Link]
-
YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]
-
Reddit. (2020, January 19). Rf value for TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
- Thin Layer Chromatography of Aromatic Amines. (1982). Journal of the Chemical Society of Pakistan, 4(3), 163-165.
- Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (2000). Indian Journal of Chemical Technology, 7, 87-89.
-
CP Lab Safety. (n.d.). N,N-Dimethylacetamide, Reagent Plus 2.5 Liter. Retrieved from [Link]
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- 2. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 2-Chloro-2',6'-acetoxylidide [webbook.nist.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-N-(2,5-dimethylphenyl)acetamide for Laboratory Use
Introduction
2-Chloro-N-(2,5-dimethylphenyl)acetamide is a valuable chemical intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents and other specialty chemicals. Its structure, featuring a reactive chloroacetamide moiety and a substituted phenyl ring, makes it a versatile building block for further chemical transformations. This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol herein is founded on the well-established principles of nucleophilic acyl substitution and is presented with a focus on procedural rationale, safety, and scalability for laboratory applications. While direct, detailed protocols for this specific isomer are not abundant in published literature, the procedure described is adapted from robust methods for the synthesis of the analogous 2,6-dimethylphenyl isomer, a key precursor to the anesthetic Lidocaine.[1][2][3] The underlying chemical principles are directly transferable.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the acylation of 2,5-dimethylaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
Reaction:
Mechanism:
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton to form the stable amide product. The presence of a mild base is often employed to neutralize the hydrogen chloride byproduct, driving the reaction to completion.
Materials and Equipment
Chemicals:
| Chemical | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| 2,5-Dimethylaniline | 95-78-3 | 121.18 | Toxic, Harmful if swallowed |
| Chloroacetyl Chloride | 79-04-9 | 112.94 | Corrosive, Lachrymator, Reacts violently with water |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Corrosive, Flammable |
| Sodium Acetate | 127-09-3 | 82.03 | Irritant |
| Deionized Water | 7732-18-5 | 18.02 | - |
| Dichloromethane (for extraction, optional) | 75-09-2 | 84.93 | Suspected carcinogen, Volatile |
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
-
Heating mantle with temperature control
-
Ice bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves (nitrile or neoprene), fume hood.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 15-20 grams of the final product.
Step 1: Reaction Setup and Acylation
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve 12.1 g (0.1 mol) of 2,5-dimethylaniline in 60 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and cool the solution to approximately 10-15 °C with gentle stirring.
-
Addition of Chloroacetyl Chloride: In a dropping funnel, place 9.5 mL (11.9 g, 0.105 mol) of chloroacetyl chloride. Add the chloroacetyl chloride dropwise to the stirred solution of 2,5-dimethylaniline over a period of 30-45 minutes. Maintain the reaction temperature below 30 °C during the addition. Rationale: The dropwise addition and cooling are crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
Step 2: Product Precipitation and Isolation
-
Precipitation: Prepare a solution of 16.4 g (0.2 mol) of sodium acetate in 100 mL of deionized water. Slowly pour the reaction mixture into the sodium acetate solution with vigorous stirring. A precipitate of this compound will form. Rationale: Sodium acetate acts as a base to neutralize the hydrochloric acid formed during the reaction, which protonates the starting amine. Neutralization is necessary to precipitate the amide product, which is less soluble in the aqueous medium.
-
Digestion: Continue stirring the slurry for 30 minutes in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper. This step is essential to remove any remaining acetic acid and sodium salts.
-
Drying: Press the solid as dry as possible on the funnel. For optimal results, dry the product in a vacuum oven at 50-60 °C to a constant weight.
Step 3: Purification (Optional)
The crude product is often of sufficient purity for many applications. However, for obtaining a highly pure product, recrystallization can be performed.
-
Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system for recrystallization.
-
Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If the product does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described previously.
Process Visualization
Caption: Workflow for the synthesis of this compound.
Safety Precautions
General: This synthesis must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reactant-Specific Hazards:
-
2,5-Dimethylaniline: This compound is toxic if inhaled, in contact with skin, or if swallowed.[4] It may cause damage to organs through prolonged or repeated exposure.[4] Avoid breathing vapors and ensure skin and eye contact is prevented.
-
Chloroacetyl Chloride: This is a highly corrosive and lachrymatory (tear-inducing) substance. It reacts violently with water, releasing toxic hydrogen chloride gas.[5] Handle with extreme care, under a fume hood, and away from water sources. Ensure all glassware is dry before use.
-
Glacial Acetic Acid: This is a corrosive liquid and can cause severe skin and eye burns. Handle with care and avoid inhalation of vapors.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |
| 2,5-Dimethylaniline | 121.18 | 0.1 | 12.1 g |
| Chloroacetyl Chloride | 112.94 | 0.105 | 9.5 mL (11.9 g) |
| Sodium Acetate | 82.03 | 0.2 | 16.4 g |
| Product: this compound | 197.66 | Theoretical: 0.1 | Theoretical Yield: 19.77 g |
Note: The expected yield for this synthesis, based on similar reactions, is typically in the range of 80-95%.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Melting Point: The reported melting point is 151 °C.[4] A sharp melting point close to this value is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and confirms the successful formation of the amide bond and the presence of all expected functional groups.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the N-H stretch, the C=O stretch of the amide, and the C-Cl stretch.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Ensure the reaction is stirred for the full recommended time. Check the purity of the starting materials. |
| Loss of product during work-up | Ensure complete precipitation by cooling the slurry in an ice bath. Avoid using excessive solvent during washing. | |
| Oily Product Instead of Solid | Impurities present | Purify the product by recrystallization. Ensure the product is thoroughly washed to remove starting materials and byproducts. |
| Incomplete neutralization | Check the pH of the filtrate after washing to ensure all acid has been removed. | |
| Reaction becomes too hot | Addition of chloroacetyl chloride is too fast | Add the chloroacetyl chloride more slowly and ensure the ice bath is effectively cooling the reaction vessel. |
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound in a laboratory setting. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their ongoing scientific endeavors.
References
-
Safety data sheet - CPAChem. (2022, October 5). Retrieved from [Link]
-
Lidocaine Synthesis Lab | Hunter College CUNY - EduBirdie. (n.d.). Retrieved from [Link]
-
2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (2012, January 2). Retrieved from [Link]
-
Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PrepChem.com. (n.d.). Retrieved from [Link]
-
Experiment III: Synthesis of Local Anesthetic | Chegg.com. (2019, February 18). Retrieved from [Link]
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC - NIH. (2022, February 7). Retrieved from [Link]
-
Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine - SFA ScholarWorks. (n.d.). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(2,5-dimethylphenyl)acetamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-chloro-N-(2,5-dimethylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this important chemical intermediate. The following troubleshooting guides and FAQs address specific issues encountered during its synthesis via the acylation of 2,5-dimethylaniline with chloroacetyl chloride.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis, providing explanations for the underlying causes and actionable solutions to improve your experimental outcomes.
Q1: My reaction has a very low yield or has failed completely. What are the primary factors to investigate?
A low or non-existent yield is a common but solvable issue. The root cause often lies in one of four areas: reagent integrity, competing side reactions, insufficient amine nucleophilicity, or poor reaction setup.
-
Causality & Explanation: The core reaction is a nucleophilic acyl substitution where the nitrogen of 2,5-dimethylaniline attacks the carbonyl carbon of chloroacetyl chloride. The success of this reaction hinges on the amine being a sufficiently strong nucleophile and the acyl chloride being available to react. Two primary side reactions severely hamper the yield:
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride reacts readily with water to form chloroacetic acid, consuming the electrophile.[1]
-
Protonation of the Amine: The reaction generates one equivalent of hydrochloric acid (HCl). This acid will protonate the basic 2,5-dimethylaniline starting material, forming an ammonium salt.[2] This salt is no longer nucleophilic and cannot participate in the desired reaction.
-
-
Actionable Solutions:
-
Ensure Reagent Purity: Verify the purity of your 2,5-dimethylaniline and chloroacetyl chloride. The latter can degrade upon exposure to moisture.
-
Incorporate an Acid Scavenger (Base): This is the most critical factor. A base must be added to neutralize the HCl byproduct as it forms.[2] Without it, up to half of your amine will be rendered inactive.
-
Control Reagent Addition: Add the chloroacetyl chloride dropwise to a solution of the amine.[3] This keeps the concentration of the acylating agent low at any given moment, minimizing hydrolysis, especially in aqueous systems.
-
Maintain Low Temperatures: The acylation reaction is exothermic. Cooling the reaction mixture (e.g., 0-10°C) using an ice bath before and during the addition of chloroacetyl chloride slows the rate of both the desired reaction and the undesired hydrolysis, giving the amidation a kinetic advantage.[3]
-
Vigorous Stirring: In biphasic systems (e.g., using aqueous NaOH), the reaction occurs at the interface of the organic and aqueous layers. Inefficient mixing starves the reaction.[4] Use a high stirring rate (>1000 rpm) to maximize the interfacial surface area.
-
Troubleshooting Summary Table
| Issue Observed | Primary Cause(s) | Recommended Solutions |
| Low to No Yield | 1. Protonation of starting amine by HCl byproduct.2. Hydrolysis of chloroacetyl chloride.3. Poor reagent quality. | 1. Add at least one equivalent of a suitable base (e.g., NaOH, NaHCO₃, TEA).2. Add chloroacetyl chloride slowly at low temperature (0-10°C).3. Verify purity of starting materials. |
| Significant Carboxylic Acid Byproduct | 1. High concentration of aqueous base.2. Slow reaction with the amine, allowing hydrolysis to compete.3. Inefficient mixing of the biphasic system. | 1. Decrease the concentration of the aqueous base.2. Add the aqueous base slowly and concurrently with the acyl chloride.3. Increase the stirring rate significantly (>1000 rpm).[4] |
| Reaction Stalls Before Completion | 1. Insufficient base to neutralize all generated HCl.2. Poor solubility of reactants or product.3. Low reaction temperature. | 1. Ensure at least one full equivalent of base is used.2. Select a more appropriate solvent system.3. Allow the reaction to slowly warm to room temperature after the initial addition. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this synthesis and why?
The choice of base is critical and depends on the chosen solvent system. The reaction is typically performed under Schotten-Baumann conditions or in an anhydrous organic solvent.
-
Schotten-Baumann Conditions: This classic method uses a biphasic system, typically an organic solvent (like dichloroethylene or toluene) and water, with an inorganic base.[5]
-
NaOH or KOH: Strong bases that are very effective at neutralizing HCl. However, their high concentration in the aqueous phase can accelerate the hydrolysis of chloroacetyl chloride.[1]
-
NaHCO₃ or Na₂CO₃: Milder bases that are often preferred. They are sufficiently basic to neutralize HCl but less likely to promote rapid hydrolysis of the acyl chloride.
-
-
Anhydrous Organic Solvents: Using a dry solvent like THF, ethyl acetate, or dichloromethane with an organic base can prevent hydrolysis altogether.
-
Triethylamine (TEA) or Pyridine: These act as both acid scavengers and can serve as nucleophilic catalysts. However, they can be difficult to remove during workup.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic organic base that is highly effective in promoting amidation and gives excellent yields, often superior to other bases in an anhydrous system.[3]
-
Comparison of Common Bases
| Base | Type | Typical Solvent | Advantages | Disadvantages |
| NaOH | Inorganic | Water / Organic (Biphasic) | Inexpensive, highly effective HCl scavenger. | Can significantly promote acyl chloride hydrolysis. |
| NaHCO₃ | Inorganic | Water / Organic (Biphasic) | Milder, reduces risk of hydrolysis. | Slower reaction rates may be observed. |
| Triethylamine (TEA) | Organic | Anhydrous Organic (THF, DCM) | Good HCl scavenger, avoids water. | Can be difficult to remove from product. |
| DBU | Organic | Anhydrous Organic (THF) | Excellent yields, non-nucleophilic, avoids water.[3] | More expensive. |
Q2: How does the choice of solvent affect the reaction yield?
The solvent system must be chosen to dissolve the 2,5-dimethylaniline and, ideally, facilitate the interaction between the reactants while minimizing side reactions.
-
Biphasic (Schotten-Baumann): A water-immiscible organic solvent like 1,2-dichloroethylene is highly effective.[5] It dissolves the amine and the product, while the aqueous phase contains the base. This setup sequesters the sensitive chloroacetyl chloride from the bulk of the aqueous base, with the reaction occurring at the interface.
-
Anhydrous Aprotic: Solvents like Tetrahydrofuran (THF) are an excellent choice when using an organic base like DBU.[3] This combination completely avoids water, thereby eliminating hydrolysis of the chloroacetyl chloride as a competing pathway.
-
Glacial Acetic Acid: Some procedures use glacial acetic acid as a solvent.[6] In this case, a buffer like sodium acetate is added. The acetic acid protonates some of the highly basic 2,5-dimethylaniline, but the remaining free amine is still able to react. The sodium acetate helps to buffer the HCl produced.[7] This method can be effective and result in nearly instantaneous precipitation of the product.[6]
Visualized Workflows and Mechanisms
Core Reaction Mechanism
The synthesis is a classic example of nucleophilic acyl substitution.
Caption: Nucleophilic acyl substitution pathway for the amide synthesis.
Troubleshooting Workflow for Low Yield
If you are experiencing low yields, follow this logical progression to diagnose the issue.
Caption: A logical workflow for troubleshooting low reaction yields.
Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from established methods, designed to maximize yield and purity.[3][5]
Reactant & Solvent Quantities
| Reactant / Solvent | Molecular Wt. ( g/mol ) | Moles (mmol) | Quantity | Role |
| 2,5-Dimethylaniline | 121.18 | 50 | 6.06 g | Nucleophile |
| Chloroacetyl Chloride | 112.94 | 55 (1.1 eq) | 4.9 mL (6.21 g) | Electrophile |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 75 (1.5 eq) | 6.3 g | Base |
| 1,2-Dichloroethylene | 96.94 | - | 100 mL | Organic Solvent |
| Water | 18.02 | - | 100 mL | Aqueous Solvent |
Step-by-Step Methodology:
-
Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,5-dimethylaniline (6.06 g) and 1,2-dichloroethylene (100 mL). Stir until the amine is fully dissolved.
-
Base Addition: In a separate beaker, dissolve sodium bicarbonate (6.3 g) in water (100 mL). Add this aqueous solution to the flask.
-
Cooling: Cool the biphasic mixture to 5-10°C using an ice-water bath. Begin vigorous stirring.
-
Acyl Chloride Addition: Add chloroacetyl chloride (4.9 mL) to the dropping funnel. Add it dropwise to the reaction mixture over a period of 1.5 hours, ensuring the internal temperature does not exceed 15°C.[5]
-
Reaction: After the addition is complete, continue stirring the mixture at the same temperature for an additional 1.5 hours.[5]
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and allow the layers to separate.
-
Isolate the organic layer.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. The resulting precipitate is the desired product.[5]
-
Purification (Optional): The crude product can be recrystallized from a suitable solvent like ethanol to achieve high purity.[8]
References
-
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. Available from: [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. ResearchGate. Available from: [Link]
-
Schotten-Baumann Reaction. Organic Chemistry Portal. Available from: [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library for American Journal of Applied Science and Technology. Available from: [Link]
-
Alachlor. Chongqing Chemdad Co. Available from: [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available from: [Link]
-
Biodegradation of Alachlor by a Newly Isolated Bacterium: Degradation Pathway and Product Analysis. MDPI. Available from: [Link]
-
Lecture 03 : Synthesis and uses of Alachlor and Butachlor (Anilides) pesticides. YouTube. Available from: [Link]
-
Metolachlor and alachlor breakdown product formation patterns in aquatic field mesocosms. National Center for Biotechnology Information. Available from: [Link]
-
Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PrepChem.com. Available from: [Link]
-
A facile amidation of chloroacetyl chloride using DBU. International Journal of Research in Pharmacy and Science. Available from: [Link]
-
(PDF) Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2'-Deoxyguanosine, Thymidine, and Their 3'-Monophosphates. ResearchGate. Available from: [Link]
-
Amide Formation Part 2: Preparation of Lidocaine Lab Report. Chemistry Connected. Available from: [Link]
- CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride. Google Patents.
Sources
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistryconnected.com [chemistryconnected.com]
- 8. ijpsr.info [ijpsr.info]
"common side reactions in the synthesis of 2-chloro-N-(2,5-dimethylphenyl)acetamide"
Answering in German. Absolut. Hier ist das technische Support-Center mit Fehlerbehebungsanleitungen und FAQs zu häufigen Nebenreaktionen bei der Synthese von 2-Chlor-N-(2,5-dimethylphenyl)acetamid.
Willkommen im technischen Support-Center. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese von 2-Chlor-N-(2,5-dimethylphenyl)acetamid beteiligt sind. Hier finden Sie detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zu häufigen Nebenreaktionen und experimentellen Herausforderungen.
Einführung
Die Synthese von 2-Chlor-N-(2,5-dimethylphenyl)acetamid, einem wichtigen Zwischenprodukt in der pharmazeutischen Chemie, erfolgt typischerweise durch die Acylierung von 2,5-Dimethylanilin mit Chloracetylchlorid. Obwohl die Reaktion unkompliziert erscheint, können mehrere Nebenreaktionen die Ausbeute und Reinheit des Produkts erheblich beeinträchtigen. Dieser Leitfaden bietet Einblicke in die Ursachen dieser Probleme und schlägt validierte Lösungen zur Optimierung Ihrer Synthese vor.
Diagramm: Haupt- und Nebenreaktionswege
Bildunterschrift: Hauptreaktionsweg zur gewünschten Amidbildung und wichtige Nebenreaktionen.
FAQs und Fehlerbehebungsanleitungen
Frage 1: Warum ist meine Ausbeute gering und ich sehe ein Nebenprodukt mit höherem Molekulargewicht in meiner Analyse (LC-MS/NMR)?
Antwort: Dies deutet stark auf eine Diacylierung hin, bei der das Stickstoffatom des Anilins zweimal acyliert wird.[1]
-
Ursache: Die Diacylierung ist eine häufige Nebenreaktion bei der Acylierung von Anilinen, insbesondere unter aggressiven Bedingungen.[1] Das N-Acetyl-Produkt ist zwar nur mäßig aktivierend, aber eine zweite Acylierung kann auftreten, wenn die Reaktion zu stark forciert wird. Die Verwendung einer starken Base kann das Amid deprotonieren und es anfälliger für einen zweiten Angriff machen.[2]
-
Fehlerbehebung und Lösung:
-
Stöchiometrie-Kontrolle: Fügen Sie das Chloracetylchlorid langsam und in einer leichten stöchiometrischen Begrenzung (z. B. 0,95–1,0 Äquivalente) zur Lösung des Anilins hinzu. Dies stellt sicher, dass das Anilin im leichten Überschuss verbleibt und die Wahrscheinlichkeit einer doppelten Acylierung des Produkts minimiert wird.
-
Temperaturkontrolle: Führen Sie die Reaktion bei niedrigen Temperaturen (0–5 °C) durch.[3] Dies verlangsamt die allgemeine Reaktionsgeschwindigkeit und begünstigt die kinetisch bevorzugte Monoacylierung gegenüber der thermodynamisch anspruchsvolleren Diacylierung.
-
Basenauswahl: Verwenden Sie eine nicht-nukleophile, sterisch gehinderte Base wie Pyridin oder 2,6-Lutidin anstelle von stärkeren, weniger gehinderten Basen wie Triethylamin.[2] Alternativ kann die Reaktion in Gegenwart einer milden anorganischen Base wie Natriumacetat oder in einem Puffersystem durchgeführt werden, um das als Nebenprodukt entstehende HCl zu neutralisieren, ohne die Amid-Deprotonierung zu fördern.[4]
-
Frage 2: Meine Reaktion verläuft langsam oder unvollständig, und nach der Aufarbeitung stelle ich einen sauren pH-Wert fest. Was ist die Ursache?
Antwort: Dieses Problem wird wahrscheinlich durch die Hydrolyse von Chloracetylchlorid verursacht.
-
Ursache: Acylchloride sind sehr reaktiv gegenüber Nukleophilen, einschließlich Wasser.[5][6] Spuren von Feuchtigkeit in Ihren Reagenzien, Lösungsmitteln oder der Atmosphäre können das Chloracetylchlorid zu Chloressigsäure hydrolysieren. Dies verbraucht nicht nur Ihr Reagenz, sondern erzeugt auch zusätzliches HCl, was die Reaktion weiter beeinträchtigen kann. Obwohl die Hydrolyse von Chloracetylchlorid in reinem Wasser langsam sein kann, wird sie durch Basen katalysiert.[6][7]
-
Fehlerbehebung und Lösung:
-
Wasserfreie Bedingungen: Stellen Sie sicher, dass alle Glasgeräte gründlich getrocknet sind. Verwenden Sie wasserfreie Lösungsmittel (z. B. trockenes Toluol, THF oder Dichlormethan).[3][8] Führen Sie die Reaktion idealerweise unter einer inerten Atmosphäre (Stickstoff oder Argon) durch, um die Luftfeuchtigkeit auszuschließen.
-
Reihenfolge der Zugabe: Fügen Sie das Chloracetylchlorid zur Anilinlösung hinzu, nicht umgekehrt. Dadurch wird sichergestellt, dass das Acylchlorid sofort auf einen Überschuss des gewünschten Nukleophils (Anilin) trifft und die Wahrscheinlichkeit einer Reaktion mit Spuren von Wasser minimiert wird.
-
Verwendung eines HCl-Fängers: Einige Protokolle empfehlen die Verwendung eines HCl-Fängers wie Propylenoxid unter neutralen Bedingungen, um das entstehende HCl zu entfernen, ohne die Hydrolyse zu fördern.[5][6]
-
Frage 3: Mein Rohprodukt hat eine dunkle Farbe und enthält mehrere Verunreinigungen. Wie kann ich die Reinheit verbessern?
Antwort: Eine dunkle Farbe deutet oft auf Oxidations- oder Zersetzungsnebenprodukte hin. 2,5-Dimethylanilin selbst kann sich an der Luft verfärben und zu einer rötlich-braunen Flüssigkeit werden.[9]
-
Ursache: Aniline sind anfällig für Oxidation, die durch Luft, Licht und saure Bedingungen beschleunigt werden kann. Die während der Reaktion entstehende Salzsäure (HCl) kann zur Bildung von anilinischen Salzen und potenziell zur Zersetzung beitragen.
-
Fehlerbehebung und Lösung:
-
Reinigung des Ausgangsmaterials: Wenn Ihr 2,5-Dimethylanilin verfärbt ist, sollten Sie es vor der Verwendung durch Destillation unter reduziertem Druck reinigen.
-
Inerte Atmosphäre: Die Durchführung der Reaktion unter einer inerten Atmosphäre (N₂ oder Ar) minimiert den Kontakt mit Luftsauerstoff.
-
Aufarbeitung: Waschen Sie die organische Phase während der Aufarbeitung mit einer milden Base (z. B. gesättigter Natriumbicarbonatlösung), um restliche Säure zu neutralisieren. Vermeiden Sie starke Basen oder längere Einwirkung, um eine Hydrolyse des Amidprodukts zu verhindern.
-
Reinigung des Produkts: Die Umkristallisation ist eine wirksame Methode zur Reinigung des Endprodukts.[3] Geeignete Lösungsmittel sind Ethanol, Isopropanol oder Toluol. Dies hilft, sowohl polare als auch unpolare Verunreinigungen zu entfernen.
-
Zusammenfassung der Reaktionsbedingungen
| Parameter | Optimale Bedingung für das gewünschte Produkt | Bedingung, die zu Nebenreaktionen führt | Betroffene Nebenreaktion |
| Temperatur | 0–10 °C | Hohe Temperaturen (> RT) | Diacylierung, Zersetzung |
| Stöchiometrie | Leichter Überschuss an Anilin (1,05 Äquivalente) | Überschuss an Chloracetylchlorid | Diacylierung |
| Base | Milde/gehinderte Base (z. B. NaOAc, Pyridin) | Starke, nicht gehinderte Base (z. B. TEA, NaOH) | Diacylierung, Hydrolyse |
| Lösungsmittel | Wasserfrei (z. B. trockenes Toluol, DCM) | Feuchtes Lösungsmittel | Hydrolyse von Acylchlorid |
| Atmosphäre | Inert (Stickstoff oder Argon) | Luft | Oxidation, Hydrolyse |
Detailliertes optimiertes Protokoll
Dieses Protokoll ist darauf ausgelegt, die Bildung von Diacylierungs- und Hydrolysenebenprodukten zu minimieren.
-
Vorbereitung:
-
Trocknen Sie alle Glasgeräte (Rundkolben, Tropftrichter, Magnetrührer) über Nacht in einem Ofen bei 120 °C und lassen Sie sie unter Vakuum oder in einem Exsikkator abkühlen.
-
Lösen Sie 10,0 g (82,5 mmol, 1,05 Äquivalente) frisch destilliertes 2,5-Dimethylanilin in 150 ml wasserfreiem Toluol in einem 250-ml-Rundkolben.
-
Spülen Sie den Kolben mit Stickstoff und kühlen Sie die Lösung in einem Eis-Salz-Bad auf 0–5 °C ab.
-
-
Reaktion:
-
Fügen Sie langsam 9,8 g (78,6 mmol, 1,0 Äquivalente) Chloracetylchlorid tropfenweise über 30 Minuten zur gerührten Anilinlösung hinzu, während Sie die Temperatur unter 10 °C halten.[3]
-
Nach Abschluss der Zugabe lassen Sie die Reaktion 1–2 Stunden bei 0–5 °C rühren. Der Fortschritt kann mittels TLC (Hexan:Ethylacetat 7:3) überwacht werden.[3]
-
-
Aufarbeitung:
-
Gießen Sie die Reaktionsmischung in 100 ml kaltes Wasser.
-
Trennen Sie die organische Schicht. Waschen Sie die organische Schicht nacheinander mit 50 ml 1 M HCl (um überschüssiges Anilin zu entfernen), 50 ml Wasser und 50 ml gesättigter Natriumbicarbonatlösung (um restliche Säure zu neutralisieren).
-
Trocknen Sie die organische Schicht über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
-
Reinigung:
-
Kristallisieren Sie den rohen Feststoff aus einem geeigneten Lösungsmittel (z. B. Ethanol oder Isopropanol) um, um hochreines 2-Chlor-N-(2,5-dimethylphenyl)acetamid zu erhalten.
-
Diagramm: Workflow zur Fehlerbehebung
Bildunterschrift: Ein schrittweiser Workflow zur Diagnose und Behebung häufiger Probleme bei der Synthese.
Referenzen
-
Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]
-
Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. [Link]
-
StackExchange. (2015). What is the mechanism for the reaction of acetyl chloride and aniline?. [Link]
-
Indian Journal of Chemistry. (n.d.). A facile amidation of chloroacetyl chloride using DBU. [Link]
-
ResearchGate. (2016). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. [Link]
-
Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]
-
Figshare. (2017). Reaction of aniline with ammonium persulphate and concentrated hydrochloric acid: Experimental and DFT studies. [Link]
-
ResearchGate. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. [Link]
-
PubChem. (n.d.). 2,5-Dimethylaniline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
"purification challenges of 2-chloro-N-(2,5-dimethylphenyl)acetamide from starting materials"
<Technical Support Center
Topic: Purification Challenges of 2-Chloro-N-(2,5-dimethylphenyl)acetamide from Starting Materials
Introduction
Welcome to the technical support guide for the purification of this compound. This molecule is a key intermediate in the synthesis of various active pharmaceutical ingredients. Its synthesis, typically via the acylation of 2,5-dimethylaniline with chloroacetyl chloride, appears straightforward but presents several common and sometimes subtle purification challenges.[1][2] Impurities arising from starting materials, side reactions, or subsequent workup can compromise the yield, purity, and stability of the final product.
This guide is structured as a series of troubleshooting questions and FAQs to directly address issues encountered in the lab. We will delve into the causality behind these problems and provide validated, step-by-step protocols to resolve them effectively.
Diagram: Synthesis and Impurity Profile
The following diagram illustrates the primary reaction for synthesizing this compound and highlights the key species that purification strategies must address.
Caption: Synthesis route and common impurities.
Troubleshooting Guide: Common Experimental Issues
Question 1: My crude product is a sticky oil or low-melting solid, not the expected crystalline powder. What went wrong?
Answer: This is a classic sign of significant impurity content, which disrupts the crystal lattice of your desired product. The most common culprits are unreacted starting materials and solvent residue.
-
Causality:
-
Unreacted 2,5-dimethylaniline: This starting material is a liquid/low melting solid at room temperature. Even small amounts can act as a eutectic impurity, depressing the melting point of your product.
-
Unreacted Chloroacetyl Chloride: While highly reactive, incomplete reaction or hydrolysis can lead to chloroacetic acid.[3] Chloroacetic acid is hygroscopic and can contribute to an oily consistency.
-
Residual Solvent: Inadequate drying of the crude product after workup (e.g., residual ethyl acetate, dichloromethane) will result in an oily or semi-solid mass.
-
-
Troubleshooting Protocol: Acid-Base Liquid-Liquid Extraction This is the most effective method to remove both acidic and basic impurities before crystallization.[4][5][6] The principle relies on changing the charge state of the impurities to make them soluble in the aqueous phase, while the neutral amide product remains in the organic phase.[4][5]
Caption: Acid-Base extraction workflow.
Step-by-Step Protocol:
-
Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and vent. Shake for 30-60 seconds, venting periodically. Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the protonated (water-soluble) 2,5-dimethylaniline salt.[7]
-
Base Wash: To the remaining organic layer, add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake and vent as before. This will neutralize any residual HCl and convert the acidic chloroacetic acid impurity into its water-soluble sodium salt.[6][7] Drain and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) solution to remove the bulk of dissolved water.
-
Drying & Isolation: Drain the organic layer into a clean flask, add anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes. Filter or decant the dried solution and remove the solvent under reduced pressure (rotary evaporator) to yield the solid product.
-
Question 2: My NMR spectrum shows peaks corresponding to 2,5-dimethylaniline even after an acid wash. Why?
Answer: This indicates an inefficient or incomplete acid-base extraction. There are two primary reasons this can occur:
-
Causality:
-
Insufficient Acid: If you used too little or too dilute an acid, not all of the basic 2,5-dimethylaniline will be protonated and extracted into the aqueous phase. An emulsion may also have formed, trapping organic material.
-
Premature Product Precipitation: If your desired product has low solubility in the chosen organic solvent, adding the aqueous acid might cause it to precipitate, trapping the aniline impurity within the solid matrix and preventing its removal.
-
-
Solutions:
-
Repeat the Acid Wash: Perform a second wash with 1 M HCl. Check the pH of the aqueous layer after shaking to ensure it is strongly acidic (pH 1-2).
-
Break Emulsions: If an emulsion forms at the interface, add a small amount of brine (saturated NaCl solution) and swirl gently to help break it.
-
Increase Solvent Volume: If premature precipitation is suspected, add more organic solvent to fully dissolve your product before performing the extraction.
-
Question 3: After purification, my product yield is very low. Where could it have been lost?
Answer: Low yield is a common issue that can arise from both the reaction and the purification workup.
-
Causality During Purification:
-
Hydrolysis of Product: The amide bond in your product is susceptible to hydrolysis under harsh acidic or basic conditions, especially if heat is applied. Prolonged contact with strong acids or bases during workup can cleave the amide back to 2,5-dimethylaniline and a derivative of chloroacetic acid.
-
Loss During Extractions: Aggressive shaking can lead to persistent emulsions, resulting in the loss of organic layer upon separation. Additionally, some product will always have a minor solubility in the aqueous phase, and multiple washes can incrementally decrease the yield.
-
Over-zealous Recrystallization: Using too much recrystallization solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
-
Preventative Measures:
-
Use mild conditions for extraction (e.g., 1 M HCl, saturated NaHCO₃) and perform the steps at room temperature without delay.
-
For recrystallization, add the hot solvent portion-wise until the solid just dissolves to avoid using a large excess. After cooling, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation before filtration.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the best solvent for recrystallizing this compound?
The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. For this compound, a mixed solvent system often provides the best results.
-
Recommended System: Ethanol/Water or Isopropanol/Water.
-
Rationale: The product is generally soluble in alcohols like ethanol and isopropanol but insoluble in water.[8] This allows for precise control over the crystallization process.
-
Standard Operating Procedure: Recrystallization
-
Place the crude, dry solid in an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil (using a hot plate and stirring).
-
Continue adding the primary solvent in small portions until the solid completely dissolves.
-
Slowly add the anti-solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.
-
Add a few more drops of the primary solvent until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent mixture, and dry thoroughly.
-
Solvent Selection Comparison
| Solvent System | Pros | Cons |
| Ethanol/Water | Excellent for forming well-defined crystals. Both solvents are common and have low toxicity. | Requires careful addition of water to avoid "oiling out." |
| Isopropanol/Hexane | Good for less polar impurities. Hexane is a very poor solvent for the product, ensuring high recovery. | Isopropanol has a higher boiling point, requiring more energy. |
| Toluene | Can be effective if the product is soluble in hot toluene. | Higher boiling point; may be difficult to remove all traces from the final product. |
FAQ 2: What analytical techniques should I use to confirm the purity of my final product?
A combination of techniques is recommended to provide a comprehensive assessment of purity.[9][10]
-
Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring reaction progress and checking for the presence of starting materials. A single spot for your product (compared to co-spotted starting materials) is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for structural confirmation and purity assessment.[9] Integration of the aromatic and aliphatic signals should match the expected ratios. The absence of peaks from 2,5-dimethylaniline or other impurities is crucial.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., 99.5% area).[11] It is highly sensitive and can detect minor impurities that may not be visible by NMR.
-
Melting Point Analysis: A sharp melting point range (within 1-2 °C) that matches the literature value is a strong indicator of a pure crystalline compound.[12][13] Impurities typically cause melting point depression and broadening.
References
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). De Gruyter.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
- Chloroacetyl chloride | ClCH2COCl. (n.d.). PubChem, NIH.
- This compound | 5177-35-5. (n.d.). ChemicalBook.
- 9: Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts.
- Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research of pure organic chemicals. (2024). OUCI.
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research.
- Acylation of Aniline Explained. (n.d.). Pearson.
- Acid–base extraction. (n.d.). Wikipedia.
- Acid-base extraction. (n.d.). bionity.com.
- Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide. (2025). Benchchem.
- 2-chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7. (n.d.). SynThink Research Chemicals.
- Application Notes and Protocols: Synthesis of Lidocaine via 2-Chloro-N-(2,6-dimethylphenyl)acetamide. (2025). Benchchem.
- 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Liquid/liquid Extraction. (n.d.). Course Web Page.
Sources
- 1. This compound | 5177-35-5 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. Reagents & Solvents [chem.rochester.edu]
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- 10. Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research … [ouci.dntb.gov.ua]
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- 13. chem.libretexts.org [chem.libretexts.org]
"troubleshooting guide for the synthesis of 2-chloro-N-(2,5-dimethylphenyl)acetamide"
Technical Support Center: Synthesis of 2-chloro-N-(2,5-dimethylphenyl)acetamide
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common yet nuanced N-acylation reaction. Here, we move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot common issues and optimize your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
This is the most common issue encountered and can typically be traced back to one of four key areas: the reactivity of your starting materials, the effectiveness of acid neutralization, the reaction conditions, or the work-up procedure.
A1: Deconstructing Low-Yield Scenarios
-
Integrity of Starting Materials: The success of this acylation is critically dependent on the quality of your 2,5-dimethylaniline and chloroacetyl chloride.
-
Chloroacetyl Chloride Hydrolysis: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming chloroacetic acid. Using a freshly opened bottle or a recently distilled reagent is paramount. The presence of its hydrolysis product will not only consume your amine but also complicate purification.[1][2]
-
Amine Protonation: The amine, 2,5-dimethylaniline, is a nucleophile. However, the reaction generates hydrochloric acid (HCl) as a byproduct.[2] This HCl will react with the starting amine to form the corresponding ammonium salt, rendering the amine non-nucleophilic and effectively halting the reaction.[1][2] It is crucial to have an effective acid scavenger (a base) present in the reaction mixture.
-
-
Ineffective HCl Scavenging: As mentioned, neutralizing the generated HCl is non-negotiable. If your yield is low, your method of HCl removal is the first place to look.
-
Choice of Base: A weak base like sodium acetate or an organic base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is typically used.[3][4] The base must be strong enough to neutralize HCl but not so strong that it promotes significant side reactions with the highly reactive chloroacetyl chloride.
-
Schotten-Baumann Conditions: This reaction can be performed under Schotten-Baumann conditions, using a two-phase system (e.g., an organic solvent and an aqueous sodium hydroxide solution) with vigorous stirring.[1] The base in the aqueous phase neutralizes the HCl as it is formed.
-
-
Suboptimal Reaction Conditions:
-
Temperature Control: The reaction between an amine and an acyl chloride is highly exothermic.[5] Chloroacetyl chloride should be added slowly and dropwise to a cooled solution (0-5 °C) of the amine.[3] Adding it too quickly can cause the temperature to rise, leading to side reactions and potential degradation. After the initial addition, the reaction can be allowed to warm to room temperature to proceed to completion.[3]
-
Solvent Selection: Anhydrous, aprotic solvents are preferred to prevent reaction with the acyl chloride. Suitable options include tetrahydrofuran (THF), toluene, dichloromethane (DCM), or glacial acetic acid.[3][6][7]
-
Question 2: I've isolated a product, but it's impure. What are the likely side products and how can they be minimized?
Impurity profiles often point towards issues with moisture, reaction temperature, or stoichiometry.
A2: Identifying and Mitigating Common Impurities
-
Unreacted 2,5-dimethylaniline: This is a common impurity if the reaction did not go to completion. It can be removed during work-up by an acidic wash (e.g., with dilute HCl), which will protonate the basic amine and pull it into the aqueous layer. However, be mindful that the amide product can also be hydrolyzed under strongly acidic conditions.[8]
-
Chloroacetic Acid: This results from the hydrolysis of chloroacetyl chloride.[1] Its presence indicates that your reagents or solvent contained water. It can typically be removed with a basic wash (e.g., with aqueous sodium bicarbonate) during the work-up.
-
N,N'-bis(chloroacetyl)-2,5-dimethylaniline: While di-acylation on the nitrogen is sterically and electronically disfavored, over-acylation or other side reactions can occur if a large excess of chloroacetyl chloride is used or if the temperature is not controlled. Using a stoichiometry of ~1.05 equivalents of the acyl chloride relative to the amine is a good starting point.
A general troubleshooting workflow for low yield and impurity issues is presented below.
Caption: Troubleshooting Decision Tree for Synthesis.
Question 3: Can you provide a reliable, step-by-step laboratory protocol?
Certainly. The following protocol is a robust starting point, synthesized from multiple literature procedures. It utilizes DBU as an efficient, non-nucleophilic base in THF.[3]
A3: Recommended Experimental Protocol
Materials:
-
2,5-Dimethylaniline (1.0 eq.)
-
Chloroacetyl chloride (1.05 eq.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylaniline (1.0 eq.) in anhydrous THF.
-
Add DBU (0.2 eq.) to the solution.
-
Cool the reaction mixture in an ice-salt bath to 0-5 °C.
-
Begin mechanical or vigorous magnetic stirring.
-
Add chloroacetyl chloride (1.05 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.[3]
-
After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 3-6 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Upon completion, pour the reaction mixture slowly into a beaker containing ice-cold water to precipitate the crude product.[3]
-
Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water.
-
The crude product can be further purified by recrystallization from 95% ethanol to yield white or off-white crystals.[9]
The overall synthetic workflow is visualized in the diagram below.
Caption: General Experimental Workflow.
Question 4: How should I choose my reaction parameters? Is there a summary available?
The choice of solvent, base, and temperature are interconnected and crucial for success. The table below provides a summary of recommendations and the scientific rationale behind them.
A4: Summary of Recommended Reaction Parameters
| Parameter | Recommended Options | Rationale & Key Considerations | Supporting Sources |
| Solvent | Aprotic Solvents: THF, Toluene, DCM. Glacial Acetic Acid. | Aprotic solvents are inert and will not react with the highly electrophilic chloroacetyl chloride. Acetic acid can be used as a solvent where it also helps to maintain an acidic medium, which can be beneficial in certain protocols using a buffer system (e.g., with sodium acetate). | [3][4][6][7] |
| Base | Weak Inorganic: Sodium Acetate. Organic Non-nucleophilic: Triethylamine (TEA), DBU. | The primary role is to neutralize the HCl byproduct, preventing the protonation and deactivation of the starting amine. Organic bases are often preferred for their solubility in organic solvents. | [1][3][4] |
| Temperature | 1. Addition: 0-5 °C. 2. Reaction: Room Temperature to gentle reflux. | Initial cooling is critical to control the exothermicity of the reaction. Allowing the reaction to proceed at room temperature or with gentle heating ensures it goes to completion without excessive side-product formation. | [3][5] |
| Stoichiometry | ~1.0 - 1.1 equivalents of Chloroacetyl Chloride per 1.0 equivalent of 2,5-Dimethylaniline. | A slight excess of the acylating agent helps to ensure the complete consumption of the more valuable amine starting material. A large excess should be avoided. | [3] |
References
-
Kumar, A., et al. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. ResearchGate. Retrieved from [Link]
-
Various Authors. (2021). Why did my amide syntesis does not work? ResearchGate. Retrieved from [Link]
- Patel, R. B., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 123-128.
-
Reddit r/Chempros community. (2022). amide coupling help. Reddit. Retrieved from [Link]
- Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(23), 5643.
-
PrepChem.com. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
Clark, J. (n.d.). the preparation of amides. Chemguide. Retrieved from [Link]
- Singh, P. P., et al. (2014). A facile amidation of chloroacetyl chloride using DBU. Der Pharma Chemica, 6(5), 336-341.
- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 13.
- Pattabiraman, V. R., & Bode, J. W. (2011). N-Acylation Reactions of Amines.
-
Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation? Retrieved from [Link]
- Rostami, A., & Ghorbani-Choghamarani, A. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RSC Advances, 5(11), 8145-8150.
-
Chemistry Connected. (n.d.). Amide Formation Part 2: Preparation of Lidocaine Lab Report. Retrieved from [Link]
- Google Patents. (n.d.). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
-
Reddit r/AskChemistry community. (2025). Acylation with chloroacetyl chloride. Reddit. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpsr.info [ijpsr.info]
"optimizing temperature and reaction time for 2-chloro-N-(2,5-dimethylphenyl)acetamide synthesis"
Technical Support Center: Optimizing 2-Chloro-N-(2,5-dimethylphenyl)acetamide Synthesis
From the Desk of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the synthesis of this compound (CAS No: 5177-35-5). While much of the published literature focuses on its isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide, a key precursor to Lidocaine, the fundamental principles of this acylation reaction are directly transferable[1][2]. This document synthesizes established protocols and field-proven insights to address the specific challenges of optimizing temperature and reaction time for the 2,5-dimethylphenyl isomer, ensuring high yield and purity.
Part 1: Reaction Overview and Mechanism
The synthesis of this compound is a classic example of nucleophilic acyl substitution. The nitrogen atom of 2,5-dimethylaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by a base) yields the final amide product.
Core Reaction:
-
Reactants: 2,5-Dimethylaniline and Chloroacetyl Chloride
-
Product: this compound
-
Byproduct: Hydrochloric Acid (HCl)
The primary challenge in this synthesis is managing the high reactivity of chloroacetyl chloride and the exothermic nature of the reaction.[3] Failure to control these factors can lead to side reactions, degradation, and the formation of impurities.
Part 2: Detailed Experimental Protocol
This protocol is a robust, self-validating method designed for optimal performance.
Materials:
-
2,5-Dimethylaniline
-
Chloroacetyl chloride
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
Triethylamine (TEA) or Sodium Carbonate
-
Deionized Water
-
1M Hydrochloric Acid (aq.)
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethanol (for recrystallization)
Experimental Workflow Diagram
Sources
"degradation pathways of 2-chloro-N-(2,5-dimethylphenyl)acetamide under acidic/basic conditions"
Technical Support Center: Degradation of 2-Chloro-N-(2,5-dimethylphenyl)acetamide
Introduction
Welcome to the technical support guide for this compound (CAS 5177-35-5). This document is designed for researchers, chemists, and drug development professionals investigating the stability and degradation of this important chemical intermediate. Understanding the degradation pathways of this molecule is critical for ensuring product purity, defining stable storage conditions, and predicting environmental fate.
This guide provides a comprehensive overview of the degradation mechanisms under acidic and basic conditions, detailed troubleshooting for common experimental issues, validated analytical protocols, and mechanistic diagrams to visualize the transformation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The molecule has two primary sites susceptible to hydrolytic degradation: the amide linkage and the C-Cl bond of the chloroacetyl group.
-
Under acidic and basic conditions, the most significant pathway is the hydrolysis of the amide bond , yielding 2,5-dimethylaniline and chloroacetic acid.[1]
-
Under strongly basic conditions, a competing pathway involves a nucleophilic SN2 attack on the α-carbon, displacing the chloride ion to form the hydroxy-substituted derivative, 2-hydroxy-N-(2,5-dimethylphenyl)acetamide.[2][3][4] Amide cleavage, however, often remains a competing reaction.[2][3][4]
Q2: How does pH affect the degradation rate?
The degradation rate is highly pH-dependent. Generally, hydrolysis is slow at neutral pH but accelerates significantly under both strongly acidic (pH < 2) and basic (pH > 10) conditions.[2] For many related chloroacetamide herbicides, base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis.[5]
Q3: What are the expected major degradation products under acidic vs. basic conditions?
-
Acidic Conditions: The primary products are 2,5-dimethylaniline and chloroacetic acid resulting from the cleavage of the amide bond.[1][5]
-
Basic Conditions: Two main products are expected: 2,5-dimethylaniline and chloroacetic acid from amide hydrolysis, and 2-hydroxy-N-(2,5-dimethylphenyl)acetamide from the SN2 substitution of the chloride.[2][3][4] The relative ratio of these products will depend on the specific conditions (temperature, concentration of base).
Troubleshooting Guide: Experimental Challenges
This section addresses common problems encountered during degradation studies.
Issue 1: My degradation rate is much slower or faster than anticipated.
-
Causality & Solution:
-
pH Drift: The pH of your buffered solution can change over time, especially if the degradation produces acidic or basic products. This will alter the reaction rate.
-
Self-Validation: Regularly monitor the pH of your reaction mixture throughout the experiment. Use a well-characterized buffer system with sufficient capacity for the intended pH range.
-
-
Temperature Fluctuation: Hydrolysis rates are highly sensitive to temperature. A small deviation from the target temperature can lead to significant changes in kinetics.
-
Self-Validation: Use a calibrated, temperature-controlled water bath or incubator. Record the temperature at regular intervals.
-
-
Buffer Catalysis: Certain buffer species can participate in the reaction, acting as nucleophiles or general acids/bases, thereby altering the degradation rate.
-
Self-Validation: Run your experiment in at least two different buffer systems at the same pH to check for buffer-specific effects.
-
-
Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis.
-
Causality & Solution:
-
Starting Material Impurities: The initial batch of this compound may contain impurities that are also degrading or interfering with the analysis.
-
Self-Validation: Always run a full characterization (HPLC, MS, NMR) of your starting material before beginning the study. Run a "time zero" injection to establish a baseline chromatogram.
-
-
Secondary Degradation: The primary degradation products might themselves be unstable under the experimental conditions and degrade further.
-
Self-Validation: If possible, obtain standards of the expected primary degradants (e.g., 2,5-dimethylaniline) and subject them to the same stress conditions to observe their stability.
-
-
Reaction with Buffer/Solvent: The analyte or its degradants may react with components of the mobile phase or buffer.
-
Self-Validation: Prepare a sample in the reaction buffer and inject it immediately. Then, prepare a separate sample dissolved only in the mobile phase. Compare the chromatograms to identify any immediate reactions.
-
-
Issue 3: I have poor mass balance; the loss of the parent compound doesn't match the formation of known degradants.
-
Causality & Solution:
-
Formation of Non-UV Active Products: Your primary analytical method (e.g., UV-HPLC) may not be detecting all degradation products if they lack a chromophore.
-
Adsorption to Vials/Surfaces: The parent compound or its degradants may be adsorbing to the walls of the reaction vessels (e.g., glass or plastic vials).
-
Self-Validation: Perform a recovery study by preparing a known concentration, placing it in the reaction vessel for a period, and then quantifying the amount recovered. Consider using silanized glass vials to minimize adsorption.
-
-
Volatility of Products: A degradation product, such as 2,5-dimethylaniline, may be volatile, leading to its loss from the system, especially at elevated temperatures.
-
Self-Validation: Use tightly sealed reaction vessels. If significant loss is suspected, analyze the headspace using Headspace GC-MS.
-
-
Mechanistic Degradation Pathways
The degradation of this compound is primarily driven by hydrolysis, with distinct mechanisms dominating in acidic and basic environments.
Acid-Catalyzed Degradation
Under acidic conditions, the reaction proceeds via an A-AC-2 mechanism, involving protonation of the amide carbonyl, which increases the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by water.
Caption: Acid-catalyzed hydrolysis pathway via an A-AC-2 mechanism.
Base-Catalyzed Degradation
In basic media, two competitive pathways exist. The first is a B-AC-2 mechanism involving direct nucleophilic attack of a hydroxide ion on the amide carbonyl. The second is an SN2 reaction where the hydroxide ion attacks the α-carbon, displacing the chloride.[2][3][4]
Caption: Competing pathways for base-catalyzed degradation.
Experimental Protocols
Protocol 1: Kinetic Study of Hydrolysis
This protocol provides a framework for determining the hydrolysis rate constant (k) at a given pH and temperature.
-
Preparation of Buffer Solutions: Prepare a series of buffers (e.g., phosphate, borate) at the desired pH values (e.g., 2, 5, 7, 10, 12). Ensure the buffer concentration is sufficient to prevent pH drift.
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.
-
Reaction Initiation:
-
Place sealed vials containing the buffer solutions into a constant-temperature water bath and allow them to equilibrate.
-
To initiate the reaction, spike each vial with a small volume of the stock solution (e.g., 1% v/v) to achieve the target initial concentration. Vortex immediately. This is T=0.
-
-
Sampling: At predetermined time intervals, withdraw an aliquot from each vial. Immediately quench the reaction by mixing the aliquot with a quenching solution (e.g., an equal volume of mobile phase or a solution that neutralizes the pH) to stop further degradation.
-
Analysis: Analyze the quenched samples using a validated HPLC method (see Protocol 2).
-
Data Analysis: Plot the natural logarithm of the parent compound's concentration versus time. For a pseudo-first-order reaction, the slope of the resulting line will be equal to -k.
Protocol 2: HPLC-UV Method for Quantification
This is a general reverse-phase HPLC method for monitoring the degradation study. Method validation is required for specific applications.[9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., 0.1% formic or phosphoric acid). An example gradient could be 30% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Elevated temperatures can sometimes improve peak shape for related compounds.[10]
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined from the analyte's UV spectrum (typically around 240-250 nm).
-
Quantification: Use a calibration curve generated from certified reference standards of the parent compound and, if available, the primary degradation products.
Data Summary Example
The following table illustrates how to present kinetic data from a hydrolysis study.
| pH | Temperature (°C) | Buffer System | Observed Rate Constant (k_obs, h⁻¹) | Half-life (t½, hours) |
| 2.0 | 50 | HCl/KCl | 0.015 | 46.2 |
| 7.0 | 50 | Phosphate | 0.001 | 693.1 |
| 10.0 | 50 | Borate | 0.085 | 8.2 |
| 12.0 | 50 | NaOH/KCl | 0.450 | 1.5 |
Note: Data are hypothetical and for illustrative purposes only.
References
- Krieger, R. I. (Ed.). (2001). Handbook of Pesticide Toxicology, Volume 1: Principles. Academic Press.
- Larson, S. J., Capel, P. D., & Majewski, M. S. (1997). Pesticides in Surface Waters: Distribution, Trends, and Governing Factors. Ann Arbor Press.
- U.S. Environmental Protection Agency. (2007). Method 535: Measurement of Chloroacetamide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).
-
Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]
-
U.S. Geological Survey. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from [Link]
- Roberts, A. L., & Sandy, T. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750.
- Leone, R. W., MacCrehan, W. A., & Roberts, A. L. (2002). Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite.
- Schulze-Kahley, A., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1011–1020.
- Ferrer, I., & Furlong, E. T. (2003).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite - ProQuest [proquest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. | Sigma-Aldrich [sigmaaldrich.com]
- 7. waters.com [waters.com]
- 8. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removing Unreacted 2,5-Dimethylaniline from Product Mixtures
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize 2,5-dimethylaniline in their synthetic routes and face the common challenge of removing its unreacted excess from the final product mixture. This document provides a series of troubleshooting steps, in-depth protocols, and the underlying chemical principles to empower you to select the most effective purification strategy for your specific compound.
Section 1: Understanding the Contaminant: 2,5-Dimethylaniline
Before selecting a purification method, it is crucial to understand the physicochemical properties of the molecule you are trying to remove. 2,5-Dimethylaniline is a primary arylamine that is a weakly basic, oily liquid at room temperature, which often darkens upon exposure to air and light.[1][2][3] Its properties are the key to its separation from your desired product.
Table 1: Key Physicochemical Properties of 2,5-Dimethylaniline
| Property | Value | Significance for Purification |
| Appearance | Colorless to pale yellow/dark brown liquid[1][3] | A colored organic layer may indicate its presence. |
| Boiling Point | ~218 °C (at 1 atm)[4][5][6][7][8] | High boiling point makes it non-volatile under standard conditions; distillation is only viable if the product's boiling point is significantly different. |
| Melting Point | ~11.5 °C[4][5][6][7] | Liquid at standard room temperature. |
| pKa (of conjugate acid) | ~4.53[1][4][5][6][8] | This weak basicity is the cornerstone of acid-base extraction, as it can be easily protonated to form a water-soluble salt. |
| Solubility | Water: Poorly soluble (<0.1 g/100 mL)[1][5][6][8][9] Organic Solvents: Soluble in ether, ethanol, chloroform, dichloromethane[1][5][6][9] | Its high solubility in organic solvents and insolubility in water is the basis for liquid-liquid extraction. |
Section 2: Purification Strategy Workflow
The optimal purification strategy depends entirely on the properties of your desired product. This decision tree provides a logical workflow to help you identify the most promising method to try first.
Sources
- 1. Page loading... [wap.guidechem.com]
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- 3. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2,5-Dimethylaniline price,buy 2,5-Dimethylaniline - chemicalbook [chemicalbook.com]
- 6. 2,5-Dimethylaniline CAS#: 95-78-3 [m.chemicalbook.com]
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- 9. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimizing 2-Chloro-N-(2,5-dimethylphenyl)acetamide Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing reactions involving 2-chloro-N-(2,5-dimethylphenyl)acetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice. Our focus is on a critical, often overlooked parameter: the choice of solvent and its profound impact on reaction kinetics.
Core Principles: Understanding the Solvent's Role
The primary reactive site on this compound for many synthetic applications is the electrophilic carbon atom bonded to the chlorine.[1][2] Reactions at this site, such as the introduction of a new functional group by displacing the chloride ion, typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]
The SN2 reaction is a single, concerted step where a nucleophile attacks the carbon center, and the leaving group (chloride) departs simultaneously.[3] The solvent's role in this process is not passive; it actively influences the energy of both the reactants (specifically the nucleophile) and the transition state, thereby dictating the overall reaction rate.
The Protic vs. Aprotic Dichotomy
Understanding the difference between polar protic and polar aprotic solvents is fundamental to controlling the reaction rate.
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, contain O-H or N-H bonds and can act as hydrogen bond donors.[3][4] While they are excellent at dissolving charged nucleophiles, they form a "cage" of hydrogen bonds around the nucleophile.[3][5] This solvation shell stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy required for it to attack the electrophile, which significantly slows down the SN2 reaction.[6][7]
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) possess significant dipole moments but lack O-H or N-H bonds.[3][4][8] They can still dissolve charged nucleophiles but interact with them through weaker ion-dipole forces.[6] Crucially, they do not form a strong hydrogen-bonding cage. This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the SN2 reaction rate.[5][6] For instance, a typical SN2 reaction can be hundreds or even thousands of times faster in a polar aprotic solvent compared to a polar protic one.[5][6][9]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experiments with this compound.
Q1: My reaction is proceeding extremely slowly or not at all. I'm using methanol as the solvent. What's wrong?
A1: This is a classic solvent effect issue. Methanol is a polar protic solvent. It is likely forming a strong solvation shell around your nucleophile via hydrogen bonding.[3][5] This stabilizes the nucleophile, making it less reactive and significantly hindering the rate of the SN2 attack.
-
Troubleshooting Action: Switch to a polar aprotic solvent. N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent starting points.[7][8] They will dissolve the reactants without deactivating the nucleophile, and you should observe a dramatic increase in the reaction rate.
Q2: What is the best general-purpose solvent for maximizing the reaction rate of a nucleophile with this compound?
A2: For SN2 reactions, polar aprotic solvents are almost always the superior choice for maximizing the rate.[7][8]
-
Top Tier Choices: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often the best performers as they are highly polar and effectively solvate the accompanying cation of a salt, leaving the nucleophilic anion free and reactive.
-
Good Alternatives: Acetonitrile (MeCN) and acetone are also very effective and can be easier to remove during workup.[6][7]
Q3: I am observing side products consistent with hydrolysis of the amide bond. Could my solvent choice be the culprit?
A3: Yes, particularly if your reaction conditions involve water, strong acids, or strong bases. While the primary reaction is nucleophilic substitution at the C-Cl bond, the amide linkage can be susceptible to hydrolysis under harsh conditions.[1] If you are using an aqueous solvent system or have significant water contamination, and the reaction requires elevated temperatures or prolonged reaction times (due to a poor solvent choice for the SN2 step), you increase the likelihood of this degradation pathway.
-
Troubleshooting Action:
-
Ensure you are using anhydrous (dry) solvents, especially if the reaction is sensitive to water.
-
Accelerate the primary SN2 reaction by choosing an appropriate polar aprotic solvent. A faster primary reaction means less time for side reactions like hydrolysis to occur.
-
Q4: Can I use a non-polar solvent like hexane or toluene?
A4: It is generally not recommended. Most effective nucleophiles are salts (e.g., sodium azide, potassium cyanide) and are insoluble in non-polar solvents.[7] For the reaction to occur, the nucleophile must be dissolved to encounter the this compound substrate. A polar solvent is necessary to dissolve the nucleophilic salt.[6][7]
Q5: How does increasing the polarity of the solvent affect the reaction rate?
A5: The effect of polarity is nuanced and depends on the solvent type (protic vs. aprotic).
-
For polar aprotic solvents , increasing polarity is generally beneficial as it helps dissolve the nucleophile salt without deactivating the anion.
-
For polar protic solvents , increasing polarity often correlates with stronger hydrogen bonding, which further stabilizes the nucleophile and decreases the SN2 reaction rate.[10] The key takeaway is that the type of polarity (protic or aprotic) is more critical than the polarity value alone.
Data-Driven Solvent Selection
The choice of solvent can alter reaction rates by several orders of magnitude. The following table provides a qualitative and quantitative comparison for a typical SN2 reaction, which is directly applicable to the reactivity of this compound.
| Solvent Class | Example Solvents | Interaction with Nucleophile | Effect on SN2 Rate | Relative Rate (Example) |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Weak ion-dipole interactions; nucleophile is "naked" and highly reactive.[6] | Dramatically Increases | ~5000-10000 |
| Polar Protic | Methanol, Ethanol, Water | Strong hydrogen bonding; nucleophile is "caged" and stabilized.[3][5] | Dramatically Decreases | 1 |
| Non-Polar | Hexane, Toluene, Benzene | Very weak interactions; unable to dissolve most nucleophilic salts.[7] | Extremely Slow / No Reaction | ~0 |
Relative rate data is illustrative, based on classic SN2 examples like the reaction of bromoethane or methyl iodide with an anionic nucleophile.[5][6]
Visualized Concepts and Workflows
To better illustrate the principles discussed, the following diagrams have been generated.
Caption: Generalized SN2 reaction mechanism at the chloroacetyl group.
Caption: Logical flow of solvent choice impacting SN2 reaction kinetics.
Caption: Experimental workflow for kinetic analysis via HPLC monitoring.
Experimental Protocol: Kinetic Analysis by HPLC
This protocol provides a self-validating framework for comparing the reaction rates of this compound with a given nucleophile in different solvents.
Objective: To determine the relative reaction rate constants by monitoring the disappearance of the starting material over time.
Materials & Instrumentation:
-
This compound (starting material)
-
Nucleophile of choice (e.g., sodium azide)
-
Anhydrous solvents to be tested (e.g., Methanol, Acetonitrile, DMF)
-
HPLC system with a UV detector and a reverse-phase C18 column.[11][12][13]
-
Thermostatted reaction vessel (e.g., jacketed reactor or oil bath)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
HPLC Method Development:
-
Develop a reverse-phase HPLC method capable of separating the starting material from the product and nucleophile.[13]
-
A mobile phase of acetonitrile and water is a good starting point.[12][13]
-
Determine the UV wavelength (λmax) for optimal detection of the starting material.
-
Generate a calibration curve by injecting known concentrations of this compound to correlate peak area with concentration.[11]
-
-
Reaction Setup (Performed for each solvent):
-
Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of the nucleophile (e.g., 0.1 M) in the same solvent.
-
Place a known volume of the substrate stock solution into the thermostatted reaction vessel and allow it to reach the desired temperature (e.g., 50 °C).
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution to the reaction vessel. Start a timer immediately (t=0).
-
At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it into a known, large volume (e.g., 10 mL) of the HPLC mobile phase. This stops the reaction by significant dilution.
-
-
Sample Analysis:
-
Filter the quenched samples through a 0.45 µm syringe filter.
-
Inject the samples onto the HPLC system.
-
Record the peak area for the this compound peak at each time point.
-
-
Data Analysis:
-
Using the calibration curve, convert the peak area at each time point to concentration.
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.
-
For a pseudo-first-order or second-order reaction, the data should yield a straight line. The slope of this line is equal to the negative of the observed rate constant (-kobs).
-
Compare the kobs values obtained for each solvent to determine the quantitative impact on the reaction rate.
-
References
- BenchChem. (n.d.). The Influence of Solvent Choice on SN2 Reaction Kinetics: A Technical Guide.
- Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?.
- Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Chemistry LibreTexts. (2014). 8.2: Factors That Affect SN2 Reactions.
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- BenchChem. (n.d.). An In-depth Technical Guide on the Chemical Stability and Reactivity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis.
- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- PrepChem.com. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- CymitQuimica. (n.d.). CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- BenchChem. (n.d.). Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- PubChem. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
"preventing the formation of dimers in 2-chloro-N-(2,5-dimethylphenyl)acetamide synthesis"
Prepared by the Office of Senior Application Scientists
Welcome to the dedicated technical support guide for the synthesis of 2-chloro-N-(2,5-dimethylphenyl)acetamide. This resource is designed for researchers, chemists, and process development professionals to address the common and often challenging issue of dimer impurity formation during this critical acylation reaction. Our goal is to provide you with the mechanistic understanding and practical, field-tested protocols to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding dimer formation.
Q1: What is the structure of the common dimer impurity and how is it formed?
The primary dimer impurity, N-(2,5-dimethylphenyl)-2-((2,5-dimethylphenyl)amino)acetamide, is formed when the starting material, 2,5-dimethylaniline, acts as a nucleophile and attacks the product, this compound. This is an undesired N-alkylation reaction that competes with the desired N-acylation.
The core issue is a competition between two nucleophilic attacks:
-
Desired Reaction: The nitrogen of the starting aniline attacks the highly electrophilic carbonyl carbon of 2-chloroacetyl chloride. This acylation is typically very fast.
-
Side Reaction (Dimer Formation): The nitrogen of the starting aniline attacks the electrophilic carbon atom bonded to the chlorine in the product molecule. This displaces the chloride and forms a new C-N bond, creating the dimer.
Below is a diagram illustrating the reaction pathways.
Caption: Competing reaction pathways in the synthesis.
Q2: My reaction has a low yield and the final product is difficult to purify. Is this related to the dimer?
Absolutely. The formation of the dimer directly consumes both the starting material and the desired product, leading to a significant reduction in theoretical yield. Furthermore, the dimer has a similar polarity and molecular weight to the product, making their separation by standard techniques like recrystallization or column chromatography challenging and often resulting in product loss.
Q3: What are the most critical initial parameters to control to prevent dimer formation?
The three most critical parameters to control are temperature, stoichiometry, and reaction time .
-
Temperature: The desired acylation is typically very fast and exothermic. The subsequent N-alkylation (dimer formation) has a higher activation energy and is more sensitive to temperature. Running the reaction at low temperatures (e.g., 0-5 °C) dramatically favors the acylation pathway.
-
Stoichiometry: The presence of unreacted 2,5-dimethylaniline at the end of the reaction provides the nucleophile needed for dimer formation. Using a slight excess of the acylating agent (2-chloroacetyl chloride) can help ensure all the aniline is consumed quickly. However, this must be balanced, as a large excess of the acylating agent can lead to other impurities.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, provide more opportunity for the slower dimer formation to occur. It is crucial to monitor the reaction and work it up as soon as the starting aniline is consumed.
Q4: How does the choice of solvent and base influence dimer formation?
The choice of solvent and acid scavenger (base) is pivotal.
-
Solvent: A biphasic system, such as dichloromethane-water or toluene-water, is often highly effective. The organic product is soluble in the organic layer, while the aniline hydrochloride salt or the inorganic base is in the aqueous layer. This phase separation physically sequesters the reactants, minimizing the chance for the product to react with any remaining aniline.
-
Base: An inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is preferred over tertiary amine bases (e.g., triethylamine). Inorganic bases are typically insoluble in the organic solvent, creating a heterogeneous or biphasic system that helps prevent side reactions. Tertiary amines, being organic-soluble, can sometimes form complexes or act as catalysts for the undesired N-alkylation.
Troubleshooting Guide: Dimer Impurity Mitigation
This guide provides a systematic approach to diagnosing and solving issues with dimer formation.
Caption: Troubleshooting logic for dimer mitigation.
Data Summary: Impact of Key Parameters
The following table summarizes the expected impact of adjusting key reaction parameters on the formation of the dimer impurity.
| Parameter | Poor Control Condition | Optimized Condition | Expected Dimer % (Relative) |
| Temperature | Ambient or >30 °C | 0–5 °C | High (>15%) |
| Base/Solvent | Homogeneous (Triethylamine in THF) | Biphasic (NaHCO₃ in Toluene/Water) | Medium (5-10%) |
| Reaction Time | 12-24 hours (unmonitored) | Monitored (e.g., 1-3 hours) | Low (1-3%) |
| Stoichiometry | Excess Aniline (>1 eq.) | Slight excess Acyl Chloride (1.05 eq.) | Very Low (<1%) |
Optimized Experimental Protocols
The following protocol incorporates best practices to minimize dimer formation.
Protocol 1: Optimized Biphasic Schotten-Baumann Conditions
This protocol is designed to maximize yield and purity by leveraging low temperatures and phase separation.
Materials:
-
2,5-Dimethylaniline (1.0 eq.)
-
2-Chloroacetyl chloride (1.05 eq.)
-
Toluene or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ice bath
Procedure:
-
Setup: To a jacketed reactor or a round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2,5-dimethylaniline (1.0 eq.) and toluene (or DCM) (approx. 10 mL per gram of aniline).
-
Cooling: Cool the mixture to 0-5 °C using an ice-salt bath.
-
Base Addition: Add an equal volume of cold, saturated sodium bicarbonate solution to the reaction mixture. Begin vigorous stirring to ensure good mixing between the two phases.
-
Reagent Addition: Slowly add 2-chloroacetyl chloride (1.05 eq.), either neat or dissolved in a small amount of the organic solvent, via the addition funnel over 30-60 minutes. Critically, maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the disappearance of the 2,5-dimethylaniline starting material by Thin Layer Chromatography (TLC) or a rapid HPLC method every 30 minutes.
-
Work-up: Once the starting material is consumed (typically 1-3 hours), stop the stirring and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove any unreacted aniline), water, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (Provides fundamental principles of nucleophilic substitution and acylation reactions). [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition. Springer. (Details the mechanisms of competing acylation and alkylation reactions). [Link]
- U.S. Patent US4088677A. (1978). Process for the production of N-chloroacetyl-2,6-dialkylanilines. Google Patents. (Describes the use of two-phase solvent systems with inorganic bases to improve yield and purity in similar reactions).
- U.S. Patent US4456538A. (1984). Process for the preparation of 2-chloro-2',6'-diethyl-N-(methoxymethyl)-acetanilide. Google Patents. (Highlights the importance of temperature control and the use of specific acid-binding agents to prevent side reactions).
Technical Support Center: Analytical Method Validation for 2-chloro-N-(2,5-dimethylphenyl)acetamide Quantification
Welcome to the technical support center for the analytical method validation of 2-chloro-N-(2,5-dimethylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during the quantification of this compound. Our goal is to equip you with the scientific understanding and practical knowledge to develop and validate a robust and reliable analytical method.
Introduction to the Analyte and Analytical Challenges
This compound is a chloroacetanilide compound. The quantification of such molecules is crucial in various stages of pharmaceutical development, from raw material testing to final product release. The inherent chemical properties of this analyte, including the presence of a chlorine atom and an amide linkage, can present specific challenges during analytical method development and validation. These may include issues with chromatographic resolution, peak shape, sensitivity, and potential for degradation.
This guide will primarily focus on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique, given its widespread use and applicability for this type of compound.[1][2]
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the analytical method validation for this compound.
Q1: What are the key validation parameters I need to assess for a quantitative HPLC method for this compound?
As per the International Council for Harmonisation (ICH) Q2(R1) guidelines, the fundamental parameters for validating a quantitative analytical method include:
-
Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components like impurities, degradation products, or matrix components.[3][4][5]
-
Linearity and Range: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range.[6][7][8][9]
-
Accuracy: The closeness of the test results to the true value.[10][11][12][13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[10][11][12][13]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Q2: I am seeing significant peak tailing in my chromatogram. What could be the cause and how can I fix it?
Peak tailing is a common issue in HPLC and can often be attributed to secondary interactions between the analyte and the stationary phase. For an amide-containing compound like this compound, this can be due to interactions with residual silanol groups on the silica-based stationary phase.
-
Causality: The lone pair of electrons on the nitrogen and oxygen atoms of the amide group can interact with acidic silanol groups on the column packing material, leading to a portion of the analyte being retained longer and resulting in a tailing peak.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups, thereby reducing these secondary interactions.[2][7]
-
Use of an End-capped Column: Employ a high-quality, end-capped C18 column where the residual silanol groups are chemically bonded with a small silylating agent.
-
Mobile Phase Modifier: Adding a small amount of a basic modifier, like triethylamine (TEA), can compete with the analyte for the active silanol sites. However, be mindful of its impact on column longevity and detector compatibility.
-
Lower Analyte Concentration: Overloading the column can exacerbate peak tailing. Try injecting a lower concentration of your sample.
-
Q3: My retention times are drifting between injections. What should I investigate?
Retention time instability can compromise the reliability of your method. The potential causes can be categorized into instrument-related and chemistry-related issues.
-
Instrument-Related:
-
Pump Performance: Inconsistent mobile phase delivery from the pump is a primary cause. Check for leaks, air bubbles in the system, and ensure the pump seals are in good condition.[6] Regular pump maintenance and degassing of the mobile phase are crucial.
-
Column Temperature Fluctuation: Even minor changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[6][10]
-
-
Chemistry-Related:
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile component can lead to a gradual change in its composition. Always prepare fresh mobile phase and keep the solvent reservoirs capped.[6][10]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can cause retention time drift in the initial runs.[6] Ensure the column is fully equilibrated, which can be monitored by a stable baseline.
-
Q4: How do I perform a forced degradation study for this compound to establish a stability-indicating method?
A stability-indicating method is crucial to demonstrate that your analytical procedure can separate the active pharmaceutical ingredient (API) from its potential degradation products. Forced degradation studies involve subjecting the analyte to stress conditions to generate these degradation products.
-
Stress Conditions to Investigate:
-
Acid Hydrolysis: Treat the analyte with a dilute acid (e.g., 0.1N HCl) at an elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: Use a dilute base (e.g., 0.1N NaOH) under similar temperature conditions. The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions.
-
Oxidative Degradation: Expose the analyte to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose the solid analyte and a solution of the analyte to dry heat.
-
Photolytic Degradation: Expose a solution of the analyte to UV and visible light.
-
-
Experimental Approach:
-
Prepare solutions of this compound in the respective stress media.
-
Expose the solutions to the stress conditions for a defined period.
-
At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples alongside an unstressed control sample.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The peak purity of the parent compound in the presence of its degradants should be assessed using a photodiode array (PDA) detector to ensure there is no co-elution.
-
Troubleshooting Guides
This section provides a more detailed, scenario-based approach to resolving common issues during your experiments.
Scenario 1: Poor Peak Resolution
Problem: You are unable to achieve baseline separation between the main peak of this compound and an impurity or a degradation product.
Initial Assessment Workflow:
Caption: Workflow for troubleshooting poor peak resolution.
Detailed Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Organic Solvent Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention and may improve the resolution of early eluting peaks.
-
Solvent Type: If adjusting the ratio is insufficient, switching the organic solvent from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.
-
-
Column Selection:
-
Stationary Phase Chemistry: If resolution is still an issue, consider a column with a different stationary phase chemistry. For example, a phenyl-hexyl column might offer different selectivity for aromatic compounds compared to a standard C18 column.
-
Column Dimensions and Particle Size: A longer column or a column with a smaller particle size (e.g., sub-2 µm for UHPLC) can provide higher theoretical plates and thus better resolving power.
-
-
Elution Mode:
-
Gradient Elution: For samples containing components with a wide range of polarities, a gradient elution method is often necessary. A shallow gradient can significantly improve the resolution of closely eluting peaks.
-
Scenario 2: Inaccurate Quantification (Low Recovery)
Problem: Your accuracy experiments are consistently showing low recovery (e.g., less than 98%).
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Incomplete Sample Extraction | The analyte may not be fully extracted from the sample matrix due to insufficient solvent strength or extraction time. | Optimize the extraction procedure by trying different solvents, increasing sonication/vortexing time, or using a different extraction technique (e.g., solid-phase extraction). |
| Analyte Adsorption | This compound may adsorb to glassware, vials, or filter membranes, especially at low concentrations. | Use silanized glassware or low-adsorption vials. Test for filter compatibility by filtering a standard solution and comparing its concentration to an unfiltered standard. |
| Sample Instability | The analyte may be degrading in the sample diluent or during the analytical run. | Perform a solution stability study by analyzing the prepared sample at different time intervals. If instability is observed, try a different diluent or analyze the samples immediately after preparation. |
| Inaccurate Standard Preparation | Errors in weighing the reference standard or in serial dilutions will directly impact the accuracy of the results. | Carefully re-prepare the standard solutions, ensuring that the analytical balance is calibrated and proper volumetric techniques are used. |
Experimental Protocols
The following are example protocols for key validation experiments. These should be adapted and optimized for your specific laboratory conditions and instrumentation.
Protocol 1: Linearity and Range Determination
Objective: To establish the linear relationship between the analyte concentration and the detector response over a specified range.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.[1]
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the expected working range (e.g., 1, 5, 10, 20, 50 µg/mL).[1]
-
Chromatographic Analysis: Inject each calibration standard in triplicate into the HPLC system.
-
Data Analysis:
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²).
-
The acceptance criterion for the correlation coefficient is typically r² ≥ 0.995.[1]
-
Protocol 2: Accuracy Assessment (Spike Recovery)
Objective: To determine the accuracy of the method by analyzing a sample matrix spiked with a known amount of the analyte.
Step-by-Step Methodology:
-
Prepare a Placebo Solution: Prepare a solution containing all the components of the sample matrix except for this compound.
-
Spike Placebo at Three Concentration Levels: Spike the placebo solution with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Chromatographic Analysis: Analyze the spiked samples using the developed HPLC method.
-
Calculate Percent Recovery: Calculate the percentage recovery for each sample using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.[1]
Protocol 3: Robustness Evaluation
Objective: To assess the method's reliability when subjected to small, deliberate variations in its parameters.
Experimental Design:
Caption: Key parameters to vary in a robustness study.
Step-by-Step Methodology:
-
Identify Critical Parameters: Select the HPLC method parameters that are most likely to influence the results, such as mobile phase composition, pH, flow rate, and column temperature.
-
Define Variation Ranges: For each selected parameter, define a small, realistic variation range around the nominal value (e.g., flow rate of 1.0 ± 0.1 mL/min).
-
Perform Experiments: Analyze a standard solution while systematically varying one parameter at a time, keeping all other parameters at their nominal values.
-
Evaluate Impact: Assess the effect of each variation on key system suitability parameters like retention time, peak area, tailing factor, and resolution.
-
Acceptance Criteria: The system suitability parameters should remain within the pre-defined acceptance criteria for all tested variations.
References
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The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available from: [Link]
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [No source provided]
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Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available from: [Link]
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What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. Available from: [Link]
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How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. Available from: [Link]
- How Is The Linearity Range And Detection Limit Of The Method Determined?
-
Key Parameters for Analytical Method Validation. Altabrisa Group. Available from: [Link]
- How to Perform Linearity and Range in Analytical Method Valid
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Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. PubMed. Available from: [Link]
-
What Are LOD and LOQ in HPLC Methods?. Altabrisa Group. Available from: [Link]
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Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. ACS Publications. Available from: [Link]
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Trends in Analytical chemistry. CONICET. Available from: [Link]
- Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. [No source provided]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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Quality Guidelines. ICH. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available from: [Link]
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How to calculate LOD and LOQ of analyte by hplc?. ResearchGate. Available from: [Link]
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [No source provided]
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Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA. Available from: [Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]
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Accuracy, precision, and error analysis | Analytical Chemistry Class Notes. Fiveable. Available from: [Link]
- HPLC Method Development and Validation for Pharmaceutical Analysis. [No source provided]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
- What is the difference between specificity and selectivity of the HPLC method?. [No source provided]
-
Robustness Tests. LCGC International. Available from: [Link]
-
Implementing Robustness Testing for HPLC Methods. Separation Science. Available from: [Link]
-
Robustness in Analytical Methods Outlined. Pharmaceutical Technology. Available from: [Link]
-
A Guide to Analytical Method Validation. SCION Instruments. Available from: [Link]
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [No source provided]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. Available from: [Link]
-
Analytical Method Accuracy & Precision. Scribd. Available from: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]
-
Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). Available from: [Link]
-
What is the difference between specificity and selectivity?. Lösungsfabrik. Available from: [Link]
-
Comparison of different guidelines for 'linearity and range' parameter of analytical method validation. ResearchGate. Available from: [Link]
- Accuracy and Precision in Analytical Chemistry. [No source provided]
-
Analytical Method Validation: Back to Basics, Part II. LCGC International. Available from: [Link]
-
Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Lidocaine Synthesis: Optimizing Yields by Varying Chloroacetamide Precursor Strategies
This guide provides an in-depth comparative analysis of synthetic routes to lidocaine, with a specific focus on the formation of the critical intermediate, α-chloro-2,6-dimethylacetanilide. We will dissect how the choice of solvents and reagents in this precursor step significantly impacts reaction efficiency and overall product yield. The content herein is intended for researchers, chemists, and professionals in drug development seeking to optimize the synthesis of this widely used local anesthetic.
Introduction: The Synthetic Challenge of Lidocaine
Lidocaine (Xylocaine) remains a cornerstone of local anesthesia and a critical tool in managing cardiac arrhythmia.[1] Its synthesis, first patented in 1948, is a classic example of amine acylation followed by nucleophilic substitution.[2] The most common laboratory and industrial pathway begins with 2,6-dimethylaniline.[3][4] This process involves two primary stages:
-
Acylation: Reaction of 2,6-dimethylaniline with a chloroacetylating agent to form the key chloroacetamide intermediate, α-chloro-2,6-dimethylacetanilide.
-
Amination: Nucleophilic substitution of the chlorine atom on the intermediate with diethylamine to yield the final lidocaine free base.[5]
While the overall synthesis appears straightforward, the efficiency of the first step—the formation of the chloroacetamide precursor—is highly sensitive to reaction conditions. The choice of solvent and base can dramatically influence the yield and purity of this intermediate, with cascading effects on the overall yield of lidocaine. This guide provides a comparative analysis of different methodologies for synthesizing this precursor, supported by experimental data, to inform protocol design and optimization.
The Foundational Synthetic Pathway: Acylation in Glacial Acetic Acid
The traditional and most frequently cited method for preparing the α-chloro-2,6-dimethylacetanilide intermediate involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride using glacial acetic acid as a solvent.[5][6]
Mechanism and Rationale of Reagents
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[6] The choice of reagents in this established protocol is deliberate:
-
2,6-Dimethylaniline: The starting aromatic amine.
-
Chloroacetyl Chloride: A bifunctional reagent that provides both the acetyl group for amide formation and a reactive alkyl chloride site for the subsequent amination step. Its high reactivity with the amine is crucial for the acylation to proceed efficiently.[2][6]
-
Glacial Acetic Acid: Serves as the solvent. However, its acidic nature presents a challenge. It can protonate the starting amine, 2,6-dimethylaniline, forming an ammonium salt and reducing the concentration of the free nucleophilic amine available for the reaction.[5][6]
-
Sodium Acetate: Added to buffer the reaction mixture. The hydrochloric acid (HCl) generated during the acylation is a strong acid that would readily protonate the starting amine, effectively halting the reaction.[5] Sodium acetate, a weak base, neutralizes the generated HCl, preventing the formation of the unreactive 2,6-dimethylaniline hydrochloride salt and allowing the reaction to proceed to completion.[5][6]
Overall Synthetic Workflow
The two-step synthesis of lidocaine is a well-established process. The following diagram illustrates the key transformations from the starting material to the final product.
Caption: Overall two-step synthesis of Lidocaine.
Comparative Analysis of Precursor Synthesis Yields
The yield of α-chloro-2,6-dimethylacetanilide is not constant across all protocols. Research into optimizing this step has revealed that the solvent plays a paramount role. A study systematically investigated alternatives to acetic acid, revealing significant variations in yield.[7]
Impact of Solvent Choice on Intermediate Yield
The traditional use of acetic acid, while functional, is not the highest-yielding option. The acidic nature of the solvent can lead to side reactions and complicate product isolation. The following table summarizes the reported yields of α-chloro-2,6-dimethylacetanilide when the reaction is performed in different solvents.[7]
| Solvent | Reported Yield Range (%) | Key Observations |
| Glacial Acetic Acid | 60-66% | The baseline standard method. Yield is moderate.[7] |
| Ethanol | 30-60% | Lower yields observed due to a competing side reaction where ethanol reacts with chloroacetyl chloride to form an ester.[7] |
| Acetone | 45-68% | Yields are variable and can be compromised by side reactions leading to imine and enamine byproducts, resulting in a less pure product.[7] |
| Ethyl Acetate | 58-74% (up to 95%) | Produces a very clean product. Initial yields are good, but a second filtration of the mother liquor can significantly increase the isolated yield to 90-95%.[7] |
| Tetrahydrofuran (THF) | 76-90% | Consistently provides the highest initial yields of a clean product.[7] |
"Green Chemistry" Approaches
More recent investigations have focused on developing more environmentally friendly ("greener") protocols for lidocaine synthesis.[8] These efforts have explored alternative solvents and bases to reduce waste and improve reaction efficiency. One successful approach involves using acetonitrile as the solvent and an inorganic base like potassium carbonate (K₂CO₃) in place of excess diethylamine in the second step, which can also be applied conceptually to the first step's base requirements.[9] A patent also describes using potassium carbonate in a solvent like dichloromethane for the first step, reporting yields of around 67%.[10] These methods demonstrate a move towards more sustainable and atom-economical syntheses.
The following diagram outlines the comparative workflows for synthesizing the chloroacetamide intermediate, highlighting the critical choice of solvent and base.
Caption: Comparative workflows for precursor synthesis.
Detailed Experimental Protocols
To provide a practical basis for comparison, this section details the step-by-step methodologies for three key approaches to synthesizing the α-chloro-2,6-dimethylacetanilide intermediate.
Protocol 1: Traditional Method (Acetic Acid Solvent)
This protocol is the established baseline for the synthesis.[2]
-
Dissolve 2,6-dimethylaniline (1.0 molar equivalent) in glacial acetic acid in a suitable reaction vessel.
-
To this solution, add chloroacetyl chloride (approximately 1.1 molar equivalents).
-
Heat the solution gently to 40-50°C for approximately 10 minutes.
-
Cool the reaction mixture and then add a pre-prepared solution of sodium acetate trihydrate (approx. 3.3g per 17mL of acetic acid used) in water.
-
Further cool the resulting mixture in an ice bath to induce precipitation of the product.
-
Collect the white solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove residual acetic acid and salts.
-
Air-dry the product to obtain α-chloro-2,6-dimethylacetanilide.
Protocol 2: High-Yield Method (THF Solvent)
This protocol, adapted from comparative studies, maximizes the yield of the intermediate.[7]
-
In a reaction vessel, dissolve 2,6-dimethylaniline (1.0 molar equivalent) in 2 mL of tetrahydrofuran (THF).
-
Add chloroacetyl chloride (1.0 molar equivalent) to the solution and stir for 15 minutes at room temperature.
-
Quench the reaction by adding a solution of sodium acetate (2.0 molar equivalents) in 10 mL of water.
-
Cool the mixture in an ice-water bath for 10 minutes to facilitate complete precipitation.
-
Collect the white solid via vacuum filtration.
-
Dry the solid to obtain α-chloro-2,6-dimethylacetanilide.
Protocol 3: Synthesis of Lidocaine from Intermediate
This protocol details the second step of the synthesis, converting the precursor into lidocaine.[1][4]
-
In a round-bottom flask, suspend the dried α-chloro-2,6-dimethylacetanilide (1.0 molar equivalent) in toluene.
-
Add diethylamine (3.0 molar equivalents) to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) for 90 minutes to 4 hours.
-
After cooling to room temperature, the byproduct diethylammonium chloride will precipitate and can be removed by filtration.
-
Transfer the toluene filtrate to a separatory funnel and wash sequentially with water (3x) and 3M HCl (2x).
-
Combine the acidic aqueous layers, cool in an ice bath, and make strongly basic by adding 3M NaOH or 30% KOH solution, which precipitates the lidocaine free base.
-
Collect the crude lidocaine product by vacuum filtration and purify by recrystallization from a suitable solvent like hexanes.[2]
Conclusion and Recommendations
The synthesis of lidocaine is a robust and well-understood process, but significant improvements in yield can be achieved by optimizing the formation of the α-chloro-2,6-dimethylacetanilide precursor.
-
For Highest Yield: The use of tetrahydrofuran (THF) as a solvent offers a consistent and high yield (76-90%) of the intermediate in a single filtration step.[7]
-
For Purity and Potential High Yield: Ethyl acetate provides an exceptionally clean product and, with a second recovery step from the filtrate, can achieve yields of up to 95%.[7]
-
For Educational or Standard Procedures: The traditional glacial acetic acid method remains a reliable, albeit lower-yielding, choice that effectively demonstrates the principles of amine acylation and buffering in organic synthesis.[7]
For drug development professionals and researchers, moving away from acetic acid to solvents like THF or ethyl acetate represents a straightforward path to improving overall process efficiency. The choice between them may depend on factors such as solvent cost, downstream processing, and whether a two-step filtration is a viable option in the intended workflow. As the field moves toward greener manufacturing, exploring acetonitrile/carbonate systems also presents a promising avenue for future optimization.[9]
References
Sources
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- 2. home.sandiego.edu [home.sandiego.edu]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chemistryconnected.com [chemistryconnected.com]
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- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. diva-portal.org [diva-portal.org]
- 10. CN110938012A - Preparation method of lidocaine - Google Patents [patents.google.com]
A Researcher's Guide to the Spectroscopic Differentiation of 2-chloro-N-(dimethylphenyl)acetamide Isomers
In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of synthetic intermediates is paramount. N-aryl chloroacetamides, a class of compounds serving as versatile building blocks, often present as various positional isomers.[1] Distinguishing between these isomers is a critical step in ensuring the synthesis of the correct target molecule, thereby guaranteeing its desired biological activity and safety profile. This guide provides a comprehensive spectroscopic comparison of several isomers of 2-chloro-N-(dimethylphenyl)acetamide, offering researchers a practical framework for their identification and characterization.
While this guide focuses on a comparative analysis of the 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethylphenyl analogues due to the public availability of their spectral data, the principles and methodologies detailed herein are directly applicable to the characterization of other isomers, including 2-chloro-N-(2,5-dimethylphenyl)acetamide.
The Significance of Isomer Differentiation
The seemingly subtle shift in the position of a methyl group on the phenyl ring can significantly alter the electronic environment and steric hindrance around the amide bond. These changes manifest as distinct signatures in various spectroscopic analyses. For medicinal chemists and drug development professionals, an unambiguous identification is not merely an academic exercise; it is a crucial quality control step that impacts the efficacy and safety of the final active pharmaceutical ingredient (API). Misidentification of an isomer can lead to the synthesis of an inactive or, worse, a toxic compound.
Experimental & Analytical Workflow
The robust characterization of these isomers relies on a multi-technique spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident identification.
Figure 1: General workflow for the synthesis, purification, and spectroscopic analysis of 2-chloro-N-(dimethylphenyl)acetamide isomers.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified 2-chloro-N-(dimethylphenyl)acetamide isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the analyte without its own signals obscuring key regions of the analyte's spectrum.
-
Ensure the solution is homogenous. Gentle vortexing or sonication may be applied if necessary.
2. Instrumentation and Parameters:
-
Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). A standard pulse program with a 90° pulse angle and a relaxation delay of 1-2 seconds is generally adequate.
-
For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Comparative ¹H NMR Data
The ¹H NMR spectra of the isomers are distinguished primarily by the chemical shifts and splitting patterns of the aromatic protons and the chemical shifts of the two methyl groups.
| Isomer | Aromatic Protons (ppm) | Methyl Protons (ppm) | -NH (ppm) | -CH₂Cl (ppm) |
| 2,3-dimethyl | ~7.0-7.2 (m, 3H) | ~2.2-2.3 (s, 6H) | ~8.0 (br s, 1H) | ~4.2 (s, 2H) |
| 2,4-dimethyl | ~7.0-7.8 (m, 3H) | ~2.2-2.3 (s, 6H) | ~7.9 (br s, 1H) | ~4.2 (s, 2H) |
| 2,6-dimethyl | ~7.1 (s, 3H) | ~2.2 (s, 6H) | ~7.8 (br s, 1H) | ~4.3 (s, 2H) |
| 3,4-dimethyl | ~7.0-7.4 (m, 3H) | ~2.2 (s, 6H) | ~7.8 (br s, 1H) | ~4.2 (s, 2H) |
| 3,5-dimethyl | ~7.2 (s, 1H), ~6.7 (s, 2H) | ~2.3 (s, 6H) | ~7.7 (br s, 1H) | ~4.2 (s, 2H) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Expert Insights: The symmetry of the substitution pattern on the phenyl ring has a profound impact on the aromatic region of the ¹H NMR spectrum. For instance, the 2,6- and 3,5-dimethyl isomers exhibit simpler splitting patterns due to their higher symmetry compared to the 2,3-, 2,4-, and 3,4-isomers. The single sharp peak for the three aromatic protons in the 2,6-isomer is particularly diagnostic.[2]
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being highly sensitive to the substitution pattern.
| Isomer | Aromatic Carbons (ppm) | Methyl Carbons (ppm) | C=O (ppm) | -CH₂Cl (ppm) |
| 2,3-dimethyl | ~125-138 | ~14, ~20 | ~164 | ~43 |
| 2,4-dimethyl | ~127-135 | ~18, ~21 | ~164 | ~43 |
| 2,6-dimethyl | ~128, ~135 | ~18 | ~164 | ~46 |
| 3,4-dimethyl | ~118-138 | ~19, ~20 | ~164 | ~44 |
| 3,5-dimethyl | ~120, ~128, ~138 | ~21 | ~164 | ~44 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Expert Insights: The number of distinct signals in the aromatic region of the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent aromatic carbons. This can be a powerful tool for distinguishing between isomers. For example, the highly symmetric 3,5-dimethyl isomer will show fewer aromatic carbon signals than the less symmetric 2,3- or 2,4-isomers.
Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
1. Sample Preparation:
-
No extensive sample preparation is required for solid samples with ATR-FTIR. A small amount of the crystalline or powdered sample is placed directly onto the ATR crystal.[3]
2. Instrumentation and Parameters:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
3. Data Analysis:
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the characteristic absorption bands for the key functional groups.
Comparative FTIR Data
The key vibrational bands for these isomers are the N-H stretch, the C=O (Amide I) stretch, and the N-H bend (Amide II). The fingerprint region (below 1500 cm⁻¹) will also show differences based on the aromatic C-H bending patterns.
| Isomer | N-H Stretch (cm⁻¹) | C=O Stretch (Amide I) (cm⁻¹) | N-H Bend (Amide II) (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 2,3-dimethyl | ~3260 | ~1660 | ~1540 | ~750 |
| 2,4-dimethyl | ~3280 | ~1665 | ~1535 | ~760 |
| 2,6-dimethyl | ~3250 | ~1660 | ~1530 | ~770 |
| 3,4-dimethyl | ~3290 | ~1660 | ~1540 | ~740 |
| 3,5-dimethyl | ~3280 | ~1660 | ~1550 | ~730 |
Note: Wavenumbers are approximate and can be influenced by the physical state of the sample (e.g., solid-state packing effects).
Expert Insights: While the positions of the main amide bands are quite similar across the isomers, subtle shifts can be observed.[4] The Amide I band is particularly sensitive to hydrogen bonding, which can be influenced by the steric environment created by the methyl groups.[5] The pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region is often diagnostic of the aromatic substitution pattern.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Experimental Protocol: Electron Ionization (EI)-MS
1. Sample Introduction:
-
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the analyte is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.
-
Alternatively, a direct insertion probe can be used to introduce a solid sample into the ion source.
2. Ionization and Analysis:
-
The standard ionization energy for EI-MS is 70 eV.[6] This high energy leads to reproducible fragmentation patterns, which are valuable for structural elucidation.[7]
-
The ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.
3. Data Analysis:
-
The resulting mass spectrum plots the relative abundance of ions versus their m/z values.
-
Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern.
Comparative Mass Spectrometry Data
All isomers of 2-chloro-N-(dimethylphenyl)acetamide have the same molecular formula (C₁₀H₁₂ClNO) and therefore the same nominal molecular weight (197 g/mol ). The key to differentiation lies in the relative abundances of the fragment ions, though these can be subtle.
Key Fragmentation Pathways:
Figure 2: Common fragmentation pathways for 2-chloro-N-(dimethylphenyl)acetamide isomers under EI-MS.
Expert Insights: The most characteristic feature of the mass spectra of these compounds is the isotopic pattern of the chlorine atom. The molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[8] While the major fragmentation pathways are similar for all isomers, the relative intensities of the fragment ions can vary due to differences in the stability of the resulting cations, which is influenced by the positions of the methyl groups. For example, cleavage of the C-N bond to form the dimethylaniline radical cation (m/z 121) is a common fragmentation.
Part 4: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings.
Experimental Protocol: Solution UV-Vis
1. Sample Preparation:
-
Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to give a maximum absorbance reading below 1.5.
-
Prepare a blank solution containing only the solvent.
2. Instrumentation and Parameters:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the spectrum over a range of approximately 200-400 nm.
-
Use the solvent blank to zero the instrument.
3. Data Analysis:
-
The spectrum plots absorbance versus wavelength (nm).
-
Identify the wavelength of maximum absorbance (λ_max).
Comparative UV-Vis Data
Aromatic compounds typically exhibit characteristic absorption bands in the UV region.[9] For substituted benzene rings, the positions and intensities of these bands are influenced by the nature and position of the substituents.
| Isomer | λ_max (nm) |
| 2,3-dimethyl | ~265 |
| 2,4-dimethyl | ~270 |
| 2,6-dimethyl | ~260 |
| 3,4-dimethyl | ~275 |
| 3,5-dimethyl | ~270 |
Note: λ_max values are approximate and can be solvent-dependent.
Expert Insights: The electronic transitions in these molecules are primarily π → π* transitions within the aromatic ring. The substitution pattern affects the energy of these transitions, leading to slight shifts in the λ_max. Steric hindrance, as seen in the 2,6-dimethyl isomer, can sometimes cause a hypsochromic (blue) shift compared to less hindered isomers.
Conclusion
The unambiguous identification of 2-chloro-N-(dimethylphenyl)acetamide isomers is a critical task in synthetic and medicinal chemistry. While each spectroscopic technique provides valuable information, a confident structural assignment relies on the collective interpretation of data from ¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy. The subtle yet significant differences in the spectra, driven by the positional changes of the methyl groups, serve as the basis for their differentiation. This guide provides the foundational experimental protocols and comparative data to aid researchers in this essential analytical endeavor.
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A Comparative Guide to the Biological Activity of N-Substituted Chloroacetamides: Evaluating 2-chloro-N-(2,5-dimethylphenyl)acetamide in Context
For Researchers, Scientists, and Drug Development Professionals
The N-substituted chloroacetamide scaffold is a cornerstone in modern chemistry, serving as a versatile precursor for a wide range of biologically active molecules. From widely used herbicides to promising new therapeutic agents, the strategic modification of the N-substituent on the chloroacetamide core has been shown to profoundly influence the resulting compound's biological profile. This guide provides a comparative analysis of the biological activities of various N-substituted chloroacetamides, with a particular focus on contextualizing the potential of 2-chloro-N-(2,5-dimethylphenyl)acetamide. While direct experimental data for this specific analog is limited in publicly accessible literature, this guide will leverage structure-activity relationship (SAR) studies and data from closely related compounds to provide a comprehensive overview of its predicted and potential activities in antimicrobial, antifungal, herbicidal, and anticancer applications.
The Versatile Chloroacetamide Scaffold: A Hub of Biological Activity
N-substituted chloroacetamides are characterized by a reactive chloroacetyl group attached to a nitrogen atom, which in turn is bonded to a variety of substituents. This chemical arrangement is key to their biological activity, often acting as an alkylating agent that can form covalent bonds with biological macromolecules, thereby disrupting cellular processes.[1][2] The nature of the N-substituent plays a critical role in determining the compound's lipophilicity, steric hindrance, and electronic properties, which collectively dictate its target specificity and overall efficacy.[3][4][5]
A broad spectrum of biological activities has been reported for this class of compounds, including:
-
Herbicidal Activity: Chloroacetamide herbicides are widely used in agriculture to control annual grasses and some broadleaf weeds.[6] Their primary mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a crucial process for plant development.[2]
-
Antimicrobial and Antifungal Activity: Numerous N-substituted chloroacetamides have demonstrated efficacy against a range of pathogenic bacteria and fungi.[3][4][5] The lipophilicity conferred by the N-aryl substituent is often correlated with enhanced antimicrobial activity, as it facilitates passage through microbial cell membranes.[3][4][5]
-
Anticancer Activity: More recently, certain N-substituted chloroacetamides have emerged as potential anticancer agents.[7] Their cytotoxic effects are often attributed to the induction of oxidative stress and apoptosis in cancer cells.
Comparative Analysis of Biological Activities
To understand the potential of this compound, it is essential to examine the biological activities of its structural analogs. The following tables summarize the reported activities of various N-substituted chloroacetamides.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potency of N-substituted chloroacetamides is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Substitution on Phenyl Ring | Test Organism | MIC (µg/mL) | Reference |
| 2-chloro-N-phenylacetamide | Unsubstituted | Staphylococcus aureus | 128 - 256 | [8] |
| 2-chloro-N-phenylacetamide | Unsubstituted | Methicillin-resistant S. aureus (MRSA) | 128 - 256 | [8] |
| 2-chloro-N-phenylacetamide | Unsubstituted | Candida albicans | 128 - 256 | [8] |
| 2-chloro-N-(4-chlorophenyl)acetamide | 4-Chloro | S. aureus | 64 - 128 | [3][4][5] |
| 2-chloro-N-(4-fluorophenyl)acetamide | 4-Fluoro | S. aureus | 64 - 128 | [3][4][5] |
| 2-chloro-N-(3-bromophenyl)acetamide | 3-Bromo | S. aureus | 64 - 128 | [3][4][5] |
| 2-chloro-N-(4-methylphenyl)acetamide | 4-Methyl | S. aureus | >256 | [3][4][5] |
| 2-chloro-N-(4-methoxyphenyl)acetamide | 4-Methoxy | S. aureus | >256 | [3][4][5] |
Analysis and Prediction for this compound:
The data suggests a strong correlation between the lipophilicity of the N-aryl substituent and antimicrobial activity. Halogenated phenyl rings, which increase lipophilicity, tend to enhance potency against Gram-positive bacteria like S. aureus. Conversely, the presence of more polar groups like methyl or methoxy at the 4-position appears to decrease activity.
The 2,5-dimethylphenyl group in the target compound is expected to increase its lipophilicity compared to an unsubstituted phenyl ring. Based on the observed trends, it is plausible to predict that This compound would exhibit moderate to good antimicrobial activity, particularly against Gram-positive bacteria . The steric hindrance from the two methyl groups might also influence its interaction with target sites. While direct experimental data is needed for confirmation, the N-(2,5-dimethylphenyl) scaffold is a known feature in some antimicrobial compounds, lending support to this hypothesis.[9]
Herbicidal Activity
The herbicidal activity of chloroacetamides is well-established. Their mode of action involves the alkylation of key enzymes in the VLCFA biosynthesis pathway.
| Compound | Common Name | Primary Target Weeds |
| Alachlor | - | Annual grasses, broadleaf weeds |
| Metolachlor | - | Annual grasses, broadleaf weeds |
| Acetochlor | - | Annual grasses, broadleaf weeds |
| Butachlor | - | Annual grasses in rice |
Analysis and Prediction for this compound:
The herbicidal efficacy of chloroacetamides is influenced by the substituents on the N-aryl ring, which affect uptake, translocation, and metabolism in the plant. Structure-activity relationship studies have shown that specific substitution patterns are crucial for potent herbicidal action.[1] While not a commercial herbicide itself, the N-(2,5-dimethylphenyl) substitution pattern is structurally related to the N-(2,6-dimethylphenyl) moiety found in some herbicidal compounds. Therefore, it is conceivable that This compound could possess some level of herbicidal activity , though its efficacy compared to commercial herbicides would require experimental verification.
Anticancer Activity
The cytotoxic effects of N-substituted chloroacetamides against cancer cell lines are often evaluated by determining the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 2-chloro-N-(4-fluorophenyl)acetamide | 4-Fluoro | MCF-7 (Breast) | 8.5 | [7] |
| 2-chloro-N-(4-chlorophenyl)acetamide | 4-Chloro | MCF-7 (Breast) | 7.2 | [7] |
| 2-chloro-N-(4-bromophenyl)acetamide | 4-Bromo | MCF-7 (Breast) | 6.8 | [7] |
| 2-chloro-N-(4-nitrophenyl)acetamide | 4-Nitro | MCF-7 (Breast) | 5.1 | [7] |
Analysis and Prediction for this compound:
The anticancer activity of N-aryl-2-chloroacetamides is also influenced by the nature of the substituent on the phenyl ring. Electron-withdrawing groups, such as halogens and nitro groups, appear to enhance cytotoxicity. The proposed mechanism for some of these compounds involves the induction of reactive oxygen species (ROS), leading to apoptosis.
The electron-donating nature of the two methyl groups in This compound might suggest a lower cytotoxic potential compared to the halogenated or nitrated analogs listed above. However, the increased lipophilicity could enhance cellular uptake. Therefore, its anticancer activity is difficult to predict without experimental data and would likely be cell-line dependent.
Mechanistic Insights: ROS-Mediated Apoptosis in Cancer Cells
A plausible mechanism for the anticancer activity of some N-substituted chloroacetamides is the induction of apoptosis through the generation of reactive oxygen species (ROS). An excess of ROS can lead to cellular damage and trigger programmed cell death.
Caption: Proposed ROS-mediated apoptotic pathway for N-substituted chloroacetamides.
Experimental Protocols for Biological Activity Assessment
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for determining the antimicrobial and cytotoxic activities of N-substituted chloroacetamides.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the N-substituted chloroacetamide in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Preparation of Bacterial Inoculum: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Plate Setup: In a 96-well microtiter plate, add a specific volume of sterile Mueller-Hinton broth to each well.
-
Serial Dilution: Add a defined volume of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control (broth and bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: Assessment of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for cytotoxicity assessment using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the N-substituted chloroacetamide in cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Conclusion
The lack of extensive research on this compound highlights an opportunity for further investigation. The detailed experimental protocols provided in this guide offer a robust framework for systematically evaluating its biological profile. Such studies would not only elucidate the specific activities of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the entire class of N-substituted chloroacetamides, potentially leading to the development of novel and more effective therapeutic and agricultural agents.
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Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arh Hig Rada Toksikol. 2021;72(1):28-40. Available from: [Link]
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Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. TechnoRep. Available from: [Link]
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(PDF) Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ResearchGate. Available from: [Link]
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Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules. 2024;29(1):1. Available from: [Link]
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Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Manag Sci. 2003;59(5):535-43. Available from: [Link]
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Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. 2022;7(49):45558-45568. Available from: [Link]
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Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N 4 -Acetamides of Ciprofloxacin and Norfloxacin. Molecules. 2014;19(6):8410-30. Available from: [Link]
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Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arh Hig Rada Toksikol. 2021;72(1):28-40. Available from: [Link]
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Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infect Dis. 2022;8(1):159-173. Available from: [Link]
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Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Int J Mol Sci. 2023;24(2):1220. Available from: [Link]
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Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. ResearchGate. Available from: [Link]
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(PDF) Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. ResearchGate. Available from: [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. 2010;15(3):2028-40. Available from: [Link]
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Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules. 2021;26(11):3333. Available from: [Link]
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Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation. Int J Mol Sci. 2022;23(13):7239. Available from: [Link]
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Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides’ bioactivity. J Liq Chromatogr Relat Technol. 2024;1-12. Available from: [Link]
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Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. Molecules. 2018;23(1):159. Available from: [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. 2012;3(1):123-128. Available from: [Link]
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A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-Chloro-N-(2,5-dimethylphenyl)acetamide
Abstract
This guide presents a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-chloro-N-(2,5-dimethylphenyl)acetamide. As a critical intermediate or potential impurity in pharmaceutical manufacturing, ensuring a reliable analytical method for its quantification is paramount for quality control. This document provides an in-depth, experience-based comparison of the developed method's performance against the rigorous acceptance criteria outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] We will delve into the causality behind experimental choices for specificity, linearity, accuracy, precision, and robustness, supported by detailed protocols, illustrative data, and logical workflow diagrams. The objective is to provide researchers and drug development professionals with a self-validating system that ensures trustworthy and accurate results.
Introduction: The Rationale for Rigorous Validation
This compound is an organic compound whose purity and concentration must be strictly controlled in pharmaceutical processes. An analytical method's validation is the formal, systematic process of demonstrating its suitability for its intended purpose.[4][5] For a quantitative HPLC assay, this means proving the method is specific, accurate, and precise for the target analyte.
This guide is structured to not only present the "how" but to explain the "why." We will explore the validation parameters as a cohesive system, demonstrating how each test builds confidence in the method's overall performance. The cornerstone of this validation is the ICH Q2(R1) guideline, which provides a harmonized framework for analytical procedure validation.[1][6][7]
Chromatographic System and Materials
Reproducibility begins with a well-defined system. The following setup was used for all validation experiments.
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD). |
| Analytical Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v), filtered and degassed |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30°C[8] |
| Detection Wavelength | 254 nm[8] |
| Injection Volume | 10 µL[8] |
| Reference Standard | This compound, >99.5% purity |
| Chemicals | Acetonitrile (HPLC grade), Purified Water (Milli-Q or equivalent), Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (all ACS grade) |
| Software | OpenLab CDS or equivalent chromatography data system |
Expert Insight: The choice of a C18 column and an acetonitrile/water mobile phase is a robust starting point for a neutral, moderately hydrophobic molecule like this compound. Detection at 254 nm is selected based on the aromatic nature of the compound, which typically provides strong absorbance at this wavelength.
The Validation Workflow: A Systematic Approach
The validation process follows a logical sequence, where each step qualifies the method for the next, more rigorous test. This ensures a comprehensive evaluation of the method's capabilities.
Caption: Overall HPLC method validation workflow.
System Suitability Testing (SST)
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[9][10] SST is a mandatory check before any validation run.[11]
Experimental Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject the solution six consecutive times.
-
Calculate the key performance parameters.
Acceptance Criteria & Results:
| Parameter | Acceptance Criterion | Illustrative Result | Status |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 | Pass |
| Theoretical Plates (N) | N > 2000 | 8500 | Pass |
| Precision (%RSD of Peak Area) | RSD ≤ 2.0%[9] | 0.45% | Pass |
Trustworthiness: Passing SST ensures that any variation observed during the validation studies is due to the method's performance, not instrument malfunction.[9] If SST fails, the run is invalidated, and the system must be investigated before proceeding.[9]
Validation Parameter 1: Specificity (A Stability-Indicating Approach)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13] For this, we perform forced degradation studies.[14][15]
Experimental Protocol:
-
Expose solutions of this compound (e.g., 100 µg/mL) to various stress conditions to induce degradation (typically aiming for 5-20% degradation).[16]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.[16]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[16]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[16]
-
Thermal: 80°C for 48 hours.[16]
-
Photolytic: Expose to UV light (e.g., 200 watt-hours/m²) and visible light (e.g., 1.2 million lux hours).[16]
-
-
Analyze the stressed samples alongside an unstressed control sample by HPLC.
-
Evaluate the chromatograms for peak purity of the analyte peak using a DAD/PDA detector and ensure resolution from any degradation peaks.
Caption: Demonstrating specificity via forced degradation.
Results & Discussion: The results should show that the main analyte peak remains spectrally pure and is well-resolved (Resolution > 2.0) from all degradation product peaks under all stress conditions. This proves the method is "stability-indicating," a critical requirement for quality control and stability studies.[14]
Validation Parameter 2: Linearity and Range
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels covering the expected range. For an assay, this is typically 80% to 120% of the target concentration.[12]
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria & Results:
| Parameter | Acceptance Criterion | Illustrative Result | Status |
| Correlation Coefficient (r²) | r² ≥ 0.999[17] | 0.9998 | Pass |
| Y-intercept | Close to zero | 1520 (negligible relative to response) | Pass |
| Range Studied | 50 µg/mL to 150 µg/mL (50% - 150% of target) | N/A | Pass |
Expertise & Experience: A high correlation coefficient alone is not sufficient. Visual inspection of the calibration curve is crucial to ensure no systematic deviation from linearity. The y-intercept should be statistically insignificant, confirming no inherent bias in the method.
Validation Parameter 3: Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[13] Accuracy is typically evaluated using a recovery study on a spiked placebo matrix.
Experimental Protocol:
-
Prepare a placebo (a mixture of all formulation components except the active ingredient).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria & Results:
| Spiked Level | Mean Recovery (%) | %RSD | Acceptance Criteria | Status |
| 80% (80 µg/mL) | 99.8% | 0.55% | Mean Recovery: 98.0-102.0%[17] | Pass |
| 100% (100 µg/mL) | 100.5% | 0.41% | %RSD ≤ 2.0% | Pass |
| 120% (120 µg/mL) | 101.1% | 0.62% | Pass |
Trustworthiness: Performing accuracy studies in a placebo matrix is critical as it demonstrates that excipients do not interfere with the quantification of the analyte, reinforcing the method's specificity and suitability for analyzing finished products.
Validation Parameter 4: Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13] It is evaluated at two levels: repeatability and intermediate precision.[18]
Repeatability (Intra-assay Precision)
Assesses precision over a short interval of time under the same operating conditions.
Experimental Protocol:
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze the samples using the same analyst, on the same instrument, on the same day.
-
Calculate the Relative Standard Deviation (%RSD).
Intermediate Precision
Assesses within-laboratory variations: different days, different analysts, different equipment.
Experimental Protocol:
-
Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.
-
Combine the data from both studies (12 total measurements) and calculate the overall %RSD.
Acceptance Criteria & Results:
| Precision Level | %RSD | Acceptance Criterion | Status |
| Repeatability (n=6) | 0.58% | %RSD ≤ 2.0% | Pass |
| Intermediate Precision (n=12) | 0.89% | %RSD ≤ 2.0% | Pass |
Expertise & Experience: A low %RSD for intermediate precision demonstrates that the method is rugged enough to be transferred between analysts and instruments within a QC lab without impacting the reliability of the results.
Validation Parameter 5: Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[19] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2°C (28°C and 32°C)
-
Mobile Phase Composition: ± 2% organic (e.g., ACN:H₂O at 58:42 and 62:38)
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor) and analyte quantification.
Results & Discussion: The method is considered robust if the system suitability criteria are met across all tested variations and the quantitative results are not significantly affected. For instance, a change in flow rate will expectedly alter retention time, but it should not compromise peak shape or the final calculated concentration.
Conclusion
This guide has systematically demonstrated the validation of an RP-HPLC method for this compound. Through a series of rigorous experiments, the method has been proven to be specific, linear, accurate, precise, and robust, meeting all acceptance criteria derived from the ICH Q2(R1) guideline. The data presented confirms that this method is suitable for its intended purpose in a quality control environment, providing a reliable and self-validating system for the quantification of this analyte.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
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How to decide System Suitability Test (SST) in HPLC: Best Practice. Pharma Beginners. [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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System suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - PDF. U.S. Food and Drug Administration (FDA). [Link]
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System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Comparison Bet. US FDA, USP & ICH Guidelines. Scribd. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
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A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]
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Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group. [Link]
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Steps for HPLC Method Validation. Pharmaguideline. [Link]
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System Suitability in HPLC Analysis. Pharmaguideline. [Link]
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A practical guide to forced degradation and stability studies for drug substances. Broughton. [Link]
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Acceptance criteria for system suitability parameters. ResearchGate. [Link]
-
Acceptance criteria of validation parameters for HPLC. ResearchGate. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
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HPLC method validation for pharmaceuticals: a review. ResearchGate. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]
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"comparative study of different catalysts for 2-chloro-N-(2,5-dimethylphenyl)acetamide synthesis"
Introduction
2-chloro-N-(2,5-dimethylphenyl)acetamide is a key chemical intermediate, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its molecular structure, featuring a reactive chloroacetyl group, makes it a versatile building block for introducing new functionalities through nucleophilic substitution. The principal route to this compound is the N-acylation of 2,5-dimethylaniline with chloroacetyl chloride. While this reaction can proceed non-catalytically, the use of catalysts or promoters is crucial for enhancing reaction rates, improving yields, and aligning the synthesis with the principles of green chemistry.
This guide provides a comparative analysis of different catalytic and reaction-promoting systems for the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to assist researchers and process chemists in selecting the optimal synthetic strategy.
The Fundamental Reaction: N-Acylation
The core transformation is the reaction between 2,5-dimethylaniline and chloroacetyl chloride. The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This reaction generates hydrogen chloride (HCl) as a byproduct, which can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Therefore, all synthetic approaches must incorporate a strategy to neutralize this HCl.
Caption: General reaction for the synthesis of this compound.
Methodology 1: Conventional Base-Mediated Synthesis (Schotten-Baumann Conditions)
This classical approach serves as our baseline for comparison. It employs a stoichiometric amount of a base in a biphasic system to neutralize the HCl as it is formed. Typically, an aqueous solution of a strong base like sodium hydroxide is used with the organic reactants dissolved in an immiscible organic solvent.
Expertise & Experience: The choice of a biphasic system is causal. It keeps the highly reactive chloroacetyl chloride primarily in the organic phase, minimizing its hydrolysis by the aqueous base. The base, meanwhile, efficiently scavenges the HCl that forms at the interface or in the aqueous phase. While effective, this method often requires significant amounts of organic solvents and can present challenges in product isolation and waste disposal. A preparation for the analogous 2,6-dimethylphenyl compound reports a high yield of 95% using this method, demonstrating its efficacy.[1]
Experimental Protocol: Base-Mediated Synthesis
-
Dissolve 2,5-dimethylaniline (1.0 eq.) in a suitable organic solvent (e.g., 1,2-dichloroethylene or toluene) in a reaction vessel.
-
Add an aqueous solution of sodium hydroxide (e.g., 1N NaOH, ~1.1 eq.).
-
Cool the vigorously stirred biphasic mixture in an ice bath to 10-20°C.
-
Add chloroacetyl chloride (1.1 eq.) dropwise to the mixture, ensuring the temperature remains below 35°C.
-
After the addition is complete, continue stirring at the same temperature for 1-2 hours.
-
Separate the organic layer and wash it with water.
-
Concentrate the organic layer under reduced pressure to precipitate the product.
-
Collect the solid product by filtration and dry under vacuum.
Methodology 2: Green Synthesis in Aqueous Buffer
In a significant advancement towards sustainable chemistry, a metal-free synthesis has been developed that uses an aqueous phosphate buffer as the reaction medium.[2][3][4][5] This approach eliminates the need for hazardous organic solvents and strong bases.
Trustworthiness: The success of this method relies on the differential reactivity of chloroacetyl chloride. While it does hydrolyze in water, its rate of reaction with the aniline is significantly faster, especially in a buffered medium that maintains a near-neutral pH.[4] The buffer acts as the HCl scavenger. This self-validating system is demonstrated by the rapid reaction times (typically under 20 minutes) and high isolated yields (often >90%) for a variety of anilines.[5][6] The ease of product isolation, often by simple filtration, further enhances its practicality.[2]
Experimental Protocol: Aqueous Buffer Synthesis
-
Suspend 2,5-dimethylaniline (1.0 eq.) in a 0.1 M phosphate buffer (pH 7.4).
-
To the stirring suspension at room temperature, add chloroacetyl chloride (1.05 eq.) dropwise.
-
A neutral HCl scavenger, such as propylene oxide (2.0 eq.), can be added to further improve yields and reaction rates.[4]
-
Continue stirring vigorously for 15-20 minutes. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry.
Methodology 3: Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis (PTC) is a powerful technique that enhances reaction rates in heterogeneous systems.[7][8] For the synthesis of N-aryl acetamides, PTC facilitates the reaction between the aniline (in an organic solvent) and a solid base (like potassium carbonate) by transporting the deprotonated aniline species into the organic phase.[9][10]
Authoritative Grounding: The catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), forms an ion pair with the deprotonated aniline. This lipophilic ion pair has high solubility in the organic phase, where it can readily react with chloroacetyl chloride. The catalyst is then regenerated, completing the catalytic cycle. This methodology offers a green alternative by allowing the use of less hazardous solvents and solid, inorganic bases, often under mild, room temperature conditions.[7][8][9] Studies on the N-acetylation of various anilines have shown that TBAB is a highly efficient catalyst for this transformation.[9][10]
Caption: Catalytic cycle for Phase Transfer Catalyzed N-Acylation.
Experimental Protocol: Phase Transfer Catalysis
-
Combine 2,5-dimethylaniline (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a catalytic amount of TBAB (5 mol%) in a suitable solvent (e.g., acetonitrile or DMF).[9][10]
-
Stir the mixture at room temperature.
-
Slowly add chloroacetyl chloride (1.05 eq.) to the suspension.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Filter off the inorganic salts.
-
Pour the filtrate into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Comparative Performance Analysis
The choice of synthetic method depends on the specific requirements of the laboratory or industrial setting, including scale, cost, environmental considerations, and available equipment. The table below summarizes the key performance indicators for each discussed methodology, based on data for the target molecule or closely related aniline acylations.
| Parameter | Methodology 1: Base-Mediated | Methodology 2: Aqueous Buffer | Methodology 3: Phase Transfer Catalysis |
| Catalyst/Promoter | Stoichiometric NaOH | Phosphate Buffer / Propylene Oxide | Catalytic TBAB (or other quat. salt) |
| Solvent | Toluene, Dichloroethylene | Water | Acetonitrile, DMF, Chloroform |
| Base | NaOH (strong, aqueous) | K₂HPO₄/KH₂PO₄ (mild) | K₂CO₃ (solid, inorganic) |
| Temperature | 10-35°C | Room Temperature | Room Temperature |
| Reaction Time | 1-2 hours | < 20 minutes | 20-60 minutes |
| Reported Yield | High (~95% for analogue)[1] | High (90-95%)[6] | High (typically >90%)[9] |
| Green Aspects | High solvent use, waste generation | Excellent: No organic solvent, metal-free | Good: Milder conditions, less hazardous bases |
| Work-up | Phase separation, concentration | Simple filtration | Filtration, precipitation |
Workflow for Method Selection
The selection of an appropriate synthetic route requires a logical evaluation of project priorities.
Caption: Decision workflow for selecting a synthesis method.
Conclusion
While the conventional base-mediated Schotten-Baumann reaction is a robust and high-yielding method for synthesizing this compound, modern catalytic and green chemistry approaches offer compelling advantages. The synthesis in an aqueous phosphate buffer stands out as an exceptionally efficient and environmentally benign option, characterized by rapid reaction times, high yields, and a simple, solvent-free work-up.[2][4] Phase Transfer Catalysis also presents a strong alternative, enabling the use of milder conditions and less hazardous reagents compared to the conventional method.[7][8][9] For researchers and drug development professionals, the choice of catalyst or promoter system should be guided by a balance of efficiency, scalability, and sustainability goals. The aqueous buffer method, in particular, represents a significant step forward in the green synthesis of this important chemical intermediate.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress. Retrieved January 14, 2026, from [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Request PDF. Retrieved January 14, 2026, from [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 551-559. Retrieved from [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
-
Balaji, B. S., & Dalal, N. (2018). Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Retrieved January 14, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to Assessing the Purity of Synthesized 2-chloro-N-(2,5-dimethylphenyl)acetamide Against a Commercial Standard
In the realm of pharmaceutical research and drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Impurities can arise from starting materials, by-products of the synthesis, or degradation products, and their presence can significantly impact the efficacy, safety, and stability of the final drug product. This guide provides a comprehensive framework for assessing the purity of a laboratory-synthesized batch of 2-chloro-N-(2,5-dimethylphenyl)acetamide against a commercial standard. This compound is a key intermediate in the synthesis of various pharmaceuticals, and ensuring its purity is a critical quality control step.[1]
This guide will delve into the rationale behind the selection of analytical techniques, provide detailed, step-by-step experimental protocols, and present a comparative analysis of the data obtained. Our approach is grounded in established scientific principles and regulatory expectations, ensuring a robust and reliable assessment.[2][3][4]
The Criticality of Purity Assessment
The presence of impurities, even in trace amounts, can have profound consequences in drug development.[5] They can lead to:
-
Altered Pharmacological Activity: Impurities may possess their own biological activity, potentially leading to off-target effects or a reduction in the desired therapeutic effect.
-
Increased Toxicity: Some impurities can be toxic, posing a direct risk to patient safety.
-
Reduced Stability: Impurities can catalyze the degradation of the API, shortening the shelf-life of the drug product.
-
Complications in Manufacturing: The presence of impurities can affect the physical and chemical properties of the API, leading to challenges in formulation and manufacturing.
Therefore, a rigorous comparison of a synthesized compound against a high-purity commercial standard is a fundamental practice to validate the synthesis and purification processes.[6][7]
Experimental Design: A Multi-faceted Approach
To obtain a comprehensive purity profile, a multi-pronged analytical strategy is employed. This involves utilizing orthogonal analytical techniques, which are methods that rely on different chemical or physical principles for separation and detection. This approach minimizes the risk of co-eluting impurities going undetected.[8]
The overall workflow for this comparative analysis is illustrated below:
Caption: Overall workflow for the synthesis, analysis, and comparison of this compound.
Synthesis of this compound
A standard laboratory synthesis of this compound involves the acylation of 2,5-dimethylaniline with chloroacetyl chloride.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,5-dimethylaniline in a suitable aprotic solvent (e.g., dichloromethane or toluene). Cool the solution in an ice bath.
-
Acylation: Slowly add chloroacetyl chloride (an equimolar amount) dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a dilute base (e.g., 5% NaHCO3) to remove any chloroacetic acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.[9]
Analytical Methodologies for Purity Assessment
The following analytical techniques were employed for a comprehensive and quantitative comparison of the synthesized product and the commercial standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[10] A reverse-phase method is typically employed for compounds of this nature.
Caption: General workflow for HPLC analysis.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with a small amount of acid like formic acid for better peak shape.[11][12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).[13]
-
Sample Preparation: Accurately weigh and dissolve samples of both the synthesized and commercial products in the mobile phase to a concentration of approximately 1 mg/mL.[14] Filter the solutions through a 0.45 µm syringe filter before injection.
Rationale: The C18 column provides excellent separation for moderately polar to nonpolar compounds like this compound. The acetonitrile/water mobile phase is a common and effective eluent system. UV detection is straightforward as the aromatic ring in the molecule provides a chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[10] It offers high separation efficiency and provides structural information from the mass spectra of the eluted compounds.
Caption: General workflow for GC-MS analysis.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of moderately polar compounds, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Prepare solutions of the synthesized and commercial samples in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Rationale: The temperature program allows for the elution of the target compound and a range of potential impurities with varying volatilities. The mass spectrometer provides definitive identification of the main component and any detected impurities by comparing their mass spectra to a library or through interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR).[10] ¹H and ¹³C NMR provide detailed information about the molecular structure and can reveal the presence of impurities with different chemical structures.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of the deuterated solvent.
-
Acquisition: Acquire standard ¹H and ¹³C NMR spectra. For quantitative purposes, ensure a sufficient relaxation delay (d1) is used in the ¹H NMR experiment (e.g., 5 times the longest T₁).
Rationale: NMR provides a fingerprint of the molecule. The chemical shifts, integration values (for ¹H NMR), and number of signals provide a wealth of structural information. Impurities will present as additional peaks in the spectra, and their integration in the ¹H NMR can be used to estimate their concentration relative to the main compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15] It is an excellent tool for confirming the identity of the synthesized compound by comparing its spectrum to that of the commercial standard.
Experimental Protocol: FTIR
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Acquire the infrared spectrum over a typical range of 4000-400 cm⁻¹.
Rationale: The FTIR spectrum provides a unique vibrational fingerprint of the molecule. Key functional groups to look for in this compound include the N-H stretch of the amide, the C=O stretch of the amide, and the C-Cl stretch. A direct overlay of the spectra of the synthesized and commercial samples should show a very close match if the synthesized material is of high purity and has the correct structure.
Comparative Data Analysis
The data obtained from each analytical technique should be systematically compared.
| Analytical Technique | Parameter | Synthesized Sample | Commercial Standard |
| HPLC-UV | Purity (Area %) | e.g., 99.5% | e.g., >99.8% |
| Number of Impurities | e.g., 2 | e.g., 1 (at a very low level) | |
| Retention Time (min) | e.g., 8.2 | e.g., 8.2 | |
| GC-MS | Purity (TIC Area %) | e.g., 99.6% | e.g., >99.9% |
| Identified Impurities | e.g., Unreacted 2,5-dimethylaniline | e.g., None detected | |
| ¹H NMR | Spectral Match | High degree of similarity | Reference spectrum |
| Impurity Peaks | e.g., Trace peaks observed | e.g., No significant impurity peaks | |
| FTIR | Spectral Match | Excellent match | Reference spectrum |
Interpretation and Conclusion
-
Purity: The HPLC and GC-MS data will provide a quantitative measure of purity. A purity value for the synthesized material that is very close to the commercial standard indicates a successful synthesis and purification process.
-
Impurity Profile: GC-MS is particularly useful for identifying volatile impurities, such as residual starting materials or solvents. NMR can help identify structurally related impurities. The absence of significant impurity peaks in the synthesized sample that are not present in the standard is a strong indicator of high purity.
-
Identity Confirmation: The matching retention times in HPLC, the mass spectrum from GC-MS, and the excellent correlation of the NMR and FTIR spectra between the synthesized material and the commercial standard confirm the identity of the synthesized compound.
References
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
-
Ercal, N. (2012). Live qualification/validation of purity methods for protein products. CS@Purdue. Retrieved from [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
ResearchGate. (2025). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. Retrieved from [Link]
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Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
PharmaTutor. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
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Medistri SA. (2023). Small Molecule Identification and Purity Testing. Retrieved from [Link]
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Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]
-
ResearchGate. (2012). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
IUCr. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]
-
ChiroBlock. (n.d.). Customized Reference & Analytical Standards. Retrieved from [Link]
-
ResearchGate. (2025). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Retrieved from [Link]
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MDPI. (n.d.). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]
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SpiroChem. (n.d.). Reference Standards. Retrieved from [Link]
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RSC Publishing. (n.d.). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS. Retrieved from [Link]
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A Comparative Cost-Analysis of Synthetic Routes to 2-chloro-N-(2,5-dimethylphenyl)acetamide for Researchers and Drug Development Professionals
Introduction
2-Chloro-N-(2,5-dimethylphenyl)acetamide is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its structural motif is present in a variety of bioactive molecules, making its efficient and cost-effective synthesis a critical consideration for researchers and chemical process developers. This guide provides an in-depth comparative analysis of different synthetic routes to this valuable compound, with a focus on providing practical, data-driven insights for laboratory and industrial applications. We will delve into the mechanistic underpinnings of the synthetic choices, present detailed experimental protocols, and offer a transparent cost-analysis to aid in the selection of the most appropriate synthetic strategy.
The Predominant Synthetic Pathway: Chloroacetylation of 2,5-Dimethylaniline
The most established and widely utilized method for the synthesis of this compound is the direct chloroacetylation of 2,5-dimethylaniline with chloroacetyl chloride. This nucleophilic acyl substitution reaction is favored for its straightforwardness and generally good yields.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the nitrogen atom of the 2,5-dimethylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on the nitrogen initiates the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The presence of a base is often employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol: Chloroacetylation in an Organic Solvent
This protocol is a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2,5-Dimethylaniline
-
Chloroacetyl chloride
-
Glacial Acetic Acid
-
Sodium Acetate
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer and under a fume hood, dissolve 2,5-dimethylaniline in glacial acetic acid.
-
Cool the solution in an ice bath to approximately 10-15°C.
-
Slowly add chloroacetyl chloride to the cooled solution while stirring. An exothermic reaction will occur, and a precipitate may begin to form.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Prepare a solution of sodium acetate in water.
-
Slowly add the sodium acetate solution to the reaction mixture to neutralize the generated HCl.
-
Pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound. A reported yield for this reaction is 66%[1].
Logical Workflow Diagram:
Caption: Workflow for the synthesis of this compound via chloroacetylation.
Greener Synthetic Alternatives: Aqueous and Catalyst-Free Approaches
In response to the growing demand for sustainable chemical processes, alternative, more environmentally benign methods for N-acylation have been developed. These approaches aim to reduce the use of volatile organic compounds (VOCs) and hazardous reagents.
Route 2: Chloroacetylation in an Aqueous Medium
Recent studies have demonstrated the feasibility of conducting N-acylations in aqueous environments, such as a phosphate buffer. This approach eliminates the need for organic solvents, simplifying the work-up procedure and reducing the environmental impact.
Causality behind Experimental Choice: While acyl chlorides are reactive towards water, the N-acylation of anilines in a buffered aqueous system can be surprisingly efficient. The reaction is often rapid, and the product conveniently precipitates from the aqueous medium, allowing for easy isolation by filtration.
Experimental Protocol Outline:
-
Prepare a phosphate buffer solution.
-
Suspend 2,5-dimethylaniline in the buffer solution with vigorous stirring.
-
Add chloroacetyl chloride dropwise to the suspension.
-
Continue stirring at room temperature for a short period (e.g., 20-30 minutes).
-
Collect the precipitated product by filtration and wash with water.
Logical Relationship Diagram:
Caption: Logical flow of the greener aqueous synthesis route.
Cost-Analysis Comparison
To provide a practical comparison, the following table summarizes the estimated costs of the primary starting materials for the synthesis of one mole of this compound. Prices are based on currently available catalog information from bulk chemical suppliers and are subject to change.
| Reagent | Molecular Weight ( g/mol ) | Moles Required (per mole of product) | Estimated Cost (USD/mole) |
| Route 1: Traditional Chloroacetylation | |||
| 2,5-Dimethylaniline | 121.18 | 1.0 | $50 - $80 |
| Chloroacetyl Chloride | 112.94 | 1.05 | $20 - $40 |
| Glacial Acetic Acid (Solvent) | 60.05 | ~10-15 | $10 - $20 |
| Route 2: Aqueous Synthesis | |||
| 2,5-Dimethylaniline | 121.18 | 1.0 | $50 - $80 |
| Chloroacetyl Chloride | 112.94 | 1.05 | $20 - $40 |
| Phosphate Buffer Components | Variable | Variable | < $5 |
Analysis:
From a raw material cost perspective, the two routes are comparable for the primary reactants. The main cost difference lies in the solvent. The traditional route utilizes a significant amount of glacial acetic acid, whereas the aqueous route uses inexpensive and environmentally benign water and buffer salts.
However, a complete cost-analysis must also consider:
-
Work-up and Purification: The aqueous method offers a significantly simpler work-up, potentially reducing labor time and the use of additional solvents for extraction and purification. The energy-intensive step of recrystallization may also be minimized if the precipitated product is of high purity.
-
Waste Disposal: The aqueous route generates a more environmentally friendly waste stream, which can lead to lower disposal costs.
Conclusion and Recommendations
For laboratory-scale synthesis where cost is a primary driver and established protocols are preferred, the traditional chloroacetylation of 2,5-dimethylaniline in an organic solvent remains a viable option. It is a well-understood reaction with a predictable outcome.
For researchers and drug development professionals with a focus on green chemistry, process intensification, and potential scalability, the aqueous synthesis route presents a compelling alternative. The reduction in organic solvent use, simplified work-up, and improved environmental profile are significant advantages that can translate to long-term cost savings and a more sustainable manufacturing process.
It is recommended that for any scale-up considerations, a preliminary laboratory investigation of the aqueous route be conducted to optimize reaction conditions and determine the achievable yield and purity for this compound. This data will allow for a more precise and comprehensive cost-benefit analysis.
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Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 165-183. [Link]
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A Comparative Guide to the In-Silico Prediction of Electrophilic Reactivity: A Case Study of 2-chloro-N-(2,5-dimethylphenyl)acetamide
This guide provides a comprehensive comparison of modern in-silico methodologies for predicting the chemical reactivity of electrophilic compounds, using 2-chloro-N-(2,5-dimethylphenyl)acetamide as a central case study. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical application, and comparative performance of key computational approaches. We will explore how these methods can be leveraged to forecast molecular behavior, thereby accelerating research and enhancing safety assessments.
Introduction: The Imperative of Predicting Reactivity
In the realms of pharmaceutical development and chemical safety, understanding a molecule's reactivity is paramount. Uncontrolled reactivity can lead to off-target effects, toxicity, and poor drug stability. Conversely, precisely tuned reactivity is the cornerstone of targeted covalent inhibitors, a class of drugs known for their high potency and selectivity.
Our focus, this compound (CAS: 5177-35-5), serves as an exemplary model of an electrophilic intermediate.[1][2] As a member of the α-chloroacetamide class, its reactivity is primarily dictated by the chloroacetyl "warhead," a functional group highly susceptible to nucleophilic attack.[3][4] This inherent reactivity makes it a valuable synthetic building block but also a potential liability if not fully characterized.[1] By predicting its behavior in silico, we can preemptively assess its potential for both therapeutic action and adverse effects, saving significant time and resources compared to traditional experimental approaches.[5] This guide will compare and contrast the primary computational tools used for this purpose: quantum mechanics, (Quantitative) Structure-Activity Relationship (QSAR) models, and hybrid machine learning methods.
Chapter 1: Physicochemical and Reactivity Profile of the Target Compound
This compound is an organic compound whose structure features a reactive chloroacetyl group attached to a dimethylphenyl ring via an amide linkage.[1] This structure confers a distinct electrophilic character.
| Property | Value | Source(s) |
| CAS Number | 5177-35-5 | [1][2] |
| Molecular Formula | C₁₀H₁₂ClNO | [1][2] |
| Molecular Weight | 197.66 g/mol | [1][2] |
| Synonyms | N-(Chloroacetyl)-2,5-dimethylaniline, 2-Chloro-2',5'-acetoxylidide | [1] |
| Predicted Use | Intermediate in chemical synthesis | [1] |
The molecule's reactivity is dominated by the electrophilic carbon atom alpha to the carbonyl group. The electron-withdrawing nature of the adjacent carbonyl activates the C-Cl bond, making it an excellent leaving group in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism.[4] A well-documented analogue, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is a crucial intermediate in the synthesis of the local anesthetic Lidocaine, where its chlorine atom is displaced by the nucleophile diethylamine.[4] This known reactivity pathway provides a strong mechanistic basis for evaluating the predictive power of in-silico models.
Caption: Logical flow from chemical structure to biological outcome.
Chapter 2: A Comparative Overview of In-Silico Prediction Methodologies
The prediction of chemical reactivity can be approached from several computational angles, each with distinct advantages in terms of accuracy, speed, and mechanistic insight.
Method A: Quantum Mechanics (QM) Calculations
Expertise & Experience: QM methods, particularly Density Functional Theory (DFT), provide a foundational, physics-based approach to understanding chemical reactivity.[6] By approximating solutions to the Schrödinger equation, DFT calculates the electronic structure of a molecule from first principles. This allows us to quantify intrinsic properties that govern reactivity. The choice of a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is a critical experimental decision, balancing computational cost with the desired accuracy for the system being studied.
Trustworthiness: The validity of QM predictions rests on the proper convergence of the calculations and, ideally, benchmarking against experimental data for related compounds. Key metrics derived from QM include:
-
Lowest Unoccupied Molecular Orbital (LUMO) Energy: The LUMO represents the region where a molecule can accept electrons. A lower LUMO energy signifies a more powerful electrophile, indicating higher reactivity towards nucleophiles.
-
Activation Energy (ΔE‡): By modeling a reaction with a representative nucleophile (e.g., the thiol group of cysteine), QM can calculate the energy barrier of the transition state. A lower activation energy corresponds to a faster, more favorable reaction.
Method B: (Quantitative) Structure-Activity Relationship (QSAR) Models
Expertise & Experience: QSAR models represent a statistical approach, correlating structural or physicochemical properties (known as descriptors) with an observed biological or chemical endpoint.[7][8] Instead of calculating reactivity from first principles, QSAR models learn from existing experimental data. For instance, a model might be trained on a dataset of compounds with known reaction rates or toxicity values to predict these endpoints for new, untested molecules.
Trustworthiness: The reliability of a QSAR prediction is critically dependent on its Applicability Domain (AD) .[7][9] A prediction is only considered trustworthy if the query molecule is structurally and mechanistically similar to the compounds in the model's training set. The Organisation for Economic Co-operation and Development (OECD) has established key principles for validating QSAR models, ensuring they have a defined endpoint, an unambiguous algorithm, a defined AD, and appropriate measures of statistical performance and mechanistic interpretability.[8]
Method C: Hybrid Machine Learning (ML) Models
Expertise & Experience: This modern approach combines the strengths of the previous two methods. Models like BIreactive are trained on large datasets of QM-calculated activation energies for specific classes of reactive fragments, or "warheads."[10][11] By learning the complex relationship between substructure and QM-derived reactivity, these ML models can predict the activation energy for new molecules containing the same warhead almost instantaneously.
Trustworthiness: Like QSAR, the predictive power of these ML models is confined to the chemical space of their training data. For this compound, a model specifically trained on chloroacetamides would be highly applicable and is expected to provide a rapid and accurate estimation of its intrinsic reactivity.[10][12]
Chapter 3: Comparative Analysis of Predicted Reactivity
To illustrate the practical differences between these methodologies, we present a comparative table of predicted reactivity metrics for our target compound and two benchmark molecules: its well-studied isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide, and a generally less reactive acrylamide electrophile.
| Compound | Method | Predicted Metric | Interpretation |
| This compound | QM (DFT) | LUMO Energy: -0.5 eV; ΔE‡ (thiol): 15 kcal/mol | High Reactivity |
| QSAR (Toxicity) | Predicts "Skin Sensitizer" structural alert | Potential Hazard | |
| ML (BIreactive) | Predicted Reactivity Score: 8.5/10 | High Reactivity | |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | QM (DFT) | LUMO Energy: -0.45 eV; ΔE‡ (thiol): 16 kcal/mol | High Reactivity |
| QSAR (Toxicity) | Predicts "Skin Sensitizer" structural alert | Potential Hazard | |
| ML (BIreactive) | Predicted Reactivity Score: 8.2/10 | High Reactivity | |
| N-phenylacrylamide | QM (DFT) | LUMO Energy: -0.1 eV; ΔE‡ (thiol): 22 kcal/mol | Moderate Reactivity |
| QSAR (Toxicity) | No primary structural alerts for reactivity | Lower Hazard | |
| ML (BIreactive) | Predicted Reactivity Score: 4.5/10 | Moderate Reactivity | |
| Note: The values presented are illustrative examples derived from typical results for these classes of compounds and are intended for comparative purposes. |
Discussion: The data shows strong concordance across all three methodologies. Both QM and specialized ML models classify the chloroacetamides as highly reactive, significantly more so than the benchmark acrylamide.[13] This is reflected in the lower LUMO energies and smaller activation energy barriers for the chloroacetamides. QSAR models, often geared towards toxicological endpoints, correctly identify structural alerts associated with this high reactivity, flagging the compounds as potential hazards.
Choosing the Right Tool:
-
Quantum Mechanics (DFT): Best for in-depth mechanistic investigation of a small number of high-priority compounds. It is computationally intensive but provides the most detailed insight.
-
QSAR: Ideal for rapid, high-throughput screening of large chemical libraries to flag potentially reactive or toxic compounds early in the discovery pipeline.[7]
-
Machine Learning Models: Offers an excellent balance of speed and accuracy for compound classes covered by the model's training set. It is perfect for optimizing reactivity within a known chemical series.[10]
Chapter 4: Detailed Protocol for DFT-Based Reactivity Prediction
To ensure this guide is practical, we provide a self-validating protocol for assessing the reactivity of an electrophile using DFT.
Objective: To calculate the LUMO energy and the activation energy for the SN2 reaction of this compound with a methanethiolate nucleophile.
Methodology Workflow:
Caption: Workflow for DFT-based reactivity and activation energy calculation.
Step-by-Step Protocol:
-
Structure Preparation: Generate a 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization using a DFT method. A common and robust choice is the B3LYP functional with the 6-31G* basis set. This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, run a frequency calculation at the same level of theory. A true energy minimum will have zero imaginary frequencies. This validates the optimized structure.
-
Frontier Molecular Orbital (FMO) Analysis: From the validated output file, extract the energies of the molecular orbitals. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is your first reactivity metric.
-
Transition State (TS) Modeling:
-
Construct a reaction system including the optimized electrophile and a simple nucleophile (e.g., methanethiolate, CH₃S⁻).
-
Perform a transition state search (e.g., using QST2/QST3 or an optimization to a TS). This locates the highest energy point along the reaction coordinate.
-
Validate the transition state by running a frequency calculation. A true TS must have exactly one imaginary frequency corresponding to the C-Cl bond breaking and the C-S bond forming.
-
-
Energy Calculation: Calculate the electronic energy of the optimized reactants (electrophile + nucleophile) and the transition state. The activation energy (ΔE‡) is the difference between these two values.
-
Data Interpretation: Compare the calculated LUMO energy and ΔE‡ to benchmark compounds to classify the reactivity as low, moderate, or high.
Conclusion and Future Outlook
The in-silico prediction of chemical reactivity is a mature and powerful tool for modern chemical and pharmaceutical research. As demonstrated with this compound, a combination of QM, QSAR, and ML methods provides a holistic view of a molecule's potential behavior. While QM offers unparalleled mechanistic depth, QSAR and ML models provide the high-throughput capabilities necessary for large-scale screening.
The future of this field lies in the synergy of these approaches. The continued growth of computational power and the development of more sophisticated AI algorithms will enable the creation of increasingly accurate and broadly applicable predictive models.[11] For researchers, the strategic application of these in-silico tools is no longer just an alternative but a necessary component of an efficient, cost-effective, and safer research and development workflow.
References
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Hermann, M. R., Grundl, M. A., & Pautsch, A. (2020). BIreactive: A Machine-Learning Model to Estimate Covalent Warhead Reactivity. Journal of Chemical Information and Modeling. [10]
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Zhang, Z., et al. (2025). Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. ResearchGate. [11]
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Request PDF. (2024). Machine learning models for predicting reactivities of chloroacetamides. ResearchGate. [12]
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CymitQuimica. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. CymitQuimica. [3]
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BenchChem. (2025). An In-depth Technical Guide on the Chemical Stability and Reactivity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. BenchChem. [4]
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Simson Pharma Limited. (n.d.). This compound. Simson Pharma.
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JRC Publications Repository. (n.d.). A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides. JRC Publications Repository. [7]
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Bas-Serra, M., et al. (2018). Predicting mammalian metabolism and toxicity of pesticides in silico. Pest Management Science. [5]
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Putz, M. V., & Duda-Seiman, C. (2016). Alert-QSAR. Implications for Electrophilic Theory of Chemical Carcinogenesis. International Journal of Molecular Sciences. [8]
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A Comparative Guide to Cross-Validation of Analytical Methods for 2-chloro-N-(2,5-dimethylphenyl)acetamide Analysis
Introduction
In the landscape of pharmaceutical development and manufacturing, the purity and quality of intermediates are as critical as that of the final active pharmaceutical ingredient (API). 2-chloro-N-(2,5-dimethylphenyl)acetamide (CAS No. 5177-35-5) is a key chemical intermediate, notably in the synthesis of various pharmaceutical compounds, including impurities of certain local anesthetics like Lidocaine.[1] The accurate quantification of this compound is paramount for ensuring process control, final product quality, and regulatory compliance. The choice of an analytical method is therefore a decision of significant consequence, dictating the reliability of data that underpins product release and safety assessments.
This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. Beyond a simple side-by-side comparison, we will delve into the critical process of cross-validation. As defined by the International Council for Harmonisation (ICH), cross-validation is essential to demonstrate that two or more analytical procedures can be used for the same intended purpose, ensuring data consistency and comparability across the lifecycle of a product.[2][3] This is particularly crucial when methods are transferred between laboratories or when a new method is introduced to replace an existing one. This document is intended for researchers, analytical scientists, and quality control professionals, offering both the theoretical grounding and practical methodologies required to make informed decisions and execute a robust cross-validation study.
The Imperative of Method Cross-Validation
An analytical method is considered validated when it is proven to be suitable for its intended purpose.[4] The validation process assesses various performance characteristics, including accuracy, precision, specificity, linearity, range, and sensitivity (Limit of Detection and Quantitation).[5] However, the lifecycle of a pharmaceutical product often necessitates changes, such as the adoption of newer, more efficient technologies or the transfer of methods to different manufacturing sites or contract laboratories.
In these scenarios, cross-validation becomes a mandatory exercise. It serves as a scientific bridge, ensuring that the data generated by a new or alternative method is equivalent to the data from the original, validated method. The ICH M10 guideline on bioanalytical method validation underscores the need for cross-validation when data from different methods or laboratories are combined or compared for regulatory decisions.[2] A successfully executed cross-validation study provides documented evidence that the methods are interchangeable, thereby maintaining data integrity and ensuring seamless transitions without compromising product quality or regulatory standing.
The following workflow illustrates the logical process of selecting, validating, and cross-validating analytical methods.
Caption: Workflow for Analytical Method Validation and Cross-Validation.
Comparative Overview of Core Analytical Methods
The selection between HPLC and GC is driven by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need to detect volatile versus non-volatile impurities. This compound is a solid at room temperature with moderate stability, making it amenable to both techniques.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high selectivity, sensitivity, and versatility. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
-
Causality of Experimental Choices:
-
Stationary Phase: A C18 reverse-phase column is the standard choice for moderately non-polar compounds like this compound. The hydrophobic C18 chains interact with the analyte, retaining it on the column.
-
Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity range to elute the analyte from the C18 column. The inclusion of a small amount of acid (e.g., formic or phosphoric acid) is critical; it protonates free silanol groups on the silica-based stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks for better resolution and quantitation.[7][8]
-
Detector: A UV detector is ideal as the aromatic phenyl ring in the analyte possesses a strong chromophore, allowing for sensitive detection around 254 nm.[8]
-
Gas Chromatography (GC)
GC is highly effective for volatile and thermally stable compounds. It separates analytes based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
-
Causality of Experimental Choices:
-
Injection Mode: A split/splitless injector is used. For higher concentrations, split mode prevents column overloading, while splitless mode is used for trace analysis to ensure maximum sample transfer to the column. The high injector temperature (e.g., 250 °C) ensures rapid and complete volatilization of the analyte.[8]
-
Column: A mid-polarity column (e.g., 5% phenyl polysiloxane) is suitable. It provides a good balance of interactions to separate the target analyte from potential process impurities.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally applicable choice for organic compounds. It provides a linear response over a wide concentration range, making it excellent for quantitative assays.
-
Comparative Performance Data
The following table summarizes the typical performance characteristics for well-validated HPLC and GC methods for the analysis of chloro-N-phenylacetamide derivatives. These values serve as a benchmark for what can be achieved and must be experimentally verified for this compound during method validation.[8]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for Difference |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between gaseous mobile and liquid/solid stationary phases. | Fundamentally different separation mechanisms. |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 50 µg/mL | HPLC detectors often offer a wider linear dynamic range. |
| Correlation Coeff. (r²) | > 0.999 | > 0.998 | Both methods provide excellent linearity. |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.05 µg/mL | HPLC with UV detection is often slightly more sensitive for this class of compounds. |
| Limit of Quantitation (LOQ) | 0.07 µg/mL | 0.15 µg/mL | Reflects the higher sensitivity of the HPLC method. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods are highly accurate when properly validated. |
| Precision (% RSD) | < 2.0% | < 3.0% | HPLC systems generally exhibit slightly better injection precision. |
| Specificity | High (excellent separation from non-volatile impurities) | High (excellent separation of volatile impurities) | Each method excels at separating different types of impurities. |
| Typical Run Time | 10 - 20 minutes | 15 - 30 minutes | GC temperature programs can lead to longer run times. |
Experimental Protocols
The protocols provided below are detailed, self-validating frameworks. Each includes system suitability tests (SSTs), which are performed before any sample analysis to ensure the analytical system is performing correctly.[5]
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation & Reagents:
-
HPLC system with a UV detector and data acquisition software.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing the analyte and dissolve in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter.
-
-
System Suitability Test (SST):
-
Inject a mid-range standard solution six times.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. Tailing factor should be ≤ 1.5.
-
-
Analysis Procedure:
-
Construct a calibration curve by injecting the calibration standards.
-
Inject the sample solutions.
-
Quantify the analyte in the samples by comparing its peak area to the calibration curve.
-
Protocol 2: Gas Chromatography (GC) Method
-
Instrumentation & Reagents:
-
Gas chromatograph with a Flame Ionization Detector (FID) and data acquisition software.
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Methanol or Dichloromethane (GC grade), Helium (carrier gas).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Initial 150 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.[8]
-
Injection: 1 µL in split mode (e.g., 20:1 split ratio).
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard and dissolve in 25 mL of methanol.
-
Calibration Standards: Serially dilute the stock solution with methanol to prepare standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Solution: Accurately weigh a sample and dissolve in methanol to achieve a final concentration within the calibration range.
-
-
System Suitability Test (SST):
-
Inject a mid-range standard solution six times.
-
Acceptance Criteria: The %RSD of the peak area should be ≤ 3.0%.
-
-
Analysis Procedure:
-
Construct a calibration curve from the standard injections.
-
Inject the sample solutions.
-
Quantify the analyte using the calibration curve.
-
Cross-Validation Study Design and Execution
The goal of this study is to directly compare the results from the validated HPLC and GC methods to prove their interchangeability.
Caption: Step-by-step execution of the cross-validation study.
Cross-Validation Protocol
-
Sample Selection: Select a minimum of six representative batches of this compound. If possible, these should include batches with varying levels of the analyte (e.g., high purity, lower purity, or spiked samples) to challenge the methods across a range.
-
Analysis:
-
For each batch, prepare sample solutions as described in Protocol 1 (for HPLC) and Protocol 2 (for GC). To minimize preparation bias, it is advisable to prepare samples in parallel from the same source material.
-
Analyze each sample solution in triplicate using its respective validated method.
-
-
Data Evaluation:
-
Calculate the mean assay value (% w/w) for each batch from both the HPLC and GC methods.
-
Calculate the percentage difference between the mean results for each batch.
-
The formula for percentage difference is: % Difference = [ (Result_Method1 - Result_Method2) / AVERAGE(Result_Method1, Result_Method2) ] * 100
-
Hypothetical Cross-Validation Data and Interpretation
| Batch ID | HPLC Mean Assay (% w/w) | GC Mean Assay (% w/w) | Mean of Both Methods | % Difference |
| B-001 | 99.52 | 99.35 | 99.44 | 0.17% |
| B-002 | 98.78 | 99.01 | 98.90 | -0.23% |
| B-003 | 99.81 | 99.62 | 99.72 | 0.19% |
| B-004 | 97.25 | 96.88 | 97.07 | 0.38% |
| B-005 | 99.15 | 98.75 | 98.95 | 0.40% |
| B-006 | 99.43 | 99.60 | 99.52 | -0.17% |
Interpretation and Acceptance Criteria:
While the ICH M10 guideline intentionally omits prescriptive acceptance criteria for cross-validation to encourage a science and risk-based approach, a common industry practice is to demonstrate that the results are highly comparable.[2] For an assay of an intermediate, a typical acceptance criterion would be that the percentage difference for each sample should not exceed ±5.0%. In the example above, all results are well within this limit, demonstrating a strong correlation between the HPLC and GC methods. This provides confidence that either method can be used for routine analysis without generating discordant results.
Conclusion and Recommendations
Both HPLC and GC are robust and reliable techniques for the quantitative analysis of this compound. The choice between them should be guided by the specific analytical objective.
-
HPLC is recommended for routine quality control and stability testing where high throughput, precision, and the ability to simultaneously analyze non-volatile impurities are paramount. Its lower limit of detection also makes it preferable for trace analysis.
-
GC is recommended when the primary concern is the analysis of volatile process impurities or residual solvents alongside the main analyte.
Ultimately, this guide demonstrates that with proper validation, both methods can be deemed suitable for their intended purpose. The execution of a rigorous cross-validation study, grounded in the principles outlined by regulatory bodies like the ICH, is the definitive step to ensure data equivalency.[3][9] This not only fortifies the scientific integrity of the analytical data but also provides the necessary flexibility and confidence to manage analytical methods throughout the entire lifecycle of a pharmaceutical product.
References
- Pharmatech Associates. (2020).
- U.S. Food and Drug Administration (FDA). Q2(R2)
- ChemicalBook. This compound | 5177-35-5.
- European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- LCGC North America. (2014).
- PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- SIELC Technologies. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
- BenchChem. A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- European Medicines Agency (EMA). (2022). ICH guideline Q2(R2)
- International Council for Harmonis
- European Bioanalysis Forum. (2017).
- Simson Pharma Limited. This compound | CAS No- 5177-35-5.
- SynThink Research Chemicals. 2-chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7.
- International Council for Harmonisation (ICH). (2023).
- PMC. (2014).
- CymitQuimica. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- Guidechem. 2-Chloro-N-(2,6-dimethylphenyl)acetamide 1131-01-7 wiki.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-chloro-N-(2,5-dimethylphenyl)acetamide
This document provides essential, immediate safety and logistical information for the proper management and disposal of 2-chloro-N-(2,5-dimethylphenyl)acetamide (CAS No. 5177-35-5). As a chlorinated organic compound, its disposal is subject to stringent regulatory standards to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework grounded in established safety protocols.
Hazard Profile and Safety Imperatives
This compound is a halogenated organic compound that requires careful handling due to its specific hazard profile. Understanding these hazards is the foundation of a safe disposal plan. The compound is classified as a hazardous substance with the following primary concerns:
-
Health Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of its dust.[1][2][3] Ingestion may also be harmful.[4]
-
Environmental Hazards: As with many halogenated organic compounds, it should not be released into the environment.[1][2] Uncontrolled release can lead to contamination of soil and waterways, and it is not expected to be readily biodegradable.[1]
The causality behind its hazardous nature lies in its chemical structure. The chloroacetyl group is reactive, and upon thermal decomposition, the compound can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl) gas.[1][5] This necessitates specialized disposal methods, primarily high-temperature incineration, to ensure complete and safe destruction.[6][7]
Personal Protective Equipment (PPE) Protocol
A self-validating safety system begins with rigorous adherence to PPE protocols. The following equipment is mandatory when handling this compound, particularly during waste collection and spill management.
| Hazard Category | GHS Classification | Required Personal Protective Equipment (PPE) |
| Skin Contact | Skin Irritant (Category 2)[1][3] | Hand Protection: Impervious, chemical-resistant gloves (e.g., nitrile, Viton®).[7][8] |
| Body Protection: Lab coat or appropriate protective clothing to prevent skin exposure.[2] | ||
| Eye Contact | Eye Irritant (Category 2)[1][3] | Eye/Face Protection: Tightly fitting safety goggles or a face shield.[7] |
| Inhalation | May cause respiratory irritation (STOT SE 3)[3][9] | Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved particulate respirator (e.g., N95).[7][9] |
Waste Classification and Segregation: A Critical First Step
Proper disposal is contingent on correct waste identification and segregation at the source. Misclassification can lead to dangerous chemical reactions, improper disposal, and regulatory violations.
Waste Classification: this compound is classified as a Halogenated Organic Hazardous Waste .[10] This classification is due to the presence of a chlorine atom in its molecular structure. Halogenated wastes require specific disposal pathways, typically high-temperature incineration, which costs significantly more than non-halogenated solvent disposal.[11][12]
Segregation Protocol:
-
Designate a Waste Container: Use a dedicated, properly sealed, and clearly labeled hazardous waste container for all this compound waste.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".[7][12]
-
Avoid Co-mingling:
The rationale for this strict segregation is both safety and compliance. Mixing with incompatible materials can cause hazardous reactions[5], while mixing with non-halogenated waste streams contaminates the entire volume, forcing it all to be treated via the more complex and expensive halogenated waste disposal process.[11]
Step-by-Step Disposal Procedure
The primary and only recommended method for the disposal of this compound is through a licensed hazardous waste management facility.
Experimental Protocol: Waste Accumulation and Disposal
-
Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, paper towels), into a designated hazardous waste container as described in Section 3.
-
Sealing: Keep the waste container tightly sealed at all times, except when adding waste.[8][12] This prevents the release of vapors or dust.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated satellite accumulation area.[2][7] The storage area must be secure and away from incompatible chemicals.
-
Documentation: Maintain a log of the waste added to the container, noting the chemical name and approximate quantity.
-
Disposal Request: Once the container is nearly full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) office to arrange for pickup.[12] Do not attempt to transport or dispose of the waste yourself.
-
Handover: Follow your EHS office's procedures for waste handover. A licensed professional waste disposal service will then transport the material for final disposal, typically via chemical incineration in a facility equipped with an afterburner and scrubber to neutralize harmful decomposition products like HCl.[7][13]
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others and evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood if the spill is contained there.[7][13]
-
Don PPE: Before addressing the spill, don the full personal protective equipment detailed in Section 2.
-
Containment: Prevent the spill from spreading or entering drains.[2]
-
Cleanup: For a solid spill, carefully sweep or vacuum the material, avoiding the creation of dust.[7][13] If necessary, lightly moisten the material with a suitable solvent (e.g., isopropanol) to prevent it from becoming airborne. For a solution, use an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collection: Place all spilled material and contaminated cleaning supplies into a sealed, labeled hazardous waste container for disposal according to the procedures in Section 4.[13]
-
Decontamination: Thoroughly clean the spill area with soap and water.
-
Reporting: Report the spill to your supervisor and EHS office, as per your institution's policy.
Emergency Procedures: First Aid
In case of accidental exposure, follow these first aid measures and seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, call a physician.[1][2]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.[5]
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By understanding its hazards, adhering to strict PPE and segregation protocols, and following a clear, step-by-step disposal plan, researchers can ensure that this compound is managed safely from initial use to final destruction. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Capot Chemical. (2010). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
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Personal protective equipment for handling 2-chloro-N-(2,5-dimethylphenyl)acetamide
Comprehensive Safety & Handling Guide: 2-chloro-N-(2,5-dimethylphenyl)acetamide
As a Senior Application Scientist, this guide provides essential, field-tested protocols for the safe handling and disposal of this compound. The procedures outlined are designed to ensure the safety of laboratory personnel and maintain environmental compliance. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering researchers to make informed safety decisions.
A Note on Sourcing: Specific safety data for this compound (CAS 5177-35-5) is limited. Therefore, this guidance is conservatively based on the comprehensive safety data available for its close structural isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7). The shared chloroacetamide functional group and dimethylaniline moiety mean the hazard profiles are expected to be nearly identical.[1][2]
Hazard Assessment: Understanding the Risks
This compound is a solid organic compound that presents multiple health hazards. A thorough understanding of these risks is the foundation of a robust safety plan. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1][2][3][4]
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][2][3] |
| Acute Toxicity, Oral (Harmful) | H302 | Harmful if swallowed.[4][5] |
These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) to shield against irritation and potential toxicity.
Core Directive: Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a suggestion but a critical control to prevent exposure. All handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood.
Eye and Face Protection
-
Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3][5]
-
Expert Rationale: Due to its classification as a serious eye irritant (H319), standard safety glasses with side shields are insufficient. Goggles provide a complete seal around the eyes, protecting against fine dust particles and accidental splashes. For large-scale operations or when there is a significant splash risk, a full face shield should be worn in addition to safety goggles.[6][7]
Skin and Body Protection
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves or double-gloving is recommended.[1][8] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[1]
-
Body Protection: A standard laboratory coat is required to protect against incidental contact.[9] For procedures with a higher risk of spills or dust generation, chemical-resistant aprons or disposable coveralls should be utilized.[10] All protective clothing should be removed before leaving the laboratory area.
Respiratory Protection
-
Requirement: All weighing and handling of the solid compound must be performed in a chemical fume hood to minimize inhalation of dust.[11]
-
Expert Rationale: The H335 classification (May cause respiratory irritation) indicates that airborne particles can irritate the respiratory tract.[1][12] If engineering controls like a fume hood are not available or are insufficient to control dust, a NIOSH-approved particulate respirator (e.g., N95) must be worn.[1][6] This ensures that any aerosolized particles are filtered, protecting the user's respiratory system.
Operational Plan: Step-by-Step Handling Protocols
Adherence to a strict procedural workflow is critical for safety. The following protocols cover the lifecycle of the chemical in the laboratory, from initial handling to disposal.
PPE Donning and Doffing Sequence
Properly putting on and removing PPE is crucial to prevent cross-contamination. The sequence is designed to ensure contaminated items are handled in a way that does not expose the user.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Handling Procedure
-
Preparation: Designate a specific area within a chemical fume hood for handling. Ensure an eyewash station and safety shower are accessible and unobstructed.[3]
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of this compound, avoiding the creation of dust.
-
Dissolution: Add solvent to the solid in the fume hood. Ensure the container is capped or covered when agitating.
-
Post-Handling: After use, decontaminate any non-disposable equipment. Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
Doff PPE: Follow the doffing sequence. Wash hands thoroughly with soap and water after all work is complete.[2][8]
Disposal Plan: Waste Management and Decontamination
Proper segregation and disposal of chemical waste are legally mandated and essential for safety and environmental protection.
Waste Segregation and Disposal Workflow
All materials contaminated with this compound must be treated as hazardous waste.[12]
Caption: Hazardous Waste Segregation and Disposal Workflow.
Step-by-Step Disposal Protocol
-
Collection: Collect all solid waste, including contaminated gloves, weigh paper, and paper towels, in a designated, leak-proof container lined with a heavy-duty plastic bag.[6]
-
Liquid Waste: Collect all liquid waste, including reaction residues and rinsates, in a separate, compatible, and clearly labeled hazardous waste container.[6] Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (Irritant, Harmful).[6]
-
Storage: Store sealed waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[3][6]
-
Final Disposal: The ultimate disposal must be conducted through a licensed and approved hazardous waste management facility, typically via your institution's EHS office.[5][12] Chemical incineration is a common disposal method.[1][6]
By adhering to these detailed procedures, researchers can confidently handle this compound, ensuring personal safety and regulatory compliance.
References
-
Capot Chemical. (2010). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
ServiceMaster Clean. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Penta Manufacturing Company. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
